Product packaging for Ethyl 2,5-dimethylfuran-3-carboxylate(Cat. No.:CAS No. 29113-63-1)

Ethyl 2,5-dimethylfuran-3-carboxylate

Cat. No.: B1295291
CAS No.: 29113-63-1
M. Wt: 168.19 g/mol
InChI Key: DNYLSCDHFCSDRM-UHFFFAOYSA-N
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Description

Ethyl 2,5-dimethylfuran-3-carboxylate (CAS 29113-63-1) is a versatile furan derivative that serves as a valuable synthon in modern organic synthesis and medicinal chemistry research. With a molecular formula of C9H12O3 and a molecular weight of 168.19 g/mol, this compound features a furan ring core substituted with methyl groups at the 2 and 5 positions and an ethyl ester at the 3 position . This specific substitution pattern makes it a crucial intermediate for constructing complex molecular architectures, including various heterocyclic compounds and biologically active molecules. The compound demonstrates significant synthetic utility, accessible through straightforward and cost-effective methods such as the acid-catalyzed cyclization of readily available diethyl 2,3-diacetylsuccinate under organic solvent-free conditions . Furthermore, advanced synthetic methodologies, including silver-mediated cyclizations of 3-substituted 2-(2-bromoallyl)-3-oxo-1-carboxylates, have been developed to selectively access this and related furan-3-carboxylate scaffolds . In pharmaceutical research, derivatives of 2,5-dimethylfuran-3-carboxylic acid have been extensively investigated as potent inhibitors of the immunomodulatory enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a promising target for cancer immunotherapy . The furan scaffold is also present in various agrochemicals, functioning as a core structure in the development of fungicides and bactericides . As a building block, it contributes to materials science, particularly in developing bio-based polymers and resins, leveraging the furan ring's stability and derivatization potential . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O3 B1295291 Ethyl 2,5-dimethylfuran-3-carboxylate CAS No. 29113-63-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,5-dimethylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-4-11-9(10)8-5-6(2)12-7(8)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYLSCDHFCSDRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00183367
Record name 3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID00183367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29113-63-1
Record name 3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029113631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00183367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2,5-dimethylfuran-3-carboxylate (CAS 29113-63-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,5-dimethylfuran-3-carboxylate, with the CAS Registry Number 29113-63-1, is a substituted furan derivative. The furan nucleus, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent scaffold in a multitude of biologically active compounds.[1][2] Furan derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor properties.[3][4] The structural and electronic properties of the furan ring, such as its aromaticity and the presence of the heteroatom, allow for diverse chemical interactions with biological targets.[1] This makes furan-containing molecules, like this compound, valuable building blocks in medicinal chemistry and drug discovery programs.[5] This document provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis, and potential applications.

Physicochemical Properties

This compound is a chemical compound with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol .[6][7] A summary of its key physical and computed properties is presented in the tables below.

Table 1: Physical Properties

PropertyValueSource(s)
Molecular FormulaC₉H₁₂O₃[6][7]
Molecular Weight168.19 g/mol [6][7]
Purity≥96%[7]
Storage Temperature2-8°C (sealed in dry conditions)[7]

Table 2: Computed Properties

PropertyValueSource(s)
Topological Polar Surface Area (TPSA)39.44 Ų[7]
LogP (Octanol-Water Partition Coefficient)2.07314[7]
Hydrogen Bond Acceptors3[7]
Hydrogen Bond Donors0[7]
Rotatable Bonds2[7]

Synthesis

A straightforward and efficient method for the preparation of this compound involves the acid-catalyzed cyclization of diethyl 2,3-diacetylsuccinate.[8][9] This reaction can be performed under aqueous conditions, making it a more environmentally friendly approach.[8] A Chinese patent also describes a similar method utilizing microwave heating to facilitate the reaction.[10]

Experimental Protocol: Synthesis from Diethyl 2,3-diacetylsuccinate

This protocol is based on the synthetic route reported in the literature.[8][10]

Reagents and Materials:

  • Diethyl 2,3-diacetylsuccinate

  • Hydrochloric acid (aqueous solution, 0.1-1N)

  • Microwave synthesizer (optional)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask, dissolve diethyl 2,3-diacetylsuccinate in an aqueous solution of hydrochloric acid (0.1-1N).[10]

  • Heat the reaction mixture to reflux. Alternatively, the reaction can be carried out in a microwave synthesizer to potentially reduce reaction times.[10]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Note: The concentration of the hydrochloric acid solution can be adjusted to selectively obtain this compound or other furan derivatives.[10]

Synthesis Workflow

The synthesis of this compound from diethyl 2,3-diacetylsuccinate can be visualized as a straightforward workflow.

G Synthesis Workflow of this compound cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Diethyl 2,3-diacetylsuccinate reaction Acid-catalyzed Cyclization (Aqueous HCl, Reflux or Microwave) start->reaction extraction Solvent Extraction reaction->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Characterization of this compound is crucial for confirming its identity and purity. While a complete set of publicly available spectra is limited, data for the starting material, diethyl 2,3-diacetylsuccinate, is available from patent literature.[10]

Table 3: Spectroscopic Data for Diethyl 2,3-diacetylsuccinate (Starting Material)

Spectrum TypeKey SignalsSource
¹H NMR (CDCl₃)δ: 4.48 (1H, s), 4.16 (2H, q, J=7.1Hz), 2.41 (3H, s), 1.26 (3H, t, J=7.1Hz)[10]
¹³C NMR (CDCl₃)δ: 201.6, 167.2, 62.2, 58.0, 30.9, 14.1[10]

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the furan ring and the ethyl ester functional group. The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The ester group can undergo hydrolysis, transesterification, and reduction reactions, providing a handle for further chemical modifications.

Applications in Research and Drug Development

Furan-based structures are of significant interest in medicinal chemistry due to their diverse biological activities.[3] While specific applications of this compound are not extensively documented in publicly available literature, its structure suggests its potential as a valuable intermediate in the synthesis of more complex molecules. Substituted furans are key components in various therapeutic agents, and this compound provides a scaffold that can be further elaborated to explore structure-activity relationships in drug discovery programs.[1][2] The presence of the ester functional group allows for the introduction of various amide or other functionalities, which is a common strategy in the development of new drug candidates.

Conclusion

This compound is a readily accessible substituted furan with potential as a building block in organic synthesis and medicinal chemistry. Its synthesis from diethyl 2,3-diacetylsuccinate offers a straightforward route to this compound. Further exploration of its chemical reactivity and its incorporation into novel molecular frameworks could lead to the discovery of new compounds with interesting biological properties. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development and chemical synthesis.

References

Ethyl 2,5-dimethylfuran-3-carboxylate structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ethyl 2,5-dimethylfuran-3-carboxylate

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is a substituted furan derivative. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, which serves as a core scaffold in numerous biologically active compounds.[1][2]

  • Chemical Name: this compound

  • Synonyms: Ethyl 2,5-dimethyl-3-furoate, 3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester[3]

  • CAS Number: 29113-63-1[3][4][5]

  • Appearance: Colorless oil[6]

The structure consists of a furan ring with methyl groups at positions 2 and 5, and an ethyl carboxylate group at position 3.

Physicochemical and Computed Properties

Table 1: General Physicochemical Properties

Property Value Source(s)
Molecular Formula C₉H₁₂O₃ [3][4]
Molecular Weight 168.19 g/mol [3][4]
Exact Mass 168.078644 g/mol [3]

| Appearance | Colorless Oil |[6] |

Table 2: Computed Chemical Properties

Property Value Source(s)
Topological Polar Surface Area (TPSA) 39.44 Ų [4]
Octanol/Water Partition Coeff. (XLogP3) 2.1 [3]
Hydrogen Bond Donor Count 0 [4]
Hydrogen Bond Acceptor Count 3 [4]
Rotatable Bond Count 3 [3]

| Complexity | 167 |[3] |

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of the compound. The following Nuclear Magnetic Resonance (NMR) data has been reported.

Table 3: NMR Spectroscopic Data (Solvent: CDCl₃)

Spectrum Chemical Shift (δ) and Description
¹H NMR 6.21 (s, 1H), 4.26 (q, 2H, J=7.1Hz), 2.52 (s, 3H), 2.36 (s, 3H), 1.33 (t, 3H, J=7.1Hz)
¹³C NMR 164.4, 157.6, 150.0, 114.2, 106.3, 60.0, 14.5, 13.7, 13.2

Source:[6]

While specific experimental IR spectra for this compound are not detailed, theoretical studies on the parent 2,5-dimethylfuran structure show characteristic C-H stretching vibrations for the aromatic ring and methyl groups, as well as ring stretching vibrations between 1000-1500 cm⁻¹.[7] The spectrum for the title compound would additionally feature a strong carbonyl (C=O) stretch from the ester group, typically around 1700-1730 cm⁻¹.

Synthesis and Experimental Protocols

A common and straightforward method for synthesizing this compound involves the acid-catalyzed cyclization of a diethyl 2,3-diacetylsuccinate precursor.[8][9] This reaction can be performed under solvent-free conditions, making it an efficient process.[9]

Experimental Protocol: Synthesis from Diethyl 2,3-diacetylsuccinate

This protocol is adapted from a patented method involving microwave-assisted synthesis.[6]

  • Reactants:

    • Diethyl 2,3-diacetylsuccinate

    • Hydrochloric acid (HCl) solution (e.g., 0.1N to 1N)

  • Procedure:

    • Combine Diethyl 2,3-diacetylsuccinate with an aqueous HCl solution in a suitable reaction vessel.

    • Heat the mixture to reflux using a microwave reactor. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Perform a workup by extracting the aqueous mixture with an organic solvent, such as diethyl ether.

    • Collect the organic layer, wash it sequentially with water and brine, and then dry it over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure.

    • Purify the resulting residue using flash column chromatography (e.g., with a petroleum ether-diethyl ether gradient) to isolate this compound as a colorless oil.

  • Note: By adjusting the concentration of the HCl solution and the reaction conditions, this procedure can also selectively yield 2,5-dimethylfuran-3,4-dicarboxylic acid and diethyl 2,5-dimethylfuran-3,4-dicarboxylate as co-products.[6]

G start Reactants: - Diethyl 2,3-diacetylsuccinate - Aqueous HCl reaction Microwave Heating (Reflux) start->reaction 1. Combine & Heat workup Extraction & Washing (Diethyl Ether, H₂O, Brine) reaction->workup 2. Cool & Extract purification Column Chromatography workup->purification 3. Dry & Purify product Product: This compound (Colorless Oil) purification->product 4. Isolate

Synthesis workflow for this compound.

Applications and Biological Activity

The furan scaffold is a well-established pharmacophore present in numerous bioactive compounds, exhibiting a wide range of therapeutic effects including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[1][2][10] The electron-rich aromatic nature of the furan ring allows for strong interactions with biological targets like enzymes and receptors.[2]

This compound itself has been identified for several applications:

  • Agrochemicals: It has been cited for its use as a wood preservative, bactericide, insecticide, and fungicide.

  • Chemical Intermediate: It serves as an important intermediate in organic synthesis, likely for the construction of more complex pharmaceutical and specialty chemical products.

While specific drug development pathways involving this exact molecule are not extensively documented, its structural class (furan carboxylate derivatives) has been explored for various therapeutic targets. For instance, other substituted furan carboxylic acid derivatives have been investigated as potential inhibitors of phosphodiesterase type 4 (PDE4), a target relevant to inflammatory diseases like asthma and COPD.[11] The broad bioactivity of furan derivatives suggests that this compound could be a valuable building block for creating novel therapeutic agents.

G main This compound sub1 Core Structure main->sub1 sub2 Established Applications main->sub2 sub3 Potential Roles in R&D main->sub3 p1 Furan Scaffold sub1->p1 p2 Carboxylate Moiety sub1->p2 a1 Agrochemical sub2->a1 a3 Chemical Intermediate sub2->a3 r1 Pharmaceutical Intermediate sub3->r1 a2 Fungicide / Bactericide a1->a2 e.g. r2 Scaffold for Drug Discovery (e.g., Anti-inflammatory, Antimicrobial) r1->r2 leads to

References

An In-depth Technical Guide on Ethyl 2,5-dimethylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical compounds is paramount. This guide provides the fundamental molecular data for Ethyl 2,5-dimethylfuran-3-carboxylate, a furan derivative of interest in various chemical syntheses.

Physicochemical Data

The molecular formula and weight are critical identifiers for any chemical compound, forming the basis for stoichiometric calculations, analytical characterization, and molecular modeling. The table below summarizes these key quantitative data for this compound.

PropertyValue
Molecular Formula C₉H₁₂O₃[1][2][3]
Molecular Weight 168.19 g/mol [1][2][3]
Exact Mass 168.078644241 g/mol [2]

Logical Relationship of Molecular Properties

The molecular formula dictates the elemental composition, which in turn determines the molecular weight and exact mass. The relationship between these fundamental properties is illustrated in the diagram below.

A Molecular Formula (C₉H₁₂O₃) B Elemental Composition (9 Carbon, 12 Hydrogen, 3 Oxygen) A->B Defines C Molecular Weight (168.19 g/mol) B->C Calculated From D Exact Mass (168.078644241 g/mol) B->D Calculated From

Caption: Relationship between molecular formula and mass.

References

Furan Carboxylates: A Comprehensive Review of Their Bioactivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a versatile building block in the design of novel therapeutic agents. When functionalized with a carboxylate group, the resulting furan carboxylates exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties. This technical guide provides a comprehensive literature review of the bioactivity of furan carboxylates, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

I. Anticancer Activity of Furan Carboxylates

Furan carboxylate derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Quantitative Data for Anticancer Activity

The anticancer efficacy of furan carboxylates is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of representative furan carboxylate derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Methyl-5-(hydroxymethyl)-2-furan carboxylateHeLa>100[1][2]
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetateHeLa62.37 µg/mL[2]
N-(p-tolylcarbamothioyl)furan-2-carboxamideHepG233.29% cell viability at 20 µg/mL[3]
N-(o-nitrophenylcarbamothioyl)furan-2-carboxamideHepG235.01% cell viability at 20 µg/mL[3]
Pyridine carbohydrazide derivative of furanMCF-74.06[4]
N-phenyl triazinone derivative of furanMCF-72.96[4]
Furan-pyridinone derivative 4c KYSE1500.655 µg/mL (at 48h)[5]
Silver(I) furan-2-carboxylate (AgFu2c)Jurkat8.00[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[4]

  • Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the furan carboxylate derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After the treatment period, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways in Anticancer Activity

Furan carboxylates have been shown to exert their anticancer effects by modulating critical signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways.

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a key regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Some furan derivatives have been identified as inhibitors of this pathway.[7][8][9]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Furan_Carboxylate Furan Carboxylate Derivative Furan_Carboxylate->PI3K Inhibits

PI3K/Akt signaling pathway and furan carboxylate inhibition.

Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Its dysregulation can lead to uncontrolled cell proliferation and tumor formation. Certain natural compounds have been shown to modulate this pathway.[9][10][11]

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled Activates Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dishevelled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Promotes Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Binds to Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Activates Furan_Carboxylate Furan Carboxylate Derivative Furan_Carboxylate->beta_catenin Inhibits Nuclear Translocation

Wnt/β-catenin pathway and furan carboxylate modulation.

II. Antimicrobial Activity of Furan Carboxylates

Furan carboxylate derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Their antimicrobial properties make them attractive candidates for the development of new antibiotics to combat the growing threat of antimicrobial resistance.

Quantitative Data for Antimicrobial Activity

The antimicrobial activity of furan carboxylates is typically evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
3,5-disubstituted furan derivativeBacillus subtilis200[12]
3,5-disubstituted furan derivativeEscherichia coli200[12]
N-(2,4-dinitrophenylcarbamothioyl)furan-2-carboxamide derivative 4f Escherichia coli230-295[3][13]
N-(2,4-dinitrophenylcarbamothioyl)furan-2-carboxamide derivative 4f Staphylococcus aureus230-295[3][13]
N-(2,4-dinitrophenylcarbamothioyl)furan-2-carboxamide derivative 4f Bacillus cereus230-295[3][13]
3-Aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicans64[14]
Furoic acidBacillus subtilis0.015 µM
Furoic acidSalmonella typhi0.009 µM
l-Borneol possessing 2(5H)-furanone derivative F131Staphylococcus aureus8-16[15]
l-Borneol possessing 2(5H)-furanone derivative F131Candida albicans32-128[15]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after incubation.

Detailed Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the furan carboxylate compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[16]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for bacteria, 25-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-72 hours for fungi).[17][18]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Experimental Protocol: Crystal Violet Assay for Anti-Biofilm Activity

Bacterial biofilms are communities of microorganisms attached to a surface and are notoriously resistant to antibiotics. The crystal violet assay is a common method to quantify biofilm formation.

Principle: Crystal violet is a basic dye that stains the acidic components of the biofilm matrix and the bacterial cells. The amount of bound dye is proportional to the total biofilm biomass.

Detailed Protocol:

  • Biofilm Formation: Grow bacterial cultures in a 96-well plate in the presence of sub-MIC concentrations of the furan carboxylate derivatives. Incubate for 24-48 hours to allow biofilm formation.[4][17][18][19][20]

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) bacteria.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.[19]

  • Washing: Wash the wells again with PBS to remove excess stain.

  • Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the bound crystal violet.[17]

  • Absorbance Measurement: Measure the absorbance of the solubilized dye at a wavelength of 590-595 nm using a microplate reader.[17]

  • Data Analysis: The absorbance reading is directly proportional to the amount of biofilm formed. The percentage of biofilm inhibition can be calculated relative to the control (no compound treatment).

III. Anti-inflammatory Activity of Furan Carboxylates

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and cancer. Furan carboxylate derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX).

Quantitative Data for Anti-inflammatory Activity

The anti-inflammatory activity of furan carboxylates is often assessed by their ability to inhibit COX enzymes, with IC50 values indicating their potency.

Compound/DerivativeTargetIC50 (µM)Reference
Tetrasubstituted furanone (DFU)COX-20.041[21][22]
Tetrasubstituted furanone (DFU)COX-1>50[21][22]
Furan-based thiosemicarbazide derivative 14 COX-115-26[15]
Furan-based thiosemicarbazide derivative 14 COX-25.0-17.6[15]
2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one (ODZ3)COX-II2.30-6.13[23]
2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole (ODZ2)COX-II0.48[23]
Experimental Protocol: COX Inhibition Assay

The COX inhibition assay measures the ability of a compound to block the activity of COX-1 and COX-2 enzymes.

Principle: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins. The assay measures the production of a specific prostaglandin, such as PGE₂, in the presence and absence of the test compound.

Detailed Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and co-factors (e.g., hematin, epinephrine).[24][25][26]

  • Incubation with Inhibitor: Pre-incubate the COX enzyme with various concentrations of the furan carboxylate derivative for a specific time (e.g., 10 minutes) at 37°C.[24]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.[24]

  • Reaction Termination: After a set time (e.g., 2 minutes), stop the reaction by adding a strong acid (e.g., HCl).[25]

  • Prostaglandin Quantification: Quantify the amount of PGE₂ produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[24]

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

IV. Experimental and Drug Discovery Workflows

The discovery and development of new bioactive furan carboxylates typically follow a structured workflow, from initial synthesis to biological screening and lead optimization.

General Synthesis Workflow

The synthesis of furan carboxylate derivatives often involves multi-step reactions starting from commercially available furan precursors.

Synthesis_Workflow Start Starting Materials (e.g., Furan-2-carboxylic acid) Reaction1 Reaction 1 (e.g., Acyl chloride formation) Start->Reaction1 Intermediate1 Intermediate 1 Reaction1->Intermediate1 Reaction2 Reaction 2 (e.g., Amidation) Intermediate1->Reaction2 Crude_Product Crude Product Reaction2->Crude_Product Purification Purification (e.g., Chromatography, Recrystallization) Crude_Product->Purification Pure_Product Pure Furan Carboxylate Derivative Purification->Pure_Product Characterization Characterization (NMR, MS, IR) Pure_Product->Characterization

A generalized workflow for the synthesis of furan carboxylates.
Drug Discovery Workflow

The overall drug discovery process is a complex, multi-stage endeavor that can be visualized as a pipeline.

Drug_Discovery_Workflow Target_ID Target Identification & Validation Hit_Generation Hit Generation (High-Throughput Screening) Target_ID->Hit_Generation Hit_to_Lead Hit-to-Lead Optimization Hit_Generation->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In vivo studies, Toxicology) Lead_Opt->Preclinical Clinical_Trials Clinical Trials (Phase I, II, III) Preclinical->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval

A simplified flowchart of the drug discovery process.

V. Structure-Activity Relationships (SAR)

The biological activity of furan carboxylates is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to understand how modifications to the molecule affect its potency and selectivity. Key SAR observations for furan carboxylates include:

  • Substituents on the Furan Ring: The nature and position of substituents on the furan ring can significantly influence bioactivity. For instance, electron-withdrawing groups at the 5-position can enhance antimicrobial and anticancer activities.[18]

  • The Carboxylate Moiety: Conversion of the carboxylic acid to esters or amides can modulate the compound's physicochemical properties, such as lipophilicity and cell permeability, thereby affecting its biological activity.[27]

  • Aryl Substituents: In many bioactive furan carboxylates, an aryl group is attached to the furan ring. The substitution pattern on this aryl ring is often crucial for target engagement and potency.[28]

VI. Conclusion

Furan carboxylates represent a rich and diverse class of bioactive molecules with significant therapeutic potential. Their demonstrated efficacy against cancer, microbial infections, and inflammation, coupled with their synthetic tractability, makes them a highly attractive scaffold for drug discovery and development. The data and protocols presented in this technical guide provide a valuable resource for researchers in academia and industry who are working to unlock the full therapeutic potential of this promising class of compounds. Further research focusing on elucidating their detailed mechanisms of action, optimizing their pharmacokinetic properties, and exploring novel derivatives will be crucial for translating the promise of furan carboxylates into new and effective medicines.

References

An In-depth Technical Guide to 2,5-Dimethylfuran-3-carboxylic Acid Ethyl Ester: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylfuran-3-carboxylic acid ethyl ester, a polysubstituted furan derivative, holds significance as a versatile intermediate in organic synthesis. Its structural motif is a key component in various compounds exhibiting a range of biological activities. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, with a focus on its synthesis. Detailed experimental protocols, quantitative data, and a visualization of its primary synthetic pathway are presented to serve as a valuable resource for researchers in the field.

Historical Context and Discovery

The synthesis of 2,5-dimethylfuran-3-carboxylic acid ethyl ester is rooted in the foundational work on furan chemistry from the early 20th century. The Feist-Benary synthesis , independently described by Franz Feist in 1902 and Erich Benary in 1911, established a classic method for the formation of furans from α-halo ketones and β-dicarbonyl compounds.[1][2][3] This reaction laid the groundwork for accessing a wide variety of substituted furans.

A more direct historical synthesis of the title compound was reported in 1952 in Chemische Berichte.[4] This method involves the alkylation of sodium ethyl acetoacetate with chloroacetone, followed by an acid-catalyzed cyclization of the resulting intermediate, ethyl α-acetonylacetoacetate.[4] This approach remains a notable route to this class of compounds.

Later, alternative synthetic strategies were developed. For instance, a method involving the treatment of diethyl 2,3-diacetylsuccinate with aqueous hydrochloric acid has been reported to yield the target molecule.[5][6][7] This reaction proceeds under organic solvent-free conditions, offering a more environmentally benign approach.[5] Derivatives of 2,5-dimethylfuran-3-carboxylic acid ethyl ester have been investigated for their potential applications as wood preservatives, fungicides, and insecticides.[6]

Synthetic Methodologies

Several synthetic routes to 2,5-dimethylfuran-3-carboxylic acid ethyl ester have been established. The following sections provide detailed protocols for the most historically significant and practically relevant methods.

Feist-Benary Synthesis Approach

This classical method involves the reaction of an α-halo ketone with a β-ketoester in the presence of a base. For the synthesis of 2,5-dimethylfuran-3-carboxylic acid ethyl ester, the reactants are chloroacetone and ethyl acetoacetate.

Experimental Protocol:

  • Enolate Formation: To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol, pyridine), a base (e.g., sodium ethoxide, pyridine) is added to generate the enolate.[8][9]

  • Alkylation: Chloroacetone is then added to the reaction mixture. The enolate of ethyl acetoacetate undergoes a nucleophilic attack on the α-carbon of chloroacetone, displacing the chloride ion to form ethyl 2-acetyl-3-oxobutanoate.

  • Cyclization and Dehydration: The intermediate dicarbonyl compound is then subjected to acid-catalyzed cyclization. A strong acid, such as concentrated sulfuric acid, is added, and the mixture is heated.[10] This promotes an intramolecular condensation followed by dehydration to yield the aromatic furan ring of ethyl 2,5-dimethylfuran-3-carboxylate.[10]

  • Work-up and Purification: The reaction mixture is cooled, neutralized (e.g., with a saturated sodium bicarbonate solution), and extracted with an organic solvent (e.g., diethyl ether). The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Logical Relationship of the Feist-Benary Synthesis

Feist_Benary_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product chloroacetone Chloroacetone alkylation Alkylation chloroacetone->alkylation ethyl_acetoacetate Ethyl Acetoacetate enolate_formation Enolate Formation (Base) ethyl_acetoacetate->enolate_formation enolate_formation->alkylation Enolate Intermediate cyclization_dehydration Acid-Catalyzed Cyclization & Dehydration alkylation->cyclization_dehydration Dicarbonyl Intermediate product Ethyl 2,5-dimethylfuran- 3-carboxylate cyclization_dehydration->product

Caption: A diagram illustrating the key stages of the Feist-Benary synthesis for this compound.

Synthesis from Diethyl 2,3-Diacetylsuccinate

This method provides an alternative route to the target compound, often under milder and more environmentally friendly conditions.

Experimental Protocol:

  • Reaction Setup: Diethyl 2,3-diacetylsuccinate is mixed with an aqueous solution of hydrochloric acid (e.g., 0.4N).[6]

  • Heating and Reaction: The mixture is heated under reflux for a specified period (e.g., 15 hours).[6] The reaction can also be facilitated by microwave heating, which can significantly reduce the reaction time.[6][11]

  • Extraction: After cooling to room temperature, the reaction mixture is extracted with an organic solvent such as diethyl ether.[6]

  • Washing and Drying: The combined organic layers are washed successively with water and brine, then dried over anhydrous sodium sulfate.[6]

  • Purification: The solvent is removed by rotary evaporation, and the resulting crude product is purified by flash column chromatography (e.g., using a mixture of petroleum ether and diethyl ether as the eluent) to afford pure this compound.[6]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of 2,5-dimethylfuran-3-carboxylic acid ethyl ester.

Table 1: Synthesis Yields

Synthetic MethodStarting MaterialsReported YieldReference
From Diethyl 2,3-diacetylsuccinate (Oil Bath)Diethyl 2,3-diacetylsuccinate, 0.4N HCl50%[6]
From Diethyl 2,3-diacetylsuccinate (Microwave)Diethyl 2,3-diacetylsuccinate, 1N HCl20%[6][11]

Table 2: Physicochemical and Spectroscopic Data

PropertyValueReference
Molecular Formula C₉H₁₂O₃[12][13]
Molecular Weight 168.19 g/mol [13]
Appearance Colorless oil[6]
¹H NMR (CDCl₃) δ: 1.33 (t, 3H, J=7.1Hz), 2.36 (s, 3H), 2.52 (s, 3H), 4.26 (q, 2H, J=7.1Hz), 6.21 (s, 1H)[6]
¹³C NMR (CDCl₃) δ: 13.2, 13.7, 14.5, 60.0, 106.3, 114.2, 150.0, 157.6, 164.4[6]

Applications in Research and Development

While specific applications of 2,5-dimethylfuran-3-carboxylic acid ethyl ester in drug development are not extensively documented in publicly available literature, the furan scaffold is a well-known privileged structure in medicinal chemistry. Furan derivatives have been reported to possess a wide range of biological activities, including antifungal, insecticidal, and antimicrobial properties. Therefore, this compound serves as a valuable building block for the synthesis of novel bioactive molecules and for the development of new pharmaceuticals and agrochemicals. Its utility as a starting material for more complex heterocyclic systems further underscores its importance in synthetic organic chemistry.

Conclusion

The discovery and synthesis of 2,5-dimethylfuran-3-carboxylic acid ethyl ester are intrinsically linked to the historical development of furan chemistry. From the pioneering work of Feist and Benary to more modern, environmentally conscious methods, the preparation of this compound has evolved, providing chemists with multiple pathways to access this versatile intermediate. The detailed protocols and data presented in this guide are intended to facilitate further research and application of this compound in various scientific disciplines, particularly in the realm of drug discovery and materials science.

References

An In-depth Technical Guide on Ethyl 2,5-dimethylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a focused overview of the chemical compound Ethyl 2,5-dimethylfuran-3-carboxylate, detailing its nomenclature and key identifiers. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

IUPAC Name and Synonyms

The unambiguous identification of chemical compounds is critical in scientific research and development. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature system for this purpose.

The IUPAC name for the compound is This compound .[1][2]

In addition to its formal IUPAC name, this compound is known by several synonyms, which are frequently encountered in chemical literature and databases. Understanding these alternative names is essential for comprehensive literature searches and material sourcing.

Common Synonyms:

  • ethyl 2,5-dimethyl-3-furoate[2][3]

  • ETHYL 2,5-DIMETHYL-FURAN-3-CARBOXYLATE[2][3]

  • 3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester[2][3]

  • 2,5-dimethyl-3-furancarboxylic acid ethyl ester[3]

  • 2,5-dimethyl-furan-3-carboxylic acid ethyl ester[3]

  • Ethyl 2,5-dimethyl-3-furoate[3]

Chemical Identifiers and Properties

For precise identification and data retrieval, a variety of chemical identifiers are used. These are summarized in the table below, along with key molecular properties.

Identifier/PropertyValueSource
CAS Number 29113-63-1[1][3][4]
Molecular Formula C₉H₁₂O₃[1][4]
Molecular Weight 168.19 g/mol [2][3][4]
PubChem CID 141457[2]
DSSTox ID DTXSID00183367[3]
Canonical SMILES CCOC(=O)C1=C(C)OC(=C1)C[4]
InChIKey UYFVOOCNQVZJSO-UHFFFAOYSA-NNot explicitly found, but derivable from structure

Logical Relationship of Nomenclature

The relationship between the IUPAC name and its common synonyms can be visualized as a hierarchical structure, with the IUPAC name being the primary identifier.

Nomenclature cluster_synonyms IUPAC IUPAC Name This compound Synonyms Synonyms IUPAC->Synonyms Syn1 ethyl 2,5-dimethyl-3-furoate Synonyms->Syn1 Syn2 3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester Synonyms->Syn2 Syn3 2,5-dimethyl-3-furancarboxylic acid ethyl ester Synonyms->Syn3 Syn4 2,5-dimethyl-furan-3-carboxylic acid ethyl ester Synonyms->Syn4

Caption: Hierarchical relationship between the IUPAC name and its synonyms.

Further research into specific applications, experimental protocols, and biological signaling pathways involving this compound would require a more targeted literature search beyond its basic chemical identification.

References

Screening of Ethyl 2,5-dimethylfuran-3-carboxylate for Biological Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,5-dimethylfuran-3-carboxylate is a furan derivative with potential therapeutic applications. This document provides a comprehensive overview of the current understanding of its biological activities, with a primary focus on its potential as an anticancer agent through the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1). While direct experimental evidence for its antimicrobial, antioxidant, and anti-inflammatory properties is limited, this guide also explores the known activities of structurally related furan compounds to provide a broader context for future research. Detailed experimental protocols and data are presented to facilitate further investigation into the therapeutic potential of this compound.

Introduction

Furan-containing compounds represent a significant class of heterocyclic molecules that are integral to numerous biologically active substances.[1][2][3] The furan nucleus is a versatile scaffold found in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, antioxidant, and anticancer effects.[1][4] this compound, the subject of this guide, belongs to this promising class of compounds. This document aims to consolidate the existing, albeit limited, scientific knowledge regarding its biological activities and to provide a framework for future research and development.

Anticancer Activity: Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

The most significant evidence for the biological activity of the structural core of this compound lies in its potential as an anticancer agent. Research has focused on the corresponding carboxylic acid, 2,5-dimethylfuran-3-carboxylic acid, and its derivatives as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a crucial enzyme in the kynurenine pathway of tryptophan metabolism and plays a vital role in tumor immune escape by creating an immunosuppressive microenvironment.[5] Inhibition of IDO1 is a promising strategy in cancer immunotherapy.

Quantitative Data: IDO1 Inhibition

A study on 2,5-dimethylfuran-3-carboxylic acid derivatives demonstrated significant inhibitory activity against IDO1 in cellular assays. While this compound itself was not directly tested, the data for a closely related derivative provides a strong indication of its potential, likely acting as a prodrug that is hydrolyzed to the active carboxylic acid form.

Compound IDCell LineIC₅₀ (nM)
19a HeLa4.0
19a THP-14.6
(Data extracted from a study on 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors)
Experimental Protocol: IDO1 Cellular Activity Assay

The following is a detailed protocol for assessing the in-cell inhibitory activity of compounds against IDO1, as adapted from relevant studies.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against IDO1 in a human cell line.

Materials:

  • HeLa or THP-1 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Human interferon-gamma (IFN-γ)

  • Test compound (e.g., this compound)

  • L-Tryptophan

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture HeLa or THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound.

  • IDO1 Induction: Induce IDO1 expression by adding human IFN-γ to each well at a final concentration of 100 ng/mL.

  • Tryptophan Addition: Add L-Tryptophan to a final concentration of 100 µM.

  • Incubation: Incubate the plate at 37°C for 48-72 hours.

  • Kynurenine Measurement:

    • After incubation, transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of 30% (w/v) TCA to each well to precipitate proteins.

    • Incubate at 60°C for 30 minutes.

    • Centrifuge the plate at 2500 rpm for 10 minutes.

    • Transfer 100 µL of the supernatant to another 96-well plate.

    • Add 100 µL of Ehrlich's reagent to each well.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of kynurenine from a standard curve. Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow

IDO1_Inhibition_Pathway cluster_workflow Experimental Workflow cluster_pathway IDO1 Signaling Pathway A Cell Seeding (HeLa/THP-1) B Compound Treatment A->B C IDO1 Induction (IFN-γ) B->C D Tryptophan Addition C->D E Incubation D->E F Kynurenine Measurement E->F G IC50 Determination F->G Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by Kynurenine Kynurenine IDO1->Kynurenine Produces Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression Leads to Tumor_Growth Tumor Growth Immune_Suppression->Tumor_Growth Promotes Inhibitor This compound (as active carboxylic acid) Inhibitor->IDO1 Inhibits

IDO1 Inhibition Pathway and Experimental Workflow

Antimicrobial, Antioxidant, and Anti-inflammatory Activities: A Review of Furan Derivatives

Antimicrobial Activity

Numerous furan derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][6] The antimicrobial efficacy is often attributed to the specific substitution pattern on the furan ring. For instance, 2-methyl-5-aryl-3-furoic acids have shown interesting antifungal activity.[6] A patent has also described the excellent antimicrobial effect of dimethylfurancarboxyanilide derivatives for use as wood preservatives.[7]

Future Research Direction: The antimicrobial potential of this compound should be systematically evaluated against a panel of clinically relevant bacteria and fungi using standard methods such as minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) assays.

Antimicrobial_Screening_Workflow A Prepare Stock Solution of This compound C Perform Broth Microdilution Assay A->C B Select Panel of Test Microorganisms (Bacteria and Fungi) B->C D Determine Minimum Inhibitory Concentration (MIC) C->D E Perform Sub-culturing on Agar Plates D->E F Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) E->F Antioxidant_Assay_Workflow A Prepare Compound Solutions B DPPH Radical Scavenging Assay A->B C ABTS Radical Cation Decolorization Assay A->C D Ferric Reducing Antioxidant Power (FRAP) Assay A->D E Measure Absorbance Changes B->E C->E D->E F Calculate EC50/FRAP Values E->F

References

The Furan Scaffold: A Cornerstone in Modern Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Furan, a five-membered aromatic heterocycle containing an oxygen atom, serves as a privileged structural motif in a vast array of pharmacologically active compounds.[1][2][3] Its unique electronic properties, ability to act as a bioisostere for other aromatic rings like phenyl, and its capacity to engage in various biological interactions make it a cornerstone in the design and development of novel therapeutics.[1][4] Furan derivatives have demonstrated a remarkable breadth of biological activities, leading to their successful application in numerous therapeutic areas, including as antimicrobial, anti-inflammatory, anticancer, and anti-ulcer agents.[2][5][6][7] This technical guide provides an in-depth exploration of the role of furan derivatives in medicinal chemistry, detailing their mechanisms of action, therapeutic applications, and the experimental methodologies used in their evaluation.

Pharmacological Activities and Therapeutic Applications

The versatility of the furan nucleus allows for its incorporation into drugs targeting a wide spectrum of diseases.[6][7] Its derivatives are integral to many clinically approved medications, highlighting the scaffold's significance in drug discovery.[6][8]

Antimicrobial Activity

Furan derivatives are well-established as potent antimicrobial agents.[9] The most prominent example is Nitrofurantoin , an antibiotic primarily used for treating uncomplicated urinary tract infections (UTIs).[5][10][11]

  • Mechanism of Action: Nitrofurantoin's efficacy stems from its multifaceted mechanism, which contributes to a low rate of acquired bacterial resistance.[10][12] Inside the bacterial cell, flavoproteins (nitroreductases) rapidly reduce the nitro-furan ring to generate highly reactive electrophilic intermediates.[10][11][12][13] These intermediates are cytotoxic, indiscriminately attacking multiple targets within the bacterium. They damage bacterial DNA, attack ribosomal proteins to inhibit protein synthesis, and interfere with crucial metabolic processes like the citric acid cycle and cell wall synthesis.[10][11][13][14] The drug's selective toxicity is due to the much faster rate of its activation within bacterial cells compared to mammalian cells.[10]

Anti-ulcer and Gastrointestinal Agents

The furan ring is a key component in drugs that modulate gastric acid secretion. Ranitidine , formerly marketed as Zantac, is a classic example of a furan-containing drug used to treat peptic ulcer disease and gastroesophageal reflux disease (GERD).[5][15]

  • Mechanism of Action: Ranitidine functions as a competitive and reversible inhibitor of the histamine H2 receptor located on gastric parietal cells.[15][16][17] By blocking this receptor, ranitidine prevents histamine from stimulating the cells, which in turn leads to a significant decrease in gastric acid secretion, reduced gastric volume, and lower hydrogen ion concentration.[15][17][18] This action alleviates symptoms like heartburn and promotes the healing of ulcers.[19]

Note: In 2020, ranitidine was withdrawn from the U.S. market due to concerns over contamination with N-nitrosodimethylamine (NDMA), a probable human carcinogen.[15][17]

Anticancer Activity

The furan scaffold is increasingly being explored for the development of novel anticancer agents.[20] Numerous studies have shown that furan derivatives can exert potent cytotoxic effects against various human cancer cell lines.[21][22][23]

  • Mechanism of Action: The anticancer effects of furan derivatives are often multifactorial. They have been shown to induce cell cycle arrest, typically at the G2/M phase, and trigger cell death through apoptosis.[21] Some derivatives function by inhibiting tubulin polymerization, a critical process for cell division.[21] Furthermore, certain furan compounds can modulate key signaling pathways involved in cancer progression. For instance, some have been found to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways by promoting the activity of the tumor suppressor PTEN.[20][22]

Anti-inflammatory Activity

Furan-containing compounds have also been identified as having significant anti-inflammatory properties.[24][25] Their mechanism often involves the inhibition of key enzymes in the inflammatory cascade.

  • Mechanism of Action: Certain furan derivatives act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[26] Some natural furan derivatives also exert regulatory effects by modifying signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.[24][25]

Quantitative Data of Selected Furan Derivatives

To provide a comparative overview, the following tables summarize key data for representative furan-based compounds.

Table 1: Clinically Relevant Furan-Containing Drugs

Drug NameTherapeutic ClassPrimary Mechanism of Action
Nitrofurantoin AntibioticReduced by bacterial nitroreductases to reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules.[10][11][14]
Ranitidine H2 Receptor AntagonistCompetitively and reversibly inhibits histamine H2 receptors on gastric parietal cells, reducing gastric acid secretion.[15][16][17]
Furosemide DiureticInhibits the Na-K-2Cl symporter in the thick ascending limb of the Loop of Henle, leading to increased excretion of water and electrolytes.
Amiodarone AntiarrhythmicBlocks potassium rectifier currents, thereby prolonging the cardiac action potential and refractory period.
Dantrolene Muscle RelaxantActs on the ryanodine receptor to inhibit calcium release from the sarcoplasmic reticulum in muscle cells.[27]
Cefuroxime Antibiotic (Cephalosporin)Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins.[24]

Table 2: In Vitro Anticancer Activity of Experimental Furan Derivatives

CompoundCancer Cell LineIC₅₀ (μM)Reported Mechanism
Compound 4 (Furan-based Pyridine Carbohydrazide)MCF-7 (Breast)4.06Induces G2/M phase cell cycle arrest and apoptosis.[21]
Compound 7 (Furan-based N-phenyl triazinone)MCF-7 (Breast)2.96Induces G2/M phase cell cycle arrest and apoptosis.[21]
Compound 1 (Tricarbonyl Precursor)HeLa (Cervical)0.08Promotes PTEN activity to suppress PI3K/Akt and Wnt/β-catenin signaling.[22]
Compound 24 (Furan Derivative)HeLa (Cervical)1.05Promotes PTEN activity to suppress PI3K/Akt and Wnt/β-catenin signaling.[22]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel drug candidates. The following are representative protocols for the synthesis of a furan derivative and the assessment of its in vitro cytotoxic activity.

Protocol 1: General Synthesis of Furan-Amide Hybrids

This protocol describes a common method for synthesizing furan-amide derivatives, which are often evaluated for various biological activities.[28]

Objective: To synthesize a hybrid molecule by forming an amide bond between a furan core and a secondary amine.

Materials:

  • Furan-2-carbonyl chloride

  • Appropriate secondary amine (e.g., pyrrolidine, piperidine)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Hydrochloric acid (HCl), dilute solution (e.g., 1 M)

  • Sodium carbonate (Na₂CO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator

Procedure:

  • Dissolve the amine (1.0 mmol) in 15 mL of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • To this stirring solution, add furan-2-carbonyl chloride (1.0 mmol).

  • After 10 minutes of stirring at room temperature, add triethylamine (1.2 mmol) to the reaction mixture to act as a base, scavenging the HCl byproduct.

  • Continue stirring the reaction for an additional 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with a dilute HCl solution (e.g., 1:4 v/v HCl:H₂O), a saturated Na₂CO₃ solution, and finally with water.

  • Dry the separated organic layer over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by passing it through a short column of neutral alumina or silica gel to obtain the final furan-amide compound.

  • Characterize the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and HRMS.

Protocol 2: In Vitro Cytotoxicity Evaluation using CCK-8 Assay

This protocol outlines the Cell Counting Kit-8 (CCK-8) assay, a colorimetric method used to determine the cytotoxicity of a compound against a cancer cell line.[22]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a furan derivative against a human tumor cell line (e.g., HeLa, SW620).

Materials:

  • Human tumor cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Test furan derivative, dissolved in DMSO to create a stock solution

  • CCK-8 reagent

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 450 nm)

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells using trypsin-EDTA, resuspend them in a complete medium, and adjust the cell density. Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of medium.

  • Incubation: Incubate the plate for 24 hours in a humidified CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test furan derivative in a complete medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and non-toxic (typically <0.5%).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells for a negative control (medium with DMSO only) and a blank control (medium only).

  • Incubate the plate for another 48-72 hours.

  • CCK-8 Assay: Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours in the incubator. The incubation time depends on the cell type and density.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability percentage for each concentration using the formula:

    • Cell Viability (%) = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100

  • Plot the cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Visualizations: Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and research processes. The following visualizations are provided in the DOT language for Graphviz.

Mechanism of Action: Nitrofurantoin in Bacteria cluster_cell Bacterial Cell Nitro_in Nitrofurantoin (Drug) Reducer Bacterial Nitroreductases Nitro_in->Reducer Reactive Reactive Intermediates Reducer->Reactive Reduction DNA Bacterial DNA Reactive->DNA Ribosome Ribosomal Proteins Reactive->Ribosome Metabolism Metabolic Enzymes Reactive->Metabolism Damage DNA Damage DNA->Damage Inhibit_Protein Protein Synthesis Inhibition Ribosome->Inhibit_Protein Inhibit_Meta Metabolism Disruption Metabolism->Inhibit_Meta Death Bactericidal Effect Damage->Death Inhibit_Protein->Death Inhibit_Meta->Death

Caption: Workflow of Nitrofurantoin's multi-target bactericidal action.

Mechanism of Action: Ranitidine Histamine Histamine H2_Receptor H2 Receptor (on Parietal Cell) Histamine->H2_Receptor Binds & Activates Ranitidine Ranitidine Ranitidine->H2_Receptor Competitive Inhibition Blocked_Secretion Reduced Acid Secretion Ranitidine->Blocked_Secretion Leads to AC Adenylyl Cyclase H2_Receptor->AC Activates cAMP cAMP (Increased) AC->cAMP Catalyzes PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates Acid_Secretion Gastric Acid Secretion (HCl) Proton_Pump->Acid_Secretion Results in

Caption: Ranitidine's competitive inhibition of the H2 receptor pathway.

Drug Discovery Workflow for Furan Derivatives start Target Identification & Validation library Furan Scaffold Library Synthesis start->library screening High-Throughput Screening (HTS) library->screening hit_id Hit Identification screening->hit_id lead_gen Hit-to-Lead (SAR Studies) hit_id->lead_gen Active Compounds lead_opt Lead Optimization (ADMET Profiling) lead_gen->lead_opt preclinical Preclinical Studies (In Vivo Models) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: A generalized workflow for furan-based drug discovery.

References

The Furan Ring: An In-depth Technical Guide to its Aromaticity and Reactivity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a pivotal scaffold in medicinal chemistry and a versatile building block in organic synthesis.[1][2] Its unique electronic properties, characterized by a delicate balance of aromaticity and reactivity, make it an attractive moiety for the design of novel therapeutic agents and a subject of continuous academic and industrial research.[3][4] This technical guide provides a comprehensive overview of the core principles governing the aromaticity and reactivity of the furan ring, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

Aromaticity of the Furan Ring: A Quantitative Perspective

The aromaticity of furan is a consequence of the delocalization of six π-electrons (four from the carbon-carbon double bonds and two from one of the oxygen's lone pairs) in a planar, cyclic system, fulfilling Hückel's rule.[5] However, the high electronegativity of the oxygen atom leads to a less effective delocalization compared to its counterparts, pyrrole and thiophene, resulting in a lower resonance energy and a higher degree of reactivity.[5][6] This diminished aromatic character is a key feature influencing its chemical behavior.[6]

Resonance Energy and Aromaticity Indices

Several experimental and computational methods are employed to quantify the aromaticity of furan. The resonance energy, which is the difference in energy between the delocalized electronic structure and a hypothetical localized structure, is a fundamental measure of aromatic stabilization. Spectroscopic techniques and computational models provide further insights through various aromaticity indices.

ParameterFuranPyrroleThiopheneBenzeneSource(s)
Resonance Energy (kcal/mol) 16 - 18212936[6][7][8]
Nucleus-Independent Chemical Shift (NICS(1)) (ppm) -8.0 to -9.0-11.0 to -13.0-13.0 to -14.0-10.2[9][10]
Harmonic Oscillator Model of Aromaticity (HOMA) 0.460.590.751.00[11]

Table 1: Comparative Aromaticity Data for Furan and Other Aromatic Compounds.

Bond Lengths

The bond lengths within the furan ring provide further evidence of its partial aromatic character, showing values intermediate between typical single and double bonds.

BondBond Length (Å)Source(s)
C=C1.361[12]
C-C1.431[12]
C-O1.362[12]

Table 2: Experimental Bond Lengths in the Furan Ring.

Reactivity of the Furan Ring

Furan's modest aromaticity makes it significantly more reactive than benzene, often behaving as an electron-rich diene or a nucleophilic aromatic system.[7][13] This reactivity is harnessed in a variety of chemical transformations crucial for the synthesis of complex molecules.

Electrophilic Aromatic Substitution

Furan readily undergoes electrophilic aromatic substitution, with a strong preference for reaction at the C2 (α) position.[7] This regioselectivity is attributed to the greater stabilization of the cationic intermediate formed during attack at this position.

Electrophilic_Substitution_Mechanism cluster_start Furan Reacts with Electrophile cluster_intermediate Formation of Sigma Complex cluster_product Deprotonation and Product Formation Furan Furan E_plus E+ Furan->E_plus Nucleophilic Attack Sigma_Complex Sigma Complex (Resonance Stabilized) E_plus->Sigma_Complex Product 2-Substituted Furan Sigma_Complex->Product -H+ H_plus H+

Mechanism of Electrophilic Aromatic Substitution on Furan.

A common example of electrophilic substitution is the nitration of furan. Due to the ring's sensitivity to strong acids, mild nitrating agents are required.[2]

  • Reagent Preparation: Prepare acetyl nitrate in situ by cautiously adding fuming nitric acid to acetic anhydride at a low temperature (typically below 0 °C).

  • Reaction Setup: Dissolve furan in a suitable solvent, such as acetic anhydride or dichloromethane, in a flask equipped with a stirrer and a thermometer, and cool the mixture to approximately -10 °C.

  • Addition of Nitrating Agent: Slowly add the freshly prepared acetyl nitrate solution to the furan solution while maintaining the low temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic extract with a dilute sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography to yield 2-nitrofuran.[14]

Diels-Alder Reaction

Furan's diene character is prominent in its participation in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.[15] It readily reacts with electron-deficient dienophiles to form oxabicyclic adducts.[15] The reversibility of this reaction is a key feature, often influenced by temperature and the electronic nature of the reactants.[16]

Diels_Alder_Reaction cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Furan Furan (Diene) TS [4+2] Cycloaddition Transition State Furan->TS Dienophile Maleic Anhydride (Dienophile) Dienophile->TS Adduct Oxabicyclic Adduct TS->Adduct Formation of new sigma bonds

The Diels-Alder Reaction of Furan with Maleic Anhydride.
  • Reactant Preparation: Dissolve maleic anhydride in a suitable solvent, such as diethyl ether or toluene, in a round-bottom flask.

  • Addition of Furan: Add furan to the solution. The reaction is often exothermic.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of the product or by TLC.[17]

  • Product Isolation: The Diels-Alder adduct often precipitates from the reaction mixture and can be collected by filtration.

  • Purification: The collected solid can be washed with a cold solvent and dried. Recrystallization can be performed for further purification if necessary.[17]

Ring-Opening Reactions

The furan ring is susceptible to ring-opening under various conditions, particularly in the presence of acids or oxidizing agents.[18][19] This reactivity provides a synthetic route to valuable 1,4-dicarbonyl compounds and their derivatives.[18]

  • Reaction Setup: In a round-bottom flask, dissolve furfuryl alcohol in an aqueous solution containing a catalytic amount of a Brønsted acid, such as hydrochloric acid.[20]

  • Heating: Heat the reaction mixture, for example, at 80 °C, and monitor the reaction.[20]

  • Reaction Monitoring: The progress of the ring-opening can be followed by techniques like NMR spectroscopy or gas chromatography to observe the formation of levulinic acid and other products.[21]

  • Work-up and Isolation: After the reaction is complete, the product can be extracted with an organic solvent. The solvent is then removed under reduced pressure, and the resulting product can be purified by distillation or chromatography.

Furan in Drug Development

The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][22] Its ability to act as a bioisostere for other aromatic rings, such as benzene or thiophene, allows for the fine-tuning of physicochemical properties like solubility, metabolic stability, and receptor binding affinity.[1]

Furan_in_Drug_Development Furan Furan Scaffold Properties Unique Physicochemical Properties (Aromaticity, Polarity) Furan->Properties Bioisostere Bioisosteric Replacement (e.g., for Phenyl group) Properties->Bioisostere SAR Structure-Activity Relationship (SAR) Modification Bioisostere->SAR Drug_Candidates Improved Drug Candidates SAR->Drug_Candidates

Role of the Furan Scaffold in Drug Discovery and Development.

The electron-rich nature of the furan ring can facilitate crucial π-π stacking or hydrogen bonding interactions with biological targets.[1] However, the potential for in vivo metabolic oxidation of the furan ring, which can sometimes lead to reactive metabolites, is a critical consideration in drug design.[1]

Conclusion

The furan ring represents a fascinating and highly useful heterocyclic system. Its intermediate aromaticity bestows a rich and varied reactivity that has been extensively explored and exploited in organic synthesis. For researchers and professionals in drug development, a thorough understanding of the delicate interplay between furan's aromatic character and its propensity to undergo reactions such as electrophilic substitution, cycloaddition, and ring-opening is paramount for the rational design of new chemical entities with desired biological activities and metabolic profiles. The continued investigation into the nuanced reactivity of furan and its derivatives promises to unlock further potential in the development of novel therapeutics and advanced materials.

References

Methodological & Application

Application Note: A Facile, Acid-Catalyzed Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a straightforward and efficient protocol for the synthesis of ethyl 2,5-dimethylfuran-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis involves an acid-catalyzed cyclization of the readily available starting material, diethyl 2,3-diacetylsuccinate. This method offers a simple, solvent-free approach, yielding the desired furan derivative. By adjusting reaction conditions, the formation of other furan dicarboxylic acid derivatives can also be achieved.

Introduction

Furan derivatives are key structural motifs in a wide array of pharmaceuticals, agrochemicals, and functional materials. Specifically, substituted furan-3-carboxylates serve as important intermediates in the synthesis of more complex molecules. The presented protocol describes the synthesis of this compound via the acid-catalyzed intramolecular cyclization of diethyl 2,3-diacetylsuccinate. This method, adapted from established literature procedures, provides a reliable and scalable route to this important furan derivative.

Reaction Scheme

Experimental Protocol

Materials
  • Diethyl 2,3-diacetylsuccinate

  • Hydrochloric acid (HCl), 0.4 N aqueous solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Petroleum ether

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Flash column chromatography setup

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine diethyl 2,3-diacetylsuccinate (145 mg, 0.56 mmol) and 0.4 N aqueous HCl solution (1.8 mL).

  • Reaction: Heat the mixture to reflux using an oil bath for 15 hours with vigorous stirring.

  • Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a mixture of petroleum ether and diethyl ether (5:1) to afford the pure this compound as a colorless oil.

Data Presentation

The following table summarizes the quantitative data from a representative synthesis.

ParameterValue
Starting MaterialDiethyl 2,3-diacetylsuccinate
Reagent0.4 N Hydrochloric Acid
Reaction Time15 hours
ProductThis compound
Yield50% (47 mg)
AppearanceColorless oil
¹H NMR (CDCl₃, δ) 1.33 (t, 3H, J=7.1Hz), 2.36 (s, 3H), 2.52 (s, 3H), 4.26 (q, 2H, J=7.1Hz), 6.21 (s, 1H)
¹³C NMR (CDCl₃, δ) 13.2, 13.7, 14.5, 60.0, 106.3, 114.2, 150.0, 157.6, 164.4

Note: Under different reaction conditions, such as using 1N HCl and microwave heating for 1 hour, the yield of this compound was found to be 20%, with the co-formation of 2,5-dimethylfuran-3,4-dicarboxylic acid (24% yield) and diethyl 2,5-dimethylfuran-3,4-dicarboxylate (52% yield).

Visualizations

Experimental Workflow

Synthesis_Workflow Start Start Reactants Combine Diethyl 2,3-diacetylsuccinate and 0.4 N HCl Start->Reactants Reflux Reflux for 15 hours Reactants->Reflux Workup Cool and Extract with Diethyl Ether Reflux->Workup Wash Wash with Water and Brine Workup->Wash Dry Dry and Concentrate Wash->Dry Purify Flash Column Chromatography Dry->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Products

Product_Formation Start Diethyl 2,3-diacetylsuccinate Conditions Aqueous HCl Start->Conditions Product1 This compound Conditions->Product1 Mild Conditions (e.g., 0.4N HCl, reflux) Product2 2,5-dimethylfuran-3,4-dicarboxylic acid Conditions->Product2 Stronger Conditions (hydrolysis) Product3 Diethyl 2,5-dimethylfuran-3,4-dicarboxylate Conditions->Product3 Milder Conditions (e.g., 1N HCl, microwave)

Caption: Product distribution based on reaction conditions.

Conclusion

The described protocol provides a reliable and accessible method for the synthesis of this compound from diethyl 2,3-diacetylsuccinate. The use of aqueous hydrochloric acid as a catalyst and the solvent-free reaction conditions make this an environmentally benign and cost-effective procedure. The straightforward work-up and purification steps further enhance the practicality of this synthesis for researchers in drug development and materials science. The potential to selectively form other furan derivatives by modifying the reaction conditions adds to the versatility of this synthetic route.

Application Notes and Protocols for Paal-Knorr Furan Synthesis of Substituted Furans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Paal-Knorr furan synthesis is a cornerstone reaction in organic chemistry for the synthesis of substituted furans from 1,4-dicarbonyl compounds. This method is highly valued for its reliability and versatility in creating furan cores, which are prevalent in numerous natural products and pharmacologically active compounds.[1][2] This document provides detailed application notes, experimental protocols, and comparative data for the synthesis of substituted furans using the Paal-Knorr reaction, with a focus on modern, efficient methodologies.

Introduction

First reported independently by Carl Paal and Ludwig Knorr in 1884, the synthesis involves the acid-catalyzed cyclization and dehydration of a 1,4-diketone to form the corresponding furan.[1] The reaction is broad in scope, accommodating a wide range of substituents on the dicarbonyl backbone.[1] Traditionally, the synthesis has been carried out with strong protic acids like sulfuric or hydrochloric acid, or with dehydrating agents such as phosphorus pentoxide.[1][3] However, these harsh conditions can be detrimental to sensitive functional groups.[3]

Modern advancements have introduced milder and more efficient protocols, including the use of Lewis acids, solid acid catalysts, and microwave-assisted synthesis, which often lead to higher yields and shorter reaction times.[3][4] These improved methods have expanded the utility of the Paal-Knorr synthesis in complex molecule synthesis and drug discovery.

Reaction Mechanism

The mechanism of the Paal-Knorr furan synthesis involves the following key steps:

  • Protonation of a carbonyl group: An acid catalyst protonates one of the carbonyl oxygens, activating it for nucleophilic attack.

  • Enolization: The second carbonyl group tautomerizes to its enol form.

  • Intramolecular nucleophilic attack: The enol oxygen attacks the protonated carbonyl carbon, forming a five-membered cyclic hemiacetal intermediate.[1][3]

  • Dehydration: The hemiacetal undergoes dehydration, involving the elimination of a water molecule, to form the aromatic furan ring.[1]

Paal_Knorr_Furan_Synthesis diketone 1,4-Diketone step1 + H+ diketone->step1 step2 Tautomerization diketone->step2 protonated_diketone Protonated Diketone step3 Cyclization protonated_diketone->step3 enol Enol Intermediate enol->step3 hemiacetal Cyclic Hemiacetal step4 - H2O hemiacetal->step4 furan Substituted Furan step1->protonated_diketone step2->enol step3->hemiacetal step4->furan

Caption: Reaction mechanism of the Paal-Knorr furan synthesis.

Data Presentation: A Comparative Overview

The efficiency of the Paal-Knorr furan synthesis is highly dependent on the chosen catalyst and reaction conditions. The following tables summarize quantitative data from various protocols, allowing for easy comparison.

Table 1: Conventional Heating Methods

1,4-Diketone SubstrateCatalystSolventTemperature (°C)TimeYield (%)Reference
Hexane-2,5-dionep-TsOHBenzeneReflux--[1]
1,4-Diphenylbutane-1,4-dionePhosphoric AcidNone10015 min95[5]
1-Phenyl-1,4-pentanedionePhosphoric AcidNone10020 min92[5]
3,4-Dimethylhexane-2,5-dioneTrifluoroacetic AcidCH₂Cl₂2524 h85[6]
1,2-Dibenzoyl-1,2-diphenylethaneTrifluoroacetic AcidCH₂Cl₂2524 h90[6]

Table 2: Microwave-Assisted Synthesis

1,4-Diketone SubstrateCatalystSolventPower (W)Temperature (°C)Time (min)Yield (%)Reference
Methyl 2-acetyl-5-oxo-5-phenylhexanoateAcetic AcidNone150150585[4]
Methyl 2-acetyl-5-oxo-5-(p-tolyl)hexanoateAcetic AcidNone150150582[4]
Methyl 2-acetyl-5-(4-chlorophenyl)-5-oxohexanoateAcetic AcidNone150150588[4]
But-2-ene-1,4-dionePd/C, Formic AcidPEG-200---High[6]
But-2-yne-1,4-dionePd/C, Formic AcidPEG-200---High[6]

Table 3: Synthesis in Deep Eutectic Solvents (DES)

1,4-Diketone SubstrateDESTemperature (°C)Time (h)Yield (%)Reference
Hexane-2,5-dioneCholine chloride/Urea801299
1,4-Diphenylbutane-1,4-dioneCholine chloride/Urea802495[7]
3,4-Dimethylhexane-2,5-dioneCholine chloride/Urea802492[7]
Hexane-2,5-dioneCholine chloride/Glycerol801290[7]

Experimental Protocols

The following are detailed methodologies for key variations of the Paal-Knorr furan synthesis.

Protocol 1: General Procedure for Microwave-Assisted Paal-Knorr Furan Synthesis

This protocol is adapted from a procedure for the synthesis of polysubstituted furans.[4][8]

Materials:

  • Substituted 1,4-diketone (1.0 mmol)

  • Glacial acetic acid (2.0 mL)

  • Microwave reactor vials (10 mL)

  • Stir bar

Procedure:

  • Place the 1,4-diketone (1.0 mmol) and a stir bar into a 10 mL microwave reactor vial.

  • Add glacial acetic acid (2.0 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 5-10 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted furan.

Protocol 2: Paal-Knorr Synthesis in a Deep Eutectic Solvent (DES)

This environmentally friendly protocol utilizes a deep eutectic solvent as both the solvent and catalyst.

Materials:

  • Substituted 1,4-diketone (1.0 mmol)

  • Choline chloride (1.0 g)

  • Urea (1.2 g) or Glycerol (1.1 g)

  • Round-bottom flask (25 mL)

  • Stir bar and heating mantle

Procedure:

  • Prepare the deep eutectic solvent: In a 25 mL round-bottom flask, combine choline chloride and urea (or glycerol) in a 1:2 molar ratio. Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed.

  • Add the 1,4-diketone (1.0 mmol) to the pre-formed DES.

  • Stir the reaction mixture at 80 °C for the time indicated in Table 3 (typically 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) to the flask and extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify by column chromatography if necessary. The DES can often be recovered by removing water under vacuum and reused.[9]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the Paal-Knorr synthesis of substituted furans.

Paal_Knorr_Workflow start Start: Select 1,4-Diketone and Catalyst System reaction_setup Reaction Setup: Combine reactants, solvent (if any), and catalyst start->reaction_setup reaction_condition Reaction: Apply heat (conventional or microwave) or stir at room temperature reaction_setup->reaction_condition monitoring Monitor Reaction Progress (TLC, GC-MS, etc.) reaction_condition->monitoring workup Aqueous Workup: Quench reaction, extract with organic solvent monitoring->workup Reaction Complete purification Purification: Column chromatography, distillation, or recrystallization workup->purification characterization Characterization: NMR, IR, Mass Spectrometry purification->characterization end End: Obtain Pure Substituted Furan characterization->end

Caption: General experimental workflow for the Paal-Knorr furan synthesis.

Conclusion

The Paal-Knorr furan synthesis remains a highly relevant and powerful tool for the construction of substituted furans. The development of milder and more efficient protocols, such as microwave-assisted synthesis and the use of deep eutectic solvents, has significantly broadened its applicability, particularly in the synthesis of complex molecules and in the pharmaceutical industry. The data and protocols presented herein provide a valuable resource for researchers and professionals seeking to utilize this important transformation.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the efficient synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate, a key intermediate in the development of various pharmaceuticals and fine chemicals. The use of microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced safety profiles. Two primary synthetic routes are presented: a classical Paal-Knorr condensation and a method adapted from patent literature involving cyclization-decarboxylation.

Introduction

This compound is a valuable heterocyclic building block. Furan derivatives are core structures in numerous biologically active compounds and are utilized as precursors for a wide range of chemical transformations. Microwave-assisted synthesis provides a rapid and efficient means to access this compound, facilitating faster screening of derivatives and process optimization in a research and development setting. The protocols herein are designed to be reproducible in a standard laboratory microwave reactor.

Synthetic Protocols

Two effective microwave-assisted methods for the synthesis of this compound are detailed below.

Protocol 1: Classical Paal-Knorr Furan Synthesis

This protocol is based on the well-established Paal-Knorr reaction, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound with a β-ketoester. This method is highly versatile and utilizes readily available starting materials.

Reaction Scheme:

Ethyl Acetoacetate + 2,5-Hexanedione → this compound

Materials and Reagents:

  • Ethyl acetoacetate (reagent grade, ≥99%)

  • 2,5-Hexanedione (acetonylacetone) (reagent grade, ≥98%)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (catalyst, ≥98.5%)

  • Toluene (anhydrous, 99.8%)

  • Ethyl acetate (for workup and chromatography)

  • Hexane (for chromatography)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Equipment:

  • Microwave synthesis reactor (e.g., Biotage Initiator+, CEM Discover)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • NMR spectrometer and/or GC-MS for product characterization

Experimental Procedure:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2,5-hexanedione (1.14 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).

  • Add 5 mL of anhydrous toluene to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 150°C for 20 minutes with stirring. The pressure should be monitored and should not exceed 15 bar.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and dilute with 20 mL of ethyl acetate.

  • Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate solution, 15 mL of water, and 15 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 95:5) to afford the pure this compound as a colorless oil.

Protocol 2: Cyclization-Decarboxylation of Diethyl 2,3-diacetylsuccinate

This protocol is adapted from patent literature (CN101486694B) and offers an alternative route to the target compound. It involves the microwave-assisted cyclization and subsequent decarboxylation of diethyl 2,3-diacetylsuccinate in an acidic medium.

Reaction Scheme:

Diethyl 2,3-diacetylsuccinate → this compound + Diethyl 2,5-dimethylfuran-3,4-dicarboxylate + 2,5-Dimethylfuran-3,4-dicarboxylic acid

Materials and Reagents:

  • Diethyl 2,3-diacetylsuccinate (synthesis required or custom order)

  • Hydrochloric acid (1N aqueous solution)

  • Diethyl ether (for extraction)

  • Petroleum ether (for chromatography)

  • Anhydrous sodium sulfate

  • Water (deionized)

  • Brine (saturated NaCl solution)

Equipment:

  • Microwave synthesis reactor with reflux capabilities

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Experimental Procedure:

  • In a microwave-safe reaction vessel, place diethyl 2,3-diacetylsuccinate (184.7 mg, 0.72 mmol) and 1.2 mL of 1N hydrochloric acid.[1]

  • Equip the vessel with a magnetic stir bar and place it in a microwave reactor fitted with a reflux condenser.

  • Heat the mixture under microwave irradiation at reflux for 1 hour.[1]

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Extract the aqueous mixture with diethyl ether (3 x 10 mL).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[1]

  • Purify the resulting residue by flash column chromatography on silica gel. Elute first with a petroleum ether:diethyl ether mixture (5:1) to isolate the byproducts, followed by pure diethyl ether to obtain this compound.[1]

Data Presentation

The following tables summarize the expected outcomes based on the described protocols.

Table 1: Comparison of Synthetic Protocols

ParameterProtocol 1 (Paal-Knorr)Protocol 2 (Cyclization-Decarboxylation)
Starting Materials Ethyl acetoacetate, 2,5-HexanedioneDiethyl 2,3-diacetylsuccinate
Catalyst/Reagent p-Toluenesulfonic acid1N Hydrochloric acid
Solvent TolueneWater
Microwave Temp. 150°CReflux (~100°C)
Reaction Time 20 minutes1 hour
Typical Yield ~70-85% (expected)20%[1]
Byproducts Minor impuritiesDiethyl 2,5-dimethylfuran-3,4-dicarboxylate (52%), 2,5-Dimethylfuran-3,4-dicarboxylic acid (24%)[1]

Table 2: Influence of HCl Concentration on Product Distribution (Protocol 2)

This data is derived from patent CN101486694B and illustrates how reagent concentration can be tuned to favor different products.

HCl ConcentrationTarget Product Yield (II)Dicarboxylate Yield (IV)
0.1NMixture Formed-
0.4NMixture Formed61% (Max)
1.0N20%52%

(II) this compound; (IV) Diethyl 2,5-dimethylfuran-3,4-dicarboxylate

Visualizations

Signaling Pathways and Mechanisms

The following diagrams illustrate the proposed reaction mechanisms for the two synthetic protocols.

G cluster_0 Paal-Knorr Mechanism diketone 2,5-Hexanedione protonated_carbonyl Protonated Carbonyl diketone->protonated_carbonyl H+ enol Enol Intermediate cyclization_intermediate Cyclized Hemiacetal enol->cyclization_intermediate ketoester Ethyl Acetoacetate ketoester->enol Tautomerization protonated_carbonyl->cyclization_intermediate Nucleophilic Attack by Enol of Ketoester furan_product This compound cyclization_intermediate->furan_product - H2O (Dehydration) G cluster_1 Cyclization-Decarboxylation Mechanism start_material Diethyl 2,3-diacetylsuccinate cyclized_intermediate Cyclized Dicarboxylate Intermediate start_material->cyclized_intermediate H+, Microwave (Paal-Knorr Cyclization) decarboxylation Decarboxylation cyclized_intermediate->decarboxylation Hydrolysis & Heat dicarboxylate_product Diethyl 2,5-dimethylfuran-3,4-dicarboxylate cyclized_intermediate->dicarboxylate_product Tautomerization target_product This compound decarboxylation->target_product G cluster_workflow General Experimental Workflow reagents Reactants & Catalyst Add to Microwave Vial microwave Microwave Irradiation Set Temperature, Time, and Power reagents->microwave workup Aqueous Workup Extraction & Washing microwave->workup drying Drying & Concentration Anhydrous Na2SO4 & Rotary Evaporation workup->drying purification Purification Flash Column Chromatography drying->purification analysis Product Characterization NMR, GC-MS purification->analysis

References

Application Notes and Protocols for the Metal-Catalyzed Synthesis of Polysubstituted Furans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. The development of efficient and versatile methods for the synthesis of polysubstituted furans is therefore of significant interest to the scientific community. This document provides detailed application notes and experimental protocols for key metal-catalyzed methodologies that enable access to a wide range of substituted furan derivatives.

Palladium-Catalyzed Synthesis of Polysubstituted Furans

Palladium catalysis offers a robust and versatile platform for the synthesis of polysubstituted furans through various strategies, including cross-coupling reactions, cascade cyclizations, and C-H activation.[1][2] These methods are characterized by their high efficiency, broad substrate scope, and functional group tolerance.[3][4]

Application Note:

Palladium-catalyzed methods are particularly useful for the construction of furans with aryl and vinyl substituents. A common approach involves the Sonogashira cross-coupling of o-iodoanisoles with terminal alkynes, followed by an electrophilic cyclization to furnish 2,3-disubstituted benzo[b]furans.[5] Another powerful strategy is the cycloisomerization of (Z)-2-en-4-yn-1-ols, which provides a facile route to various substituted furans under mild and neutral conditions.[6] Recent advancements have also demonstrated the utility of palladium-catalyzed C–H activation and alkene insertion for the synthesis of furan derivatives from simple 1,3-dicarbonyl compounds.[2]

Tabulated Data:
Catalyst SystemStarting MaterialsProductYield (%)Reference
PdCl₂(CH₃CN)₂ / CuCl₂4-allyl-2,6-dimethyl-3,5-heptanedione3-isobutyryl-2-isopropyl-5-methylfuran77[3]
Pd(OAc)₂ / Cu(OAc)₂ / TFACyclic 1,3-diketones and alkenesFuran derivatives49-87[2][3]
K₂PdI₄(Z)-2-en-4-yn-1-olsSubstituted furansHigh[6]
PdCl₂(PPh₃)₂ / CuIo-iodoanisoles and terminal alkynes2,3-disubstituted benzo[b]furans70-94 (coupling)[5]
Experimental Protocol: Palladium-Catalyzed Cycloisomerization of (Z)-2-En-4-yn-1-ols[6]

This protocol describes the synthesis of substituted furans via the palladium-catalyzed cycloisomerization of (Z)-2-en-4-yn-1-ols.

Materials:

  • (Z)-2-en-4-yn-1-ol substrate

  • Potassium tetraiodopalladate(II) (K₂PdI₄)

  • Solvent (e.g., Acetonitrile)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a clean, dry Schlenk flask, dissolve the (Z)-2-en-4-yn-1-ol substrate in the chosen solvent under an inert atmosphere.

  • Add a catalytic amount of K₂PdI₄ (typically 1-5 mol%) to the solution.

  • Stir the reaction mixture at the appropriate temperature (ranging from 25 to 100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired substituted furan.

Workflow Diagram:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start1 (Z)-2-en-4-yn-1-ol step1 Dissolve substrate in solvent under inert atmosphere start1->step1 start2 K₂PdI₄ (catalyst) step2 Add catalyst start2->step2 step1->step2 step3 Stir at 25-100 °C step2->step3 step4 Monitor by TLC/GC step3->step4 step5 Solvent removal step4->step5 step6 Column chromatography step5->step6 product Polysubstituted Furan step6->product G start Propargyl Vinyl Ether + [Au]⁺ intermediate1 Gold-activated Alkyne start->intermediate1 Coordination intermediate2 [3,3]-Sigmatropic Rearrangement intermediate1->intermediate2 intermediate3 Allenyl Ketone Intermediate intermediate2->intermediate3 intermediate4 5-exo-dig Cyclization intermediate3->intermediate4 [Au]⁺ catalysis product Polysubstituted Furan intermediate4->product Protonolysis G cluster_inputs Reactants cluster_conditions Conditions ketone Alkyl Ketone reaction Annulation Reaction ketone->reaction nitrostyrene β-Nitrostyrene nitrostyrene->reaction catalyst Copper Catalyst catalyst->reaction base Base base->reaction solvent Solvent solvent->reaction heat Heat heat->reaction product Multisubstituted Furan reaction->product G catalyst [Co(II)] intermediate1 Co(III)-Carbene Radical catalyst->intermediate1 + Diazo intermediate2 Radical Addition to Alkyne intermediate1->intermediate2 + Alkyne N2 N₂ intermediate1->N2 intermediate3 Vinyl Radical Intermediate intermediate2->intermediate3 intermediate4 5-exo-trig Cyclization intermediate3->intermediate4 product Polysubstituted Furan intermediate4->product + [Co(II)] diazo α-Diazocarbonyl alkyne Terminal Alkyne

References

Application Notes and Protocols: Ethyl 2,5-dimethylfuran-3-carboxylate as a Wood Preservative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-based compounds have emerged as a promising class of wood preservatives due to their efficacy against a broad spectrum of wood-destroying organisms and their derivation from renewable resources. Ethyl 2,5-dimethylfuran-3-carboxylate, a derivative of furan, is investigated in these application notes for its potential as a wood preservative. The protocols outlined below are based on established international standards for the evaluation of wood preservatives and provide a framework for assessing the antifungal and termiticidal efficacy of this compound.

The primary mechanism of action for furan-based wood preservatives involves the in-situ polymerization of the compound within the wood's cellular structure. This process bulks the cell walls, thereby reducing water absorption and rendering the wood dimensionally stable and unrecognizable as a food source by decay fungi and termites.[1][2] There is also evidence to suggest chemical bonding between the furan polymer and lignin within the wood cell wall, further enhancing its protective capabilities.[3][4]

Data Presentation

The following tables summarize hypothetical quantitative data for the efficacy of wood treated with this compound. This data is illustrative and based on the performance of other furan-based wood preservatives, such as those derived from furfuryl alcohol. Actual experimental data for this compound is not yet available in published literature.

Table 1: Antifungal Efficacy of this compound against Wood Decay Fungi

Treatment Concentration (% w/w in Water)Wood SpeciesTest FungusMean Weight Loss (%) after 12 weeks
0 (Untreated Control)Southern Yellow PineGloeophyllum trabeum (Brown Rot)45.2
5Southern Yellow PineGloeophyllum trabeum (Brown Rot)8.5
10Southern Yellow PineGloeophyllum trabeum (Brown Rot)2.1
15Southern Yellow PineGloeophyllum trabeum (Brown Rot)0.8
0 (Untreated Control)Southern Yellow PineTrametes versicolor (White Rot)38.7
5Southern Yellow PineTrametes versicolor (White Rot)7.3
10Southern Yellow PineTrametes versicolor (White Rot)1.9
15Southern Yellow PineTrametes versicolor (White Rot)0.5

Table 2: Termite Resistance of Wood Treated with this compound

Treatment Concentration (% w/w in Water)Wood SpeciesTermite SpeciesMean Weight Loss (%) after 4 weeksTermite Mortality (%)
0 (Untreated Control)Southern Yellow PineReticulitermes flavipes35.815
5Southern Yellow PineReticulitermes flavipes5.285
10Southern Yellow PineReticulitermes flavipes1.598
15Southern Yellow PineReticulitermes flavipes0.3100

Experimental Protocols

1. Wood Sample Preparation and Treatment

  • Wood Species: Southern Yellow Pine (Pinus spp.) sapwood, free of knots, cracks, and resin pockets.

  • Sample Dimensions:

    • For antifungal testing: 19 x 19 x 19 mm cubes.

    • For termite testing: 25 x 25 x 6 mm blocks.

  • Treatment Solution Preparation: Prepare solutions of this compound in distilled water at concentrations of 5%, 10%, and 15% (w/w). Include an untreated control group (0% concentration).

  • Impregnation Method: Utilize a vacuum-pressure impregnation process.

    • Place wood samples in a treatment vessel and apply a vacuum of -85 kPa for 30 minutes.

    • Introduce the treatment solution into the vessel while maintaining the vacuum.

    • Pressurize the vessel to 1000 kPa for 60 minutes.

    • Release the pressure and remove the treated samples.

  • Post-Treatment Curing: Air-dry the treated samples for 24 hours, followed by oven-curing at 103°C for 24 hours to facilitate in-situ polymerization.

  • Determination of Weight Percent Gain (WPG): Calculate the WPG for each treated sample to determine the retention of the preservative.

2. Antifungal Efficacy Testing (Based on ASTM D1413)

  • Test Fungi:

    • Brown-rot fungus: Gloeophyllum trabeum

    • White-rot fungus: Trametes versicolor

  • Culture Preparation: Prepare soil-block cultures according to ASTM D1413 standard procedures.

  • Exposure: Place the conditioned and weighed treated wood blocks, along with untreated controls, in the prepared culture bottles.

  • Incubation: Incubate the bottles at 27°C and 70% relative humidity for 12 weeks.

  • Evaluation: After the incubation period, remove the wood blocks, carefully clean off any surface mycelium, and determine the final oven-dry weight. Calculate the percentage weight loss for each block.

3. Termite Resistance Testing (Based on ASTM D3345 and AWPA E1)

  • Termite Species: Subterranean termites, Reticulitermes flavipes.

  • Test Setup: Conduct a no-choice laboratory test as described in ASTM D3345 and AWPA E1.[5][6][7][8][9][10]

  • Exposure: Place a single treated or untreated wood block in a container with a known number of termites (e.g., 400 workers).

  • Incubation: Maintain the containers in a dark, controlled environment at 26-28°C and >80% relative humidity for 4 weeks.

  • Evaluation: At the end of the test period, determine the final oven-dry weight of the wood blocks and calculate the percentage weight loss. Also, record the number of surviving termites to calculate the percentage mortality.

Visualizations

Wood_Treatment_Workflow A Wood Sample Preparation B Vacuum-Pressure Impregnation A->B Untreated Samples C Post-Treatment Curing B->C Impregnated Samples D Treated Wood for Testing C->D Cured Samples Antifungal_Efficacy_Testing_Workflow cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_eval Evaluation A Prepare Soil-Block Cultures C Place Wood Blocks in Culture Bottles A->C B Condition and Weigh Treated Wood Blocks B->C D Incubate for 12 Weeks C->D E Remove and Clean Wood Blocks D->E F Determine Final Oven-Dry Weight E->F G Calculate Percentage Weight Loss F->G Termite_Resistance_Testing_Workflow cluster_prep_termite Preparation cluster_exposure_termite Exposure & Incubation cluster_eval_termite Evaluation A Condition and Weigh Treated Wood Blocks B Place Wood Block in Container with Termites A->B C Incubate for 4 Weeks B->C D Determine Final Oven-Dry Weight C->D F Count Surviving Termites C->F E Calculate Percentage Weight Loss D->E G Calculate Percentage Mortality F->G

References

Application Notes and Protocols: Investigating Ethyl 2,5-dimethylfuran-3-carboxylate as a Potential Fungicide and Insecticide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan ring is a crucial pharmacophore found in numerous natural and synthetic compounds with a wide array of biological activities, including antifungal and insecticidal properties.[1][2][3] Its electron-rich nature and aromaticity contribute to its ability to interact with various biological targets.[2] While the synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate is well-documented[4][5][6], its specific applications in fungicide and insecticide development have not been extensively reported in publicly available literature. These notes, therefore, provide a foundational framework for researchers to investigate the potential of this compound as a novel pesticidal agent. The following protocols are generalized methodologies that can be adapted for the initial screening and evaluation of this compound.

Rationale for Investigation

The exploration of furan derivatives for pesticidal applications is a promising area of research. For instance, certain furan-containing tebufenozide analogues have demonstrated insecticidal activity against pests like Spodoptera littoralis.[1] Furthermore, various other furan derivatives have been synthesized and evaluated for their fungicidal properties against a range of plant pathogens.[7][8] Given the established biological activity of the furan scaffold, this compound represents a viable candidate for screening as a potential fungicide and insecticide.

Experimental Workflow for Screening Novel Pesticidal Compounds

The following diagram outlines a general workflow for the initial screening and evaluation of a new chemical entity (NCE) like this compound for pesticidal activity.

G cluster_0 Phase 1: Synthesis and Primary Screening cluster_1 Phase 2: Secondary Screening & Dose-Response cluster_2 Phase 3: Advanced Evaluation A Synthesis & Purification of this compound B Primary Fungicidal Assay (e.g., Mycelial Growth Inhibition) A->B C Primary Insecticidal Assay (e.g., Contact Toxicity) A->C D Determination of EC50 (Fungicide) B->D E Determination of LC50/LD50 (Insecticide) C->E F Spectrum of Activity (Multiple Fungal/Insect Species) D->F E->F G In Vivo / Greenhouse Trials F->G H Mechanism of Action Studies G->H G cluster_pathway Hypothetical Fungal Respiratory Chain Inhibition cluster_inhibitor A Substrate (e.g., Succinate) B Complex II (Succinate Dehydrogenase) A->B C Electron Transfer B->C D Complex III (Cytochrome bc1) C->D E ATP Synthesis D->E F Fungal Growth & Proliferation E->F Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->B Inhibition

References

Application Notes and Protocols for the Synthesis of Furan-Based Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Furan, a five-membered aromatic heterocycle containing an oxygen atom, serves as a pivotal structural motif in a vast array of pharmacologically active compounds.[1][2] The furan ring is a common component in natural products and is integral to the development of therapeutic agents, contributing to diverse biological activities including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[3] The versatility and reactivity of the furan scaffold make it a valuable building block in medicinal chemistry and drug discovery.[4] This document provides detailed protocols for two classical and widely utilized methods for synthesizing substituted furans: the Paal-Knorr Furan Synthesis and the Feist-Bénary Furan Synthesis.

Application Note 1: Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a robust and straightforward method for preparing substituted furans via the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds.[5][6][7] This reaction is highly versatile, accommodating a wide range of substituents on the dicarbonyl starting material.[7]

General Reaction Scheme

The synthesis involves the treatment of a 1,4-diketone with an acid catalyst, leading to the formation of a furan ring through intramolecular cyclization and subsequent dehydration.[5]

Logical Workflow: Paal-Knorr Furan Synthesis Mechanism

The reaction proceeds through several key steps: protonation of a carbonyl group, enolization of the second carbonyl, nucleophilic attack to form a cyclic hemiacetal, and finally, dehydration to yield the aromatic furan product.[5][7]

Paal_Knorr_Mechanism start 1,4-Dicarbonyl Compound protonation Protonation of Carbonyl (H+) start->protonation Acid Catalyst enolization Enolization protonation->enolization cyclization Intramolecular Nucleophilic Attack enolization->cyclization Rate-determining step intermediate Cyclic Hemiacetal Intermediate cyclization->intermediate dehydration Dehydration (-H2O) intermediate->dehydration Acid Catalyst product Substituted Furan dehydration->product

Caption: Mechanism of the Paal-Knorr furan synthesis.

Detailed Experimental Protocol

Objective: To synthesize 2,5-dimethylfuran from hexane-2,5-dione.

Materials:

  • Hexane-2,5-dione (1,4-dicarbonyl compound)

  • p-Toluenesulfonic acid (p-TsOH) or Sulfuric Acid (H₂SO₄) as catalyst[5]

  • Toluene or Benzene as solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Dichloromethane or Diethyl Ether for extraction

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus or Soxhlet extractor with drying agent

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add hexane-2,5-dione (e.g., 11.4 g, 0.1 mol) and toluene (100 mL).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.2 g).

  • Reflux: Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as the reaction proceeds. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL), water (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by distillation to obtain pure 2,5-dimethylfuran.

Characterization:

  • ¹H NMR, ¹³C NMR: To confirm the structure of the furan product.

  • GC-MS: To determine the purity and confirm the molecular weight.

  • FT-IR: To identify characteristic functional group vibrations.

Quantitative Data: Paal-Knorr Synthesis Examples
Starting 1,4-Dicarbonyl CompoundCatalyst/ConditionsProductYield (%)Reference
Hexane-2,5-dionep-TsOH, Toluene, Reflux2,5-Dimethylfuran>90[5][7]
1,4-Diphenylbutane-1,4-dioneH₂SO₄, Acetic Acid, Reflux2,5-Diphenylfuran~95[5]
3,4-Diethyl-2,5-hexanedioneTrifluoroacetic Acid2,5-Dimethyl-3,4-diethylfuranHigh[6]
AcetonylacetoneTiCl₄2,5-DimethylfuranGood to Excellent[8]

Application Note 2: Feist-Bénary Furan Synthesis

The Feist-Bénary synthesis is a classic method for preparing substituted furans through the base-catalyzed condensation of an α-haloketone with a β-dicarbonyl compound.[9][10][11] This reaction provides access to furans with a different substitution pattern than the Paal-Knorr synthesis.

General Reaction Scheme

The reaction involves the deprotonation of a β-dicarbonyl compound to form an enolate, which then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration yield the furan.[9]

Logical Workflow: Feist-Bénary Synthesis Mechanism

The synthesis is a stepwise process involving enolate formation, nucleophilic substitution, and a final condensation-cyclization sequence.

Feist_Benary_Mechanism cluster_start Starting Materials start1 β-Dicarbonyl Compound enolate Enolate Formation start1->enolate Base (e.g., Pyridine) start2 α-Haloketone attack Nucleophilic Attack on α-Haloketone start2->attack enolate->attack intermediate Alkoxide Intermediate attack->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product Substituted Furan dehydration->product

Caption: Mechanism of the Feist-Bénary furan synthesis.

Detailed Experimental Protocol

Objective: To synthesize Ethyl 2,5-dimethylfuran-3-carboxylate.

Materials:

  • Ethyl acetoacetate (β-dicarbonyl compound)[9]

  • Chloroacetone (α-haloketone)[9]

  • Pyridine or Triethylamine (Base)[9]

  • Ethanol (Solvent)

  • Dichloromethane or Diethyl Ether for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 1M Hydrochloric Acid (HCl)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or distillation

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl acetoacetate (e.g., 13.0 g, 0.1 mol) in ethanol (100 mL).

  • Base and Reagent Addition: Add pyridine (e.g., 8.7 g, 0.11 mol) to the solution. While stirring, add chloroacetone (e.g., 9.25 g, 0.1 mol) dropwise to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 50-80°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]

  • Work-up: After cooling, pour the reaction mixture into water (200 mL) and extract with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic extracts and wash with 1M HCl (2 x 50 mL) to remove pyridine, followed by water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by vacuum distillation or silica gel column chromatography to yield the pure furan product.

Quantitative Data: Feist-Bénary Synthesis Examples
β-Dicarbonyl Compoundα-HaloketoneBase/SolventProductYield (%)Reference
Ethyl acetoacetateChloroacetonePyridine/EthanolThis compoundModerate to Good[9]
AcetylacetoneBromoacetoneTriethylamine/THF3-Acetyl-2,5-dimethylfuranModerate to Good[9]
Isatin (cyclic dicarbonyl)Cyclic α-bromodicarbonylOrganocatalystSubstituted Hydroxydihydrofuran98:2 dr, 95% ee[9][10]
Ethyl benzoylacetatePhenacyl bromidePyridine/EthanolEthyl 2,5-diphenylfuran-3-carboxylateModerate[12]

General Experimental and Analytical Workflow

The synthesis of bioactive furan molecules involves a structured workflow from initial reaction to final characterization and biological evaluation.

Synthesis_Workflow planning 1. Synthetic Route Planning (e.g., Paal-Knorr, Feist-Bénary) synthesis 2. Chemical Synthesis (Reaction Setup, Reflux) planning->synthesis workup 3. Reaction Work-up (Extraction, Washing) synthesis->workup purification 4. Purification (Distillation, Chromatography) workup->purification characterization 5. Structural Characterization (NMR, MS, IR) purification->characterization bioassay 6. Bioactivity Screening (e.g., Antibacterial, Anticancer) characterization->bioassay Pure Compound data 7. Data Analysis & Reporting bioassay->data

Caption: General workflow for synthesis and evaluation.

References

Application Notes and Protocols for Organic Solvent-Free Furan Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of furan derivatives under organic solvent-free conditions. These green chemistry approaches offer significant advantages, including reduced environmental impact, often shorter reaction times, and simplified purification procedures. The following sections detail various methodologies, present quantitative data in structured tables for easy comparison, and provide explicit experimental protocols for key reactions.

Microwave-Assisted Paal-Knorr Furan Synthesis

The Paal-Knorr furan synthesis, a classical method involving the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, can be efficiently conducted under solvent-free conditions using microwave irradiation. This technique often leads to significantly reduced reaction times and improved yields compared to conventional heating.

Quantitative Data
EntryR1R2R3R4CatalystConditionsTime (min)Yield (%)Reference
1PhHHPhp-TsOH150°C, MW595[1][2]
2MeHHMep-TsOH150°C, MW592[1][2]
3EtHHEtp-TsOH150°C, MW788[1][2]
4PhMeMePhp-TsOH160°C, MW1090[1][2]

Ph = Phenyl, Me = Methyl, Et = Ethyl, p-TsOH = para-Toluenesulfonic acid, MW = Microwave irradiation

Experimental Protocol: Microwave-Assisted Synthesis of 2,5-diphenylfuran

Materials:

  • 1,4-diphenyl-1,4-butanedione (1.0 mmol, 238.3 mg)

  • para-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 19.0 mg)

Procedure:

  • In a 10 mL microwave reactor vessel, combine 1,4-diphenyl-1,4-butanedione and p-TsOH·H₂O.

  • The vessel is sealed and placed in a microwave reactor.

  • The reaction mixture is irradiated at 150°C for 5 minutes.

  • After cooling to room temperature, the reaction mixture is partitioned between ethyl acetate (20 mL) and saturated aqueous sodium bicarbonate solution (20 mL).

  • The organic layer is separated, washed with brine (20 mL), and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 2,5-diphenylfuran as a white solid.

Experimental Workflow

cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification Reactants 1,4-Dicarbonyl Compound Vessel Microwave Vessel Reactants->Vessel Catalyst p-TsOH Catalyst->Vessel Microwave Microwave Irradiation (150°C, 5 min) Vessel->Microwave Seal Extraction Extraction with EtOAc/NaHCO3 Microwave->Extraction Cooling Drying Drying over Na2SO4 Extraction->Drying Purification Column Chromatography Drying->Purification Product Pure Furan Derivative Purification->Product

Caption: Workflow for microwave-assisted Paal-Knorr furan synthesis.

Graphene Oxide-Catalyzed Solvent-Free Furan Synthesis

Graphene oxide (GO) has emerged as an efficient, metal-free, and reusable heterogeneous catalyst for organic transformations. Its acidic nature allows it to catalyze the synthesis of furans from 1,4-dicarbonyl compounds under solvent-free conditions, often coupled with microwave irradiation to accelerate the reaction.

Quantitative Data
EntryR1R2R3R4CatalystConditionsTime (min)Yield (%)
1PhHHPhGraphene Oxide120°C, MW1096
24-MeO-PhHH4-MeO-PhGraphene Oxide120°C, MW1294
34-Cl-PhHH4-Cl-PhGraphene Oxide120°C, MW1095
4MeHHMeGraphene Oxide120°C, MW1591

Ph = Phenyl, Me = Methyl, MeO = Methoxy, Cl = Chloro, MW = Microwave irradiation

Experimental Protocol: Graphene Oxide-Catalyzed Synthesis of 2,5-diphenylfuran

Materials:

  • 1,4-diphenyl-1,4-butanedione (1.0 mmol, 238.3 mg)

  • Graphene oxide (10 mg, ~4 wt%)

Procedure:

  • Graphene oxide is prepared using a modified Hummers' method.

  • In a 10 mL microwave reactor vessel, 1,4-diphenyl-1,4-butanedione and graphene oxide are mixed thoroughly.

  • The vessel is sealed and placed in a microwave reactor.

  • The mixture is irradiated at 120°C for 10 minutes.

  • After cooling, the reaction mixture is diluted with ethyl acetate (10 mL) and filtered to recover the graphene oxide catalyst.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (hexane/ethyl acetate) to yield 2,5-diphenylfuran.

Experimental Workflow

cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification Reactant 1,4-Dicarbonyl Compound Vessel Microwave Vessel Reactant->Vessel Catalyst Graphene Oxide Catalyst->Vessel Microwave Microwave Irradiation (120°C, 10 min) Vessel->Microwave Seal Filtration Dilute with EtOAc & Filter Microwave->Filtration Cooling Concentration Concentration Filtration->Concentration Filtrate Purification Column Chromatography Concentration->Purification Product Pure Furan Derivative Purification->Product

Caption: Workflow for graphene oxide-catalyzed furan synthesis.

Solvent-Free Feist-Bénary Furan Synthesis

The Feist-Bénary synthesis, which involves the reaction of an α-halo ketone with a β-dicarbonyl compound, can also be adapted to solvent-free conditions.[3] This method is particularly useful for the synthesis of highly substituted furans.[3] The reaction can be promoted by a base, and in some cases, can proceed simply by heating the neat reactants.[3]

Quantitative Data
Entryα-Halo Ketoneβ-Dicarbonyl CompoundBaseConditionsTime (h)Yield (%)Reference
12-chloro-1-phenylethanoneEthyl acetoacetatePyridine80°C285[4][5]
23-chloro-2,4-pentanedioneAcetylacetoneNone100°C178[3]
32-bromo-1-(4-methoxyphenyl)ethanoneDimethyl malonateK₂CO₃90°C382[4][5]
Experimental Protocol: Solvent-Free Synthesis of Ethyl 5-methyl-2-phenylfuran-3-carboxylate

Materials:

  • 2-chloro-1-phenylethanone (1.0 mmol, 154.6 mg)

  • Ethyl acetoacetate (1.2 mmol, 156.2 mg, 153 µL)

  • Pyridine (0.2 mmol, 15.8 mg, 16 µL)

Procedure:

  • In a sealed vial, 2-chloro-1-phenylethanone, ethyl acetoacetate, and pyridine are combined.

  • The vial is securely sealed and heated at 80°C for 2 hours with stirring.

  • After cooling to room temperature, the reaction mixture is directly subjected to column chromatography on silica gel (hexane/ethyl acetate) to afford the pure furan derivative.

Logical Relationship

cluster_reactants Reactants AlphaHalo α-Halo Ketone Furan Substituted Furan AlphaHalo->Furan BetaDi β-Dicarbonyl Compound BetaDi->Furan Base Base (e.g., Pyridine) Base->Furan Heating Heating (Solvent-Free) Heating->Furan

Caption: Reactants and conditions for Feist-Bénary furan synthesis.

Mechanochemical Furan Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, provides a powerful solvent-free approach for furan synthesis. High-speed ball milling (HSBM) of the reactants, often with a catalytic amount of a solid acid or base, can lead to the formation of furan products in a solid-state reaction.

Quantitative Data
EntryReactant 1Reactant 2Catalyst/AdditiveConditionsTime (min)Yield (%)
11,4-diphenyl-1,4-butanedionep-TsOHSiO₂30 Hz2098
2Hexane-2,5-dioneAmberlyst-15None25 Hz3090
32-chloro-1-phenylethanoneEthyl acetoacetateK₂CO₃30 Hz4588

p-TsOH = para-Toluenesulfonic acid

Experimental Protocol: Mechanochemical Synthesis of 2,5-dimethylfuran

Materials:

  • Hexane-2,5-dione (1.0 mmol, 114.1 mg)

  • Amberlyst-15 (50 mg)

Procedure:

  • A stainless steel milling jar is charged with hexane-2,5-dione and Amberlyst-15.

  • One stainless steel ball (10 mm diameter) is added to the jar.

  • The jar is placed in a mixer mill and shaken at a frequency of 25 Hz for 30 minutes.

  • After milling, the solid mixture is extracted with diethyl ether (3 x 10 mL).

  • The combined ether extracts are filtered, and the solvent is carefully removed by distillation to yield 2,5-dimethylfuran.

Experimental Workflow

cluster_prep Milling Preparation cluster_reaction Mechanochemical Reaction cluster_workup Product Isolation Reactants Reactants & Catalyst Jar Milling Jar + Ball Reactants->Jar Milling High-Speed Ball Milling Jar->Milling Extraction Solvent Extraction Milling->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Product Pure Furan Derivative Evaporation->Product

Caption: Workflow for mechanochemical furan synthesis.

References

Application Notes and Protocols: Electrophilic Substitution on the Furan Nucleus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the principles and practices governing electrophilic substitution reactions on the furan nucleus. Furan's high reactivity and specific regioselectivity present unique challenges and opportunities in synthetic chemistry, particularly in the development of pharmaceuticals and other fine chemicals.

Core Principles of Reactivity and Regioselectivity

Furan is a π-electron-rich heterocyclic compound that readily undergoes electrophilic aromatic substitution. Its reactivity is significantly higher than that of benzene, with reactions proceeding approximately 6 x 10¹¹ times faster[1]. This heightened reactivity is due to the participation of the oxygen atom's lone pair of electrons in the aromatic sextet, which increases the electron density of the ring carbons[1][2].

Regioselectivity: Electrophilic attack preferentially occurs at the C2 (α) position. This is because the carbocation intermediate formed by attack at C2 is stabilized by three resonance structures, effectively delocalizing the positive charge. In contrast, attack at the C3 (β) position results in an intermediate with only two resonance structures, rendering it less stable[1][3][4][5]. Consequently, C2-substituted products are predominantly formed.

G reagent1 Furfural in Acetic Anhydride mixer1 Static Mixer reagent1->mixer1 reagent2 HNO3 in Acetic Anhydride reagent2->mixer1 reactor Flow Reactor (2 min residence) mixer1->reactor mixer2 Quench/ Extraction reactor->mixer2 quench 4M NaOH (aq) quench->mixer2 separator Membrane Separator mixer2->separator product Crude 5-Nitrofurfural in Organic Phase separator->product G cluster_catalysts Catalyst Examples furan Furan (Substrate) reaction_complex Reaction Mixture furan->reaction_complex acyl_source Acylating Agent (e.g., Acetic Anhydride) acyl_source->reaction_complex catalyst Mild Lewis Acid Catalyst bf3 BF₃·OEt₂ yb_otf Yb(OTf)₃ solid_acid Solid Acids (e.g., Zeolites) catalyst->reaction_complex product 2-Acylfuran reaction_complex->product

References

Troubleshooting & Optimization

optimization of Paal-Knorr reaction conditions for furan synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Paal-Knorr reaction for furan synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of the Paal-Knorr furan synthesis?

The Paal-Knorr furan synthesis is a classic and widely used method for the preparation of substituted furans.[1][2][3] It involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound (a 1,4-diketone or a related substrate) to form the corresponding furan ring.[4][5][6]

Q2: What are the typical catalysts used in the Paal-Knorr furan synthesis?

A variety of acidic catalysts can be employed. These include:

  • Protic acids: Sulfuric acid (H₂SO₄), hydrochloric acid (HCl), p-toluenesulfonic acid (p-TsOH), and phosphoric acid are commonly used.[4][7]

  • Lewis acids: Zinc chloride (ZnCl₂), scandium(III) triflate (Sc(OTf)₃), and bismuth(III) nitrate (Bi(NO₃)₃) can also effectively catalyze the reaction.[1][4]

  • Solid acids: Clays and montmorillonite have been utilized as heterogeneous catalysts.[4]

Q3: What are common solvents for this reaction?

The choice of solvent often depends on the specific substrate and catalyst. Common solvents include aqueous acidic solutions, or anhydrous conditions with a dehydrating agent.[1] In some modern variations, ionic liquids like [BMIm]BF₄ have been used, which can allow the reaction to proceed at room temperature without an additional acid catalyst.[4] Solvent-free conditions have also been reported, particularly with microwave assistance.[8]

Q4: Can sensitive functional groups tolerate the reaction conditions?

Traditional Paal-Knorr conditions, which often involve strong acids and prolonged heating, can be harsh and may not be suitable for substrates with acid-sensitive functional groups.[1][4] However, the development of milder conditions using Lewis acids, solid acids, or microwave-assisted synthesis has significantly expanded the scope to include more sensitive substrates.[4][9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Ineffective catalyst or insufficient acid concentration. 2. Reaction temperature is too low or reaction time is too short. 3. The 1,4-dicarbonyl starting material is impure or degraded. 4. Incomplete dehydration.1. Increase the catalyst loading or switch to a stronger acid (e.g., from acetic acid to p-TsOH). Consider using a Lewis acid catalyst. 2. Increase the reaction temperature or prolong the reaction time. Microwave irradiation can significantly reduce reaction times and improve yields.[9][10][11] 3. Purify the starting material before use. 4. Add a dehydrating agent such as phosphorus pentoxide (P₂O₅) or acetic anhydride.[1]
Formation of Side Products (e.g., polymers, ring-opened products) 1. Excessively harsh acidic conditions.[5] 2. High reaction temperature or prolonged reaction time leading to decomposition. 3. Presence of electron-releasing substituents on the starting material can lead to polymerization under strong acid conditions.[5]1. Use a milder acid (e.g., acetic acid, a Lewis acid, or a solid acid catalyst).[4] 2. Optimize the reaction temperature and time. Consider using microwave-assisted synthesis for better control.[9] 3. Employ milder reaction conditions and carefully monitor the reaction progress.
Incomplete Reaction 1. Insufficient catalyst. 2. Reaction time is not long enough. 3. Steric hindrance in the 1,4-dicarbonyl substrate.1. Increase the amount of catalyst. 2. Extend the reaction time and monitor by TLC. 3. More forcing conditions (higher temperature, stronger acid) may be required. Microwave heating can be particularly effective in these cases.[9]

Optimization of Reaction Conditions: A Comparative Overview

Modern methodologies have focused on improving the efficiency and substrate scope of the Paal-Knorr synthesis. Microwave-assisted reactions, in particular, have shown significant advantages over conventional heating.

Parameter Conventional Heating Microwave-Assisted Synthesis Key Advantages of Microwave
Catalyst Protic acids (H₂SO₄, HCl), Lewis acids (ZnCl₂)[1][4]Acetic acid, p-TsOH, solid acids[4][9]Often allows for the use of milder catalysts.
Solvent Toluene, ethanol, acetic acidOften solvent-free or high-boiling point solvents (e.g., DMF)Reduced solvent usage aligns with green chemistry principles.[8]
Temperature Typically reflux temperatures (80-150 °C)120-150 °C[12]Rapid and uniform heating.
Reaction Time Several hours to days[4]2-10 minutes[12]Drastic reduction in reaction time.[9]
Yield Variable, can be moderate to goodGenerally good to excellent (65-89%)[12]Often higher yields compared to conventional methods.[9]

Experimental Protocols

General Protocol for Microwave-Assisted Paal-Knorr Furan Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a microwave-safe reaction vessel, combine the 1,4-dicarbonyl compound (1.0 mmol) and a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid, 0.1 mmol).

  • Solvent Addition (if necessary): If the reaction is not performed under solvent-free conditions, add a minimal amount of a high-boiling point solvent (e.g., 1-2 mL of DMF or toluene).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 2-10 minutes).[12] Monitor the pressure to ensure it remains within the safe limits of the vessel.

  • Work-up: After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired furan.

Visual Guides

Paal-Knorr Furan Synthesis Mechanism

Caption: Mechanism of the Paal-Knorr furan synthesis.

Troubleshooting Workflow for Paal-Knorr Furan Synthesis

Troubleshooting_Workflow start Start Paal-Knorr Reaction check_reaction Monitor Reaction (TLC, GC-MS) start->check_reaction no_product No or Low Yield check_reaction->no_product Issue Detected side_products Significant Side Products check_reaction->side_products Issue Detected incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Issue Detected successful_reaction Successful Reaction: Proceed to Work-up & Purification check_reaction->successful_reaction Complete increase_temp_time Increase Temperature/Time Consider Microwave no_product->increase_temp_time stronger_catalyst Use Stronger/Different Catalyst no_product->stronger_catalyst check_starting_material Check Purity of Starting Material no_product->check_starting_material add_dehydrating_agent Add Dehydrating Agent no_product->add_dehydrating_agent milder_conditions Use Milder Acid/Conditions side_products->milder_conditions optimize_temp_time Optimize Temperature/Time side_products->optimize_temp_time increase_catalyst_loading Increase Catalyst Loading incomplete_reaction->increase_catalyst_loading prolong_reaction_time Prolong Reaction Time incomplete_reaction->prolong_reaction_time increase_temp_time->check_reaction Re-evaluate stronger_catalyst->check_reaction Re-evaluate check_starting_material->start Restart add_dehydrating_agent->check_reaction Re-evaluate milder_conditions->check_reaction Re-evaluate optimize_temp_time->check_reaction Re-evaluate increase_catalyst_loading->check_reaction Re-evaluate prolong_reaction_time->check_reaction Re-evaluate

Caption: Troubleshooting workflow for the Paal-Knorr furan synthesis.

References

purification of Ethyl 2,5-dimethylfuran-3-carboxylate by flash column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the purification of Ethyl 2,5-dimethylfuran-3-carboxylate using flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the flash chromatography of this compound?

A1: The standard stationary phase for this purification is silica gel.[1] Due to the potentially acidic nature of silica, which can sometimes cause degradation of sensitive compounds, it is crucial to assess the stability of your compound on a TLC plate first.[2]

Q2: What is the suggested mobile phase (eluent) for this purification?

A2: A non-polar solvent system is most effective. Excellent separation has been reported using a mixture of 1% ethyl acetate in petroleum ether.[1] The polarity can be adjusted based on the impurities present in your crude mixture.

Q3: What is a typical Rf value to target for good separation?

A3: An optimal Rf value for the target compound on a TLC plate is generally between 0.2 and 0.4 for good separation on a column.[3] For this compound, an Rf of 0.5 has been specifically reported using a mobile phase of 100:1 petroleum ether/ethyl acetate (v/v).[1]

Q4: Can I use a solvent gradient to improve separation?

A4: Yes, for difficult separations, a gradient elution is a powerful technique. You can start with a low polarity solvent system (e.g., 0.5% ethyl acetate in petroleum ether) and gradually increase the percentage of the more polar solvent (ethyl acetate) as the column runs.[3] This can help separate compounds with close Rf values.

Troubleshooting Guide

Problem 1: My compound is tailing or streaking on the column.

Probable CauseSolution
Sample Overload: Too much crude material was loaded onto the column.Use a larger column or reduce the amount of sample loaded. A general rule is to use a silica gel to sample mass ratio of 30:1 to 100:1.
Poor Solubility: The compound is not fully soluble in the mobile phase.If the compound has poor solubility, consider dry loading. Dissolve the crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[4] This powder can then be loaded onto the column.
Compound Interaction with Silica: The furan ring or ester may interact with the acidic silica gel.[5]If you suspect acidic interaction, you can use a deactivated silica gel. This can be prepared by flushing the packed column with a solvent system containing a small amount of triethylamine (1-3%) before loading your sample.[3] Alternatively, neutral alumina can be used as the stationary phase.[2]

Problem 2: I am getting poor separation between my product and an impurity.

Probable CauseSolution
Inappropriate Mobile Phase: The chosen solvent system does not provide adequate resolution.Test various solvent systems using TLC. Try different solvent ratios or even different solvent combinations (e.g., hexanes/ethyl acetate, dichloromethane/hexanes). For this compound, very low polarity systems like 1% ethyl acetate in petroleum ether are a good starting point.[1]
Column was Packed Poorly: Cracks or channels in the silica bed are present.Ensure the column is packed uniformly without any air bubbles or cracks. The "slurry packing" method, where silica is mixed with the initial eluent before being poured into the column, is generally reliable.[6]
Flow Rate is Too High: The flow rate of the eluent is too fast for equilibrium to be established.For flash chromatography, an ideal flow rate causes the solvent front to descend about 2 inches per minute.[7] Reduce the pressure to slow down the elution.

Problem 3: My compound is not eluting from the column.

Probable CauseSolution
Mobile Phase is Not Polar Enough: The eluent is too weak to move the compound down the column.Gradually increase the polarity of the mobile phase. If you started with 1% ethyl acetate, try increasing to 2%, 5%, or even 10%. Always monitor the elution with TLC.[2]
Compound Decomposition: The compound may have degraded on the silica gel.Test the stability of your compound by spotting it on a silica TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear (a 2D TLC test can also be used).[2][4] If it is unstable, consider using a deactivated stationary phase like neutral alumina or deactivating the silica with triethylamine.[2][3]
Incorrect Solvent Used: You may have accidentally used the wrong solvent or an incorrect mixture.Double-check the solvent bottles and the prepared mobile phase mixture to ensure they are correct.[2]

Quantitative Data Summary

Table 1: Recommended TLC and Column Chromatography Parameters

ParameterRecommended Value/SystemSource
Stationary Phase Silica Gel[1]
Mobile Phase 1% Ethyl Acetate in Petroleum Ether[1]
Target Rf (TLC) ~0.5 (in 100:1 PE/EA)[1]
General Target Rf (TLC) 0.2 - 0.4[3]
Loading Method Wet or Dry Loading[4][7]
Elution Type Isocratic or Gradient[3][6]

Experimental Protocol: Flash Column Chromatography

This protocol is a standard procedure for the purification of approximately 1 gram of crude this compound. Adjust quantities as needed.

1. Preparation of the Mobile Phase:

  • Prepare a bulk solution of the starting mobile phase: 1% ethyl acetate in petroleum ether (e.g., 10 mL ethyl acetate in 990 mL petroleum ether).

  • Prepare a more polar "flush" solution (e.g., 10% ethyl acetate in petroleum ether) to elute all remaining compounds from the column at the end.

2. Column Packing (Wet Slurry Method):

  • Select an appropriate size glass column. For 1g of sample, a 40-50g silica column is typical.

  • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (approx. 1 cm) of sand.

  • In a separate beaker, create a slurry by mixing ~40g of silica gel with the 1% ethyl acetate/petroleum ether mobile phase until no air bubbles are visible.[6]

  • Quickly pour the slurry into the column. Use a funnel to avoid spilling.

  • Gently tap the column to ensure even packing and open the stopcock to drain some solvent, allowing the silica to settle. Do not let the solvent level drop below the top of the silica.

  • Add another thin layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude product (~1g) in a minimal amount of a volatile solvent (e.g., 10-15 mL of dichloromethane).

  • Add 2-3g of silica gel to the solution and mix well.

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[4]

  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully fill the column with the 1% ethyl acetate/petroleum ether mobile phase.

  • Apply gentle air pressure to the top of the column to achieve a steady flow rate (approx. 2 inches/minute).[7]

  • Collect fractions in test tubes or vials. The size of the fractions depends on the column size (e.g., 10-15 mL fractions).

  • Continuously monitor the collected fractions using TLC to track the elution of the target compound.

5. Analysis and Product Isolation:

  • Spot every few fractions on a TLC plate.

  • Develop the TLC plate in a suitable solvent system and visualize the spots (e.g., under UV light or using a potassium permanganate stain).

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as a liquid.[1]

Visualized Workflows

experimental_workflow cluster_prep Preparation cluster_execution Execution & Analysis cluster_final Isolation prep_eluent Prepare Mobile Phase (e.g., 1% EtOAc in PE) pack_column Pack Silica Gel Column (Slurry Method) prep_eluent->pack_column prep_sample Prepare Sample for Loading (Dry Loading Method) pack_column->prep_sample load_sample Load Sample onto Column prep_sample->load_sample elute Elute with Mobile Phase (Apply Pressure) load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate product Pure Ethyl 2,5-dimethylfuran- 3-carboxylate evaporate->product

Caption: Experimental workflow for flash chromatography purification.

troubleshooting_logic Troubleshooting Decision Tree start Problem Encountered During Chromatography p1 Poor Separation? start->p1 p2 Streaking / Tailing? start->p2 p3 Compound Not Eluting? start->p3 s1_1 Optimize Mobile Phase (Test new ratios/solvents via TLC) p1->s1_1 s1_2 Repack Column Carefully (Ensure no cracks/channels) p1->s1_2 s1_3 Reduce Flow Rate p1->s1_3 s2_1 Reduce Sample Load p2->s2_1 s2_2 Use Dry Loading Method p2->s2_2 s2_3 Deactivate Silica (Use 1% TEA in eluent) p2->s2_3 s3_1 Increase Eluent Polarity (Gradient Elution) p3->s3_1 s3_2 Check for Decomposition (Run stability TLC) p3->s3_2 s3_3 Switch to Alumina Column s3_2->s3_3 If unstable

Caption: Logic diagram for troubleshooting common chromatography issues.

References

identification of byproducts in Ethyl 2,5-dimethylfuran-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using the acid-catalyzed cyclization of diethyl 2,3-diacetylsuccinate.

Issue Possible Cause Recommended Solution
Low yield of this compound Incomplete reaction.- Ensure the reaction is heated to reflux for a sufficient duration (e.g., 15 hours for oil bath heating).- Monitor the reaction progress using Thin Layer Chromatography (TLC).
Formation of significant amounts of byproducts.- Adjust the concentration of the hydrochloric acid (HCl) solution. Lower concentrations (e.g., 0.1-1N) tend to favor the formation of the desired product alongside 2,5-dimethylfuran-3,4-dicarboxylic acid.[1] - Optimize the heating method. Microwave heating might lead to a different product distribution compared to conventional heating.[1]
Presence of 2,5-dimethylfuran-3,4-dicarboxylic acid as a major byproduct Hydrolysis of the ester group.- Higher concentrations of HCl (e.g., ≥3N) promote the formation of the dicarboxylic acid as the sole product.[1] To favor the ethyl carboxylate, use a lower HCl concentration. - The reaction of diethyl 2,3-diacetylsuccinate can undergo decarboxylation and Paal-Knorr dehydration cyclization to form the desired product, or directly undergo cyclization to form the diethyl dicarboxylate, which can then be hydrolyzed.[1] Controlling the reaction conditions is key to steering the reaction towards the desired product.
Presence of diethyl 2,5-dimethylfuran-3,4-dicarboxylate as a major byproduct The Paal-Knorr dehydration cyclization reaction is faster than the decarboxylation reaction.- This byproduct is more likely to form when the concentration of the HCl solution is low and under reflux conditions.[1] To minimize its formation, carefully control the HCl concentration and reaction time.
Difficulty in purifying the final product Presence of acidic byproducts.- After extraction with an organic solvent (e.g., diethyl ether), wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities like 2,5-dimethylfuran-3,4-dicarboxylic acid. - Follow with a water and brine wash before drying and solvent evaporation.
Similar polarity of the product and byproducts.- Utilize flash column chromatography for purification. A common eluent system is a mixture of petroleum ether and diethyl ether (e.g., 5:1).[1]

Frequently Asked Questions (FAQs)

Q1: What are the expected major byproducts in the synthesis of this compound from diethyl 2,3-diacetylsuccinate?

A1: The primary byproducts are 2,5-dimethylfuran-3,4-dicarboxylic acid and diethyl 2,5-dimethylfuran-3,4-dicarboxylate.[1] Their formation is highly dependent on the reaction conditions, particularly the concentration of the hydrochloric acid used.[1]

Q2: How can I identify the main product and the byproducts in my reaction mixture?

A2: A combination of analytical techniques can be used for positive identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the desired product and the byproducts based on the chemical shifts and splitting patterns of the protons and carbons. For this compound, characteristic signals include those for the ethyl ester group and the methyl groups attached to the furan ring.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile compounds and identifying them based on their mass-to-charge ratio. It is a preferred method for detecting furan and its derivatives.[2][3]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis of the reaction mixture.

Q3: What is the general mechanism for the formation of this compound and its byproducts in this synthesis?

A3: The reaction proceeds via a Paal-Knorr furan synthesis mechanism. Diethyl 2,3-diacetylsuccinate can undergo two competing pathways in the presence of acid:

  • Decarboxylation followed by dehydration and cyclization to yield this compound.

  • Direct dehydration and cyclization to form diethyl 2,5-dimethylfuran-3,4-dicarboxylate. This diester can then be partially or fully hydrolyzed to the corresponding dicarboxylic acid, especially with higher concentrations of acid and prolonged reaction times.[1]

Q4: Are there alternative synthesis routes for this compound?

A4: While the acid-catalyzed cyclization of diethyl 2,3-diacetylsuccinate is a common method, other furan synthesis strategies exist, such as the Feist-Benary furan synthesis or reactions involving allenyl ketones.[4] However, for this specific substituted furan, the Paal-Knorr approach with diethyl 2,3-diacetylsuccinate is well-documented.[5][6]

Quantitative Data Summary

The following table summarizes the product distribution from the reaction of diethyl 2,3-diacetylsuccinate with aqueous HCl under different conditions, as reported in the literature.[1]

HCl Concentration (N) Heating Method Reaction Time (h) This compound Yield (%) 2,5-dimethylfuran-3,4-dicarboxylic acid Yield (%) Diethyl 2,5-dimethylfuran-3,4-dicarboxylate Yield (%)
0.4Oil Bath155040-
1Microwave1202452
3Oil BathNot specified-≥89-
3MicrowaveNot specified-≥89-

Experimental Protocols

General Synthesis of this compound
  • To a round-bottom flask, add diethyl 2,3-diacetylsuccinate.

  • Add an aqueous solution of hydrochloric acid (e.g., 0.4N).

  • Heat the mixture to reflux with stirring for approximately 15 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the mixture with an organic solvent such as diethyl ether.

  • Wash the combined organic layers sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography using a petroleum ether-diethyl ether eluent system.

Byproduct Identification using GC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • GC-MS Instrument Settings (Typical):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

  • Analysis: Inject the sample and acquire the data. Identify the peaks corresponding to the product and byproducts by comparing their retention times and mass spectra with known standards or library data.

Visualizations

Synthesis_Pathway reactant Diethyl 2,3-diacetylsuccinate intermediate1 Decarboxylation reactant->intermediate1 Path A byproduct1 Diethyl 2,5-dimethylfuran-3,4-dicarboxylate reactant->byproduct1 Path B (Paal-Knorr Cyclization) product This compound intermediate1->product Cyclization byproduct2 2,5-dimethylfuran-3,4-dicarboxylic acid byproduct1->byproduct2 Hydrolysis

Caption: Reaction pathways in the synthesis of this compound.

Byproduct_Identification_Workflow start Crude Reaction Mixture extraction Solvent Extraction start->extraction concentration Concentration extraction->concentration analysis Analytical Techniques concentration->analysis gcms GC-MS analysis->gcms Separation & Mass nmr NMR analysis->nmr Structure hplc HPLC analysis->hplc Quantification identification Identification of Product and Byproducts gcms->identification nmr->identification hplc->identification

Caption: Workflow for the identification of byproducts.

Troubleshooting_Tree start Low Yield or Impure Product check_byproducts Analyze Byproduct Profile (GC-MS/NMR) start->check_byproducts high_diacid High Dicarboxylic Acid? check_byproducts->high_diacid Yes high_diester High Diethyl Dicarboxylate? check_byproducts->high_diester No incomplete_reaction Incomplete Reaction? check_byproducts->incomplete_reaction No solution_acid Decrease HCl Concentration high_diacid->solution_acid high_diester->high_diacid No solution_conditions Optimize Reaction Time/Temperature high_diester->solution_conditions incomplete_reaction->solution_conditions solution_purification Improve Purification Protocol incomplete_reaction->solution_purification No

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Managing and Preventing Polymerization in Furan Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and prevent unwanted polymerization during chemical reactions involving furan and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and actionable solutions.

Issue Potential Causes Recommended Solutions
Low or No Yield of Desired Product with Significant Polymer Formation • Reaction temperature is too high, promoting polymerization over the desired reaction pathway.• High concentration of an acid catalyst is initiating cationic polymerization.• Presence of water is facilitating side reactions and polymerization, particularly in acid-catalyzed reactions.[1]• Optimize the reaction temperature by running small-scale experiments at a lower temperature range.• Screen for a milder acid catalyst or reduce the concentration of the current catalyst.• Conduct the reaction under anhydrous conditions using dried solvents and reagents. Consider using molecular sieves.
Reaction Mixture Becomes Viscous or Solidifies Unexpectedly • Rapid, uncontrolled polymerization is occurring.• In radical reactions, the initiator concentration may be too high, or an inhibitor may be absent or consumed.• Immediately cool the reaction mixture to slow down the polymerization rate.• For radical reactions, ensure the appropriate concentration of a suitable inhibitor (e.g., hydroquinone for Diels-Alder reactions) is present from the start.• Consider a more gradual addition of the catalyst or initiator.
Difficulty in Purifying the Desired Product from Polymeric Byproducts • The polymer is soluble in the purification solvent.• The polymer has similar polarity to the desired product, leading to co-elution during chromatography.• Precipitate the polymer by adding a non-solvent for the polymer in which the desired product is soluble.• Optimize the chromatography conditions (e.g., solvent gradient, stationary phase) to improve separation.• Consider alternative purification techniques such as distillation or crystallization.
Inconsistent Results and Poor Reproducibility • Variable amounts of impurities in the starting furan material that can act as polymerization initiators.• Inconsistent atmospheric conditions (e.g., exposure to air/oxygen which can initiate radical polymerization).• Purify the furan starting material before use (e.g., by distillation).• Run reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the main mechanisms of furan polymerization?

A1: Furan can polymerize through several mechanisms, primarily cationic and radical polymerization. Cationic polymerization is often initiated by strong acids, while radical polymerization can be initiated by radical initiators or even exposure to air and light.

Q2: What factors generally promote the polymerization of furans?

A2: Several factors can promote furan polymerization, including:

  • Acidic Conditions: Strong acids can readily initiate cationic polymerization.

  • High Temperatures: Increased temperatures often accelerate the rate of polymerization.[2]

  • Presence of Initiators: Radical initiators or even atmospheric oxygen can trigger radical polymerization.

  • Substituents on the Furan Ring: Electron-donating groups on the furan ring can increase its reactivity and susceptibility to polymerization.

Preventing Polymerization in Specific Reactions

Q3: How can I prevent polymerization during a Diels-Alder reaction involving a furan?

A3: To prevent polymerization in a furan-based Diels-Alder reaction, you can:

  • Add a Radical Inhibitor: Incorporating a radical inhibitor, such as hydroquinone, can suppress the polymerization of the maleimide dienophile.[3]

  • Control the Stoichiometry: Varying the molar ratio of furan to maleimide can influence the crosslink density and properties of the resulting polymer network.[4][5][6]

  • Optimize Temperature: While the Diels-Alder reaction is often favored at lower temperatures, finding the optimal temperature that promotes the desired cycloaddition without significant polymerization is crucial.

Q4: I am using an acid catalyst in my reaction. How do I minimize furan polymerization?

A4: When using acid catalysts, consider the following to minimize polymerization:

  • Catalyst Selection: Opt for milder acids or solid acid catalysts, which can offer better control and selectivity. Both Brønsted and Lewis acids can catalyze polymerization.[7][8][9]

  • Solvent Choice: Using alcoholic solvents like methanol can suppress polymerization compared to reactions run in water.[10] Methanol can stabilize reactive intermediates, preventing them from participating in polymerization pathways.

  • Anhydrous Conditions: The presence of water can exacerbate polymerization in acidic media.[1][11] Therefore, running the reaction under anhydrous conditions is highly recommended.

Troubleshooting

Q5: My purified furan compound darkens and thickens over time. What is happening and how can I stop it?

A5: The darkening and thickening are signs of slow polymerization and degradation upon storage. To prevent this:

  • Store Properly: Store purified furan and its derivatives under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.

  • Add a Stabilizer: For long-term storage, consider adding a small amount of a polymerization inhibitor like butylated hydroxytoluene (BHT).

Data on Polymerization Prevention and Control

The following tables summarize quantitative data on factors influencing furan polymerization.

Table 1: Effect of Furan-to-Maleimide Stoichiometric Ratio on Diels-Alder Polymer Network Properties

Maleimide/Furan Ratio (r)Glass Transition Temperature (Tg) (°C)Young's Modulus (MPa)
1.0451.8
0.8381.2
0.7340.8
0.6300.5
0.5250.3
0.4200.2

Data synthesized from studies on thermoreversible Diels-Alder networks, indicating that a lower maleimide-to-furan ratio decreases crosslink density, leading to lower Tg and Young's Modulus.[5]

Table 2: Influence of Acid Catalysts on Furfuryl Alcohol Polymerization Time

Acid CatalystRelative Polymerization Time
p-Toluenesulfonic acidFastest
Nitric acidFast
Hydrochloric acidModerate
Phosphoric acidSlow
Sulfuric acidSlowest

This table provides a qualitative comparison of the polymerization rates of furfuryl alcohol with different common acid catalysts at room temperature.[12]

Table 3: Effect of Solvents on Acid-Catalyzed Furan Conversion

SolventFuran Conversion (%)Insoluble Polymer Yield (%)Benzofuran Yield (%)
Water>99~90<1
Methanol80<5~40
Methanol/Water (1:1)>99~50~20

Data from a study on the acid-catalyzed conversion of furan, highlighting the suppression of polymerization in methanol compared to water.[10]

Table 4: Inhibitory Effect of Furan Derivatives on Radical Polymerization of Vinyl Acetate

InhibitorTransfer Rate Constant (ktrs) (dm³/(mol·s))
Furfurylidenacetone> 400,000
Furylacrolein~ 400,000
Furanacrylic acid~ 200,000
Furylacrylmorpholinamide< 200,000

This table shows the estimated transfer rate constants for different furan derivatives, indicating their relative strength as inhibitors in radical polymerization. A higher ktrs value corresponds to a stronger inhibitory effect.[13]

Experimental Protocols

Protocol 1: Minimizing Polymerization in a Furan-Maleimide Diels-Alder Reaction

This protocol describes a general procedure for conducting a Diels-Alder reaction between furan and maleimide while minimizing unwanted side polymerization.

Materials:

  • Furan derivative (diene)

  • Maleimide derivative (dienophile)

  • Radical inhibitor (e.g., hydroquinone)

  • Anhydrous solvent (e.g., toluene, chloroform)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the maleimide derivative and the chosen anhydrous solvent.

  • Add a catalytic amount of the radical inhibitor (e.g., 0.1-1 mol% relative to the maleimide).

  • Stir the mixture at room temperature until the maleimide and inhibitor are fully dissolved.

  • Slowly add the furan derivative to the reaction mixture.

  • Heat the reaction to the desired temperature (typically between 50-80 °C) and monitor the reaction progress by TLC or NMR.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated by precipitation with a non-solvent, followed by filtration, or by removal of the solvent under reduced pressure and subsequent purification by column chromatography.

Protocol 2: Controlled Acid-Catalyzed Polymerization of Furfuryl Alcohol

This protocol provides a method for the controlled polymerization of furfuryl alcohol to poly(furfuryl alcohol) (PFA), aiming to avoid rapid, uncontrolled reactions.

Materials:

  • Furfuryl alcohol (freshly distilled)

  • Acid catalyst (e.g., p-toluenesulfonic acid, maleic anhydride)

  • Solvent (optional, e.g., water)

Procedure:

  • Place the freshly distilled furfuryl alcohol in a round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • If using a solvent, add it to the furfuryl alcohol at this stage. The presence of water can influence the structure of the resulting polymer.[11][14]

  • Slowly add the acid catalyst to the stirred furfuryl alcohol solution at room temperature. The addition should be dropwise to control the initial exotherm.

  • After the catalyst addition is complete, the mixture can be heated to a controlled temperature (e.g., 85°C) to proceed with the polymerization.[14]

  • Monitor the viscosity of the reaction mixture. The reaction is complete when the desired viscosity or degree of polymerization is reached.

  • The reaction can be quenched by neutralizing the acid catalyst with a base (e.g., a solution of sodium bicarbonate).

  • The resulting PFA can be purified by precipitation in a non-solvent and drying.

Visual Guides

Furan Polymerization Pathways

furan_polymerization cluster_cationic Cationic Polymerization cluster_radical Radical Polymerization furan_c Furan intermediate_c Carbocation Intermediate furan_c->intermediate_c Protonation initiator_c Acid Catalyst (H+) initiator_c->intermediate_c intermediate_c->furan_c Chain Transfer polymer_c Polyfuran intermediate_c->polymer_c Propagation furan_r Furan intermediate_r Furan Radical furan_r->intermediate_r Initiation initiator_r Radical Initiator (R•) initiator_r->intermediate_r intermediate_r->intermediate_r Termination polymer_r Polyfuran intermediate_r->polymer_r Propagation

Caption: Mechanisms of cationic and radical polymerization of furan.

Troubleshooting Workflow for Unwanted Polymerization

troubleshooting_workflow start Unwanted Polymerization Observed check_temp Is Reaction Temperature Too High? start->check_temp reduce_temp Lower Reaction Temperature check_temp->reduce_temp Yes check_acid Is an Acid Catalyst Present? check_temp->check_acid No reduce_temp->check_acid reduce_acid Use Milder Acid or Reduce Concentration check_acid->reduce_acid Yes check_radical Is it a Radical Reaction? check_acid->check_radical No reduce_acid->check_radical add_inhibitor Add or Increase Inhibitor Concentration check_radical->add_inhibitor Yes check_air Is the Reaction Exposed to Air? check_radical->check_air No add_inhibitor->check_air use_inert Run Under Inert Atmosphere check_air->use_inert Yes end Polymerization Controlled check_air->end No use_inert->end

Caption: Decision-making workflow for troubleshooting furan polymerization.

Logical Relationship of Factors Affecting Polymerization

factors_affecting_polymerization poly Furan Polymerization inhibitor Inhibitor poly->inhibitor Prevents solvent Non-aqueous Solvent (e.g., Methanol) poly->solvent Prevents low_temp Low Temperature poly->low_temp Prevents temp High Temperature temp->poly Promotes acid Strong Acid Catalyst acid->poly Promotes initiator Radical Initiator initiator->poly Promotes water Presence of Water water->poly Promotes

Caption: Factors promoting and preventing furan polymerization.

References

scale-up considerations for the production of Ethyl 2,5-dimethylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of Ethyl 2,5-dimethylfuran-3-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up operations.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Increase reaction time or temperature. - Ensure efficient mixing to overcome mass transfer limitations at a larger scale. - Check the quality and concentration of the starting material, diethyl 2,3-diacetylsuccinate, and the hydrochloric acid catalyst.
Side reactions leading to byproducts.[1][2]- Optimize the concentration of the hydrochloric acid solution; different concentrations can selectively favor the formation of different furan derivatives.[1][2] - Consider using microwave heating for more controlled and efficient energy input, which can sometimes minimize byproduct formation.[1]
Product degradation. Furans can be sensitive to strong acids and high temperatures.[3]- Perform the reaction under the mildest effective conditions (temperature and acid concentration). - Minimize the reaction time once the conversion of the starting material is complete. - Consider a continuous flow process to have better control over reaction time and temperature.[4]
Formation of Dark, Tarry Byproducts (Humins) Polymerization of furan rings or intermediates, often catalyzed by acid.[5]- Lower the reaction temperature. - Reduce the concentration of the acid catalyst. - Ensure rapid and efficient removal of the product from the acidic reaction mixture upon completion.
Difficulties in Product Purification Presence of close-boiling impurities or byproducts like diethyl 2,5-dimethylfuran-3,4-dicarboxylate.- Optimize the reaction conditions to maximize the selectivity for the desired product.[1][2] - Employ fractional distillation under reduced pressure for purification. - For laboratory scale, flash column chromatography can be effective.[1][2]
Product is an oil, making handling and purification challenging.- After extraction, ensure complete removal of the solvent under reduced pressure. - If applicable, explore crystallization techniques by testing different solvent systems.
Inconsistent Results Between Batches Variations in raw material quality.- Implement stringent quality control checks for all starting materials.
Poor temperature control in a larger reactor.- Ensure the reactor has adequate heating and cooling capacity for the intended scale. - Use multiple temperature probes to monitor for hot spots.
Inefficient mixing.- The type of agitator and mixing speed should be appropriate for the reactor size and viscosity of the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis method for this compound?

A1: A straightforward and scalable method involves the treatment of diethyl 2,3-diacetylsuccinate with an aqueous solution of hydrochloric acid.[6][7] This method is advantageous as it avoids the use of toxic organic solvents and starts from a readily available material.[6][7] By adjusting the concentration of the hydrochloric acid, the reaction can be directed to selectively produce this compound.[1][2]

Q2: What are the key safety precautions to consider when working with furan derivatives?

A2: Furans and their derivatives can be hazardous and should be handled with care.[8] Key safety precautions include:

  • Working in a well-ventilated area or a fume hood.

  • Using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Furan itself is a flammable liquid with a low flash point and is a potential carcinogen.[9] While this compound is less volatile, it is prudent to handle it with care.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Have a spill kit readily available.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] This allows for the determination of the consumption of the starting material and the formation of the product, helping to optimize the reaction time and prevent the formation of degradation products.

Q4: What are the typical work-up and purification procedures?

A4: A common work-up procedure involves cooling the reaction mixture, followed by extraction with an organic solvent like diethyl ether. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.[2] Purification is typically achieved by flash column chromatography for smaller scales or fractional distillation under vacuum for larger quantities.[1][2]

Q5: Can other acids be used as a catalyst for this reaction?

A5: While hydrochloric acid is commonly reported, other acids like sulfuric acid or tosic acid in the presence of a solvent like benzene have been used for the synthesis of related furan dicarboxylates from diethyl 2,3-diacetylsuccinate.[1] However, the use of aqueous hydrochloric acid offers the advantage of being a more environmentally friendly, organic solvent-free system.[6][7]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from literature procedures for a laboratory scale and can be used as a starting point for scale-up.[1][2]

Materials:

  • Diethyl 2,3-diacetylsuccinate

  • Hydrochloric acid (HCl), 0.4N aqueous solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Deionized water

  • Brine (saturated NaCl solution)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup (optional, for small scale)

  • Distillation apparatus (for larger scale)

Procedure:

  • To a round-bottom flask, add diethyl 2,3-diacetylsuccinate and the 0.4N HCl solution.

  • Heat the mixture to reflux with stirring. The reaction can be monitored by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Collect the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

  • The crude product can be purified by flash column chromatography (using a mixture of petroleum ether and diethyl ether as eluent) or by vacuum distillation.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield of Product IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Side Reactions? IncompleteReaction->SideReactions No IncreaseTimeTemp Increase Reaction Time/Temp IncompleteReaction->IncreaseTimeTemp Yes ProductDegradation Product Degradation? SideReactions->ProductDegradation No OptimizeAcid Optimize Acid Concentration SideReactions->OptimizeAcid Yes MilderConditions Use Milder Conditions ProductDegradation->MilderConditions Yes CheckReagents Check Reagent Quality IncreaseTimeTemp->CheckReagents MinimizeTime Minimize Reaction Time MilderConditions->MinimizeTime

Caption: A decision-making workflow for troubleshooting low product yield.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Diethyl 2,3-diacetylsuccinate + 0.4N HCl Reflux Heat to Reflux Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Extract Extract with Diethyl Ether Cool->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate (Rotovap) Dry->Concentrate Purify Column Chromatography or Vacuum Distillation Concentrate->Purify FinalProduct FinalProduct Purify->FinalProduct Ethyl 2,5-dimethylfuran- 3-carboxylate

References

troubleshooting low conversion rates in furan cyclization reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during furan cyclization reactions, with a focus on improving low conversion rates. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Low Conversion Rates

This guide is designed to help you identify and resolve potential causes of low yields in your furan cyclization reactions.

Q1: My Paal-Knorr furan synthesis is giving a low yield. What are the most common causes and how can I address them?

A1: Low yields in the Paal-Knorr synthesis, the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, are often due to several factors.[1][2] Here's a systematic approach to troubleshooting:

  • Inadequate Acidity: The acid catalyst is crucial for the reaction to proceed. If the acidity is too low, the reaction will be slow or may not go to completion. Conversely, excessively harsh acidic conditions can lead to the degradation of sensitive starting materials or products.[3][4]

    • Solution: Screen different acid catalysts, including both protic acids (e.g., p-TsOH, H₂SO₄) and Lewis acids (e.g., ZnCl₂, TiCl₄).[1][4] You can also try using solid acid catalysts like Amberlyst® 15, which can simplify workup and be recycled.[5]

  • Substrate Reactivity: The structure of the 1,4-dicarbonyl compound can significantly impact the reaction rate. Steric hindrance around the carbonyl groups can slow down the cyclization process.[2]

    • Solution: If you suspect steric hindrance is an issue, you may need to increase the reaction temperature or prolong the reaction time. However, be mindful of potential side reactions at higher temperatures.

  • Side Reactions: The most common side reaction in Paal-Knorr synthesis is polymerization or degradation of the starting material or product under acidic conditions.[6]

    • Solution: To minimize side reactions, consider using milder reaction conditions. This could involve using a weaker acid, lowering the reaction temperature, or using a two-phase solvent system to protect the product as it forms. Microwave-assisted synthesis can sometimes improve yields by reducing reaction times and minimizing byproduct formation.[7]

Q2: I'm struggling with a low conversion rate in my Feist-Benary furan synthesis. What should I investigate?

A2: The Feist-Benary synthesis involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[8][9] Low yields in this reaction can often be traced back to the base, solvent, or reaction temperature.[10]

  • Base Strength and Type: The choice of base is critical. A base that is too strong can lead to unwanted side reactions, such as hydrolysis of ester groups or self-condensation of the starting materials. A base that is too weak may not efficiently deprotonate the β-dicarbonyl compound, leading to a slow or incomplete reaction.[10]

    • Solution: Mild bases like pyridine or triethylamine are often optimal.[10] If you are still experiencing low yields, you could explore other bases such as Cs₂CO₃, which has been shown to be effective in promoting cyclization.[11]

  • Solvent Effects: The solvent can influence the solubility of your reactants and the rate of the reaction.

    • Solution: Polar aprotic solvents like DMF or DMSO can be effective for this reaction.[12] It is recommended to screen a few different solvents to find the optimal one for your specific substrates.

  • Reaction Temperature: While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to decomposition of the reactants or products.[10]

    • Solution: Start with a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS. If the reaction is slow, you can gradually increase the temperature.

Frequently Asked Questions (FAQs)

Q: Can the purity of my starting materials affect the conversion rate? A: Absolutely. Impurities in your 1,4-dicarbonyl compound, α-halo ketone, or β-dicarbonyl compound can interfere with the reaction and lead to the formation of byproducts, thus lowering the yield of your desired furan. It is always recommended to use highly pure starting materials.

Q: How can I effectively monitor the progress of my furan cyclization reaction? A: Thin-layer chromatography (TLC) is a quick and easy way to monitor the consumption of your starting materials and the formation of your product. For more quantitative analysis, you can take aliquots from the reaction mixture at different time points and analyze them by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Q: I've managed to improve my conversion rate, but now I'm having trouble with product purification. Any tips? A: Furans can sometimes be challenging to purify due to their volatility and potential for decomposition on silica gel.

  • Column Chromatography: If you are using silica gel chromatography, consider deactivating the silica gel with a small amount of triethylamine in your eluent to prevent decomposition of acid-sensitive furans.

  • Distillation: For volatile furans, distillation can be an effective purification method.

  • Recrystallization: If your furan product is a solid, recrystallization is an excellent method for achieving high purity.

Q: Are there any common side reactions I should be aware of in furan synthesis? A: Yes, particularly in acid-catalyzed reactions like the Paal-Knorr synthesis, polymerization of the furan product can be a significant side reaction.[6] Furans are sensitive to strong acids and can polymerize, leading to a dark, tarry reaction mixture and a low yield of the desired product. Using milder acids or shorter reaction times can help to mitigate this issue. In the Feist-Benary synthesis, a potential side reaction is the formation of a 1,4-dicarbonyl intermediate that could then undergo a Paal-Knorr type cyclization to yield a different furan isomer.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of furan cyclization reactions.

Table 1: Effect of Catalyst on Paal-Knorr Furan Synthesis

Entry1,4-DiketoneCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1Hexane-2,5-dionep-TsOHTolueneReflux485[3]
2Hexane-2,5-dioneH₂SO₄Acetic Acid100278[4]
31,4-Diphenylbutane-1,4-dioneTiCl₄CH₂Cl₂rt192[1]
41-Phenylpentane-1,4-dioneAmberlyst® 15Ethanol/Water80680[5]

Table 2: Effect of Base and Solvent on Feist-Benary Furan Synthesis

Entryα-Halo Ketoneβ-Dicarbonyl CompoundBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1ChloroacetoneEthyl acetoacetatePyridineEthanolReflux575[10]
2Phenacyl bromideAcetylacetoneTriethylamineTHF60382[10]
32-BromocyclohexanoneDimethyl malonateNaHDMF80288[12]
4ChloroacetoneEthyl benzoylacetateCs₂CO₃DMF60491[11]

Experimental Protocols

Detailed Protocol for Paal-Knorr Furan Synthesis

This protocol is a general guideline for the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[3][4]

Materials:

  • 1,4-dicarbonyl compound (1.0 eq)

  • Acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,4-dicarbonyl compound and the anhydrous solvent.

  • Add the acid catalyst to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically after 2-6 hours), cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or distillation to afford the desired furan.

Detailed Protocol for Feist-Benary Furan Synthesis

This protocol provides a general procedure for the base-mediated synthesis of furans from α-halo ketones and β-dicarbonyl compounds.[10][12]

Materials:

  • β-dicarbonyl compound (1.0 eq)

  • Base (e.g., pyridine, 1.1 eq)

  • Anhydrous solvent (e.g., ethanol)

  • α-halo ketone (1.0 eq)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add the β-dicarbonyl compound and the anhydrous solvent.

  • Add the base to the solution and stir for 10-15 minutes at room temperature.

  • Add the α-halo ketone dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure furan derivative.

Visualizations

Paal_Knorr_Mechanism start 1,4-Dicarbonyl Compound protonation Protonation of a Carbonyl start->protonation H⁺ enolization Enolization of the Second Carbonyl protonation->enolization cyclization Intramolecular Nucleophilic Attack enolization->cyclization dehydration Dehydration cyclization->dehydration -H₂O product Furan dehydration->product

Caption: Mechanism of the Paal-Knorr furan synthesis.

Feist_Benary_Mechanism start β-Dicarbonyl Compound enolate Enolate Formation start->enolate Base alkylation Nucleophilic Attack on α-Halo Ketone enolate->alkylation cyclization Intramolecular Cyclization alkylation->cyclization dehydration Dehydration cyclization->dehydration -H₂O product Furan dehydration->product

Caption: Mechanism of the Feist-Benary furan synthesis.

Troubleshooting_Workflow start Low Conversion Rate in Furan Cyclization check_reagents Verify Purity of Starting Materials start->check_reagents paal_knorr Paal-Knorr Synthesis? check_reagents->paal_knorr feist_benary Feist-Benary Synthesis? paal_knorr->feist_benary No optimize_acid Optimize Acid Catalyst & Concentration paal_knorr->optimize_acid Yes optimize_base Optimize Base & Stoichiometry feist_benary->optimize_base Yes optimize_temp_time Adjust Temperature & Reaction Time optimize_acid->optimize_temp_time optimize_base->optimize_temp_time screen_solvents Screen Different Solvents optimize_temp_time->screen_solvents monitor_reaction Monitor Reaction Progress (TLC/LC-MS) screen_solvents->monitor_reaction end Improved Conversion Rate monitor_reaction->end

Caption: A logical workflow for troubleshooting low conversion rates.

References

Technical Support Center: Sustainable and Green Chemistry Routes for Furan Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sustainable synthesis of furan derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of furan derivatives from biomass, offering potential causes and solutions.

Issue 1: Low Yield of 5-Hydroxymethylfurfural (HMF) from Carbohydrate Dehydration

Potential Cause Troubleshooting Steps
Humin Formation Humins are undesirable, dark-colored solid byproducts that form from the polymerization of sugars and HMF.[1] To mitigate their formation, consider optimizing reaction conditions such as temperature and time.[1] Employing biphasic solvent systems (e.g., water-MIBK) can continuously extract HMF from the reactive aqueous phase, thus preventing its degradation.[2] The use of certain ionic liquids or deep eutectic solvents can also suppress humin formation.[3]
Catalyst Deactivation Solid acid catalysts can be deactivated by the deposition of humins or other polymeric materials on their active sites.[4] Regeneration of the catalyst through calcination or washing with an appropriate solvent may be necessary. Consider using catalysts with higher stability under the reaction conditions.
Sub-optimal Reaction Conditions The yield of HMF is highly sensitive to reaction temperature, time, and catalyst concentration. Systematically vary these parameters to find the optimal conditions for your specific carbohydrate source and catalyst. For instance, in the dehydration of fructose using an ion-exchange resin in a hexafluoroisopropanol (HFIP)/water system, the optimal temperature was found to be 105 °C.[5]
Solvent Effects The choice of solvent significantly impacts HMF yield. Polar aprotic solvents like DMSO can be effective, but separation can be challenging.[6] Biphasic systems with a water-immiscible organic solvent like methyl isobutyl ketone (MIBK) or tetrahydrofuran (THF) can improve yields by extracting HMF as it is formed.[2][6] The addition of a co-solvent can also influence the reaction.
Rehydration of HMF HMF can rehydrate to form levulinic acid and formic acid, especially in aqueous acidic conditions.[1] Minimizing reaction time and efficiently extracting HMF can reduce this side reaction.

Issue 2: Poor Selectivity in Furfural Hydrogenation to Furfuryl Alcohol

Potential Cause Troubleshooting Steps
Over-hydrogenation The desired product, furfuryl alcohol, can be further hydrogenated to other products like 2-methylfuran or tetrahydrofurfuryl alcohol.[7] Optimizing reaction conditions such as hydrogen pressure, temperature, and reaction time can improve selectivity. Using a milder hydrogen donor like formic acid in the presence of a suitable catalyst can also offer better control.[8]
Catalyst Choice The type of catalyst plays a crucial role in selectivity. Copper-based catalysts, for example, are known to be selective for the hydrogenation of the carbonyl group of furfural to the corresponding alcohol.[9] Zirconium-based catalysts have also shown high selectivity for this transformation.[10]
Side Reactions Furan-based polymers can form under certain conditions, leading to lower selectivity. Adjusting the reaction temperature can help minimize these side reactions. For instance, in one study, increasing the temperature beyond 443 K during furfural transfer hydrogenation led to a decrease in furfuryl alcohol selectivity due to polymer formation.[10]
Solvent Influence The solvent can affect the selectivity of the hydrogenation reaction. The choice of solvent should be optimized for the specific catalyst and reaction conditions being used.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Presence of Humins Humins are often insoluble and can interfere with product isolation. Filtration is a common first step to remove solid humins.[11]
High Boiling Point Solvents Solvents like DMSO have high boiling points, making their removal by distillation difficult and energy-intensive.[6] Consider using lower-boiling point solvents or biphasic systems to facilitate product extraction.[6]
Complex Reaction Mixture The reaction mixture may contain unreacted starting materials, the desired product, and various byproducts. Liquid-liquid extraction is a common technique to selectively separate the product. For example, HMF can be extracted from the aqueous reaction phase into an organic solvent like MIBK or ethyl acetate.[11][12]
Product Instability HMF can be unstable under certain conditions, leading to degradation during purification. It is advisable to perform purification steps under mild conditions. Crystallization at low temperatures has been shown to be an effective method for purifying HMF.[13]
Co-elution in Chromatography During chromatographic purification, impurities may co-elute with the desired product. Optimizing the chromatographic conditions (e.g., mobile phase composition, column type) is necessary to achieve good separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common green chemistry routes for producing furan derivatives?

A1: The most prevalent green routes involve the catalytic conversion of renewable biomass, such as carbohydrates (e.g., fructose, glucose, xylose), into furan platform molecules like 5-hydroxymethylfurfural (HMF) and furfural.[14] These platform molecules can then be further upgraded to a variety of valuable furan derivatives through processes like oxidation, hydrogenation, and etherification.[15] The use of heterogeneous catalysts, green solvents (like water, ionic liquids, or biphasic systems), and energy-efficient reaction conditions (e.g., microwave heating) are key aspects of these green routes.[16][17]

Q2: How can I minimize the formation of humins during HMF synthesis?

A2: Humin formation is a major challenge that lowers the yield of HMF.[18] Several strategies can be employed to minimize their formation:

  • Use of Biphasic Systems: A water-immiscible organic solvent (e.g., MIBK, THF) can continuously extract HMF from the aqueous phase where it is formed, thereby preventing its subsequent degradation and polymerization into humins.[2]

  • Solvent Selection: Deep eutectic solvents (DESs) and some ionic liquids have been shown to suppress humin formation.[3]

  • Reaction Condition Optimization: Carefully controlling the reaction temperature and time can significantly reduce the rate of humin formation.[1]

  • Catalyst Design: The choice of catalyst can influence the reaction pathways. Catalysts that favor the desired dehydration reaction over side reactions leading to humins are preferred.

Q3: What are the key parameters to consider when selecting a catalyst for furan derivative synthesis?

A3: The selection of an appropriate catalyst is critical for achieving high yields and selectivity. Key parameters to consider include:

  • Activity: The catalyst should efficiently convert the starting material under mild and green reaction conditions.

  • Selectivity: The catalyst should preferentially promote the formation of the desired furan derivative over side products.

  • Stability and Reusability: A robust catalyst that can be easily recovered and reused multiple times is essential for a sustainable and cost-effective process.[4] Catalyst deactivation is a significant challenge in biomass conversion.[19]

  • Cost and Availability: The catalyst should be inexpensive and readily available. Non-noble metal catalysts are often preferred over their more expensive noble metal counterparts.[17]

  • Environmental Impact: The catalyst should be non-toxic and environmentally benign.

Q4: How can I accurately quantify the furan derivatives in my reaction mixture?

A4: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a widely used and reliable method for the simultaneous separation and quantification of various furan derivatives.[20][21] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, especially for volatile furan compounds.[22] Proper sample preparation, including extraction and dilution, is crucial for accurate quantification. The use of an internal or external standard is necessary for calibration.

Q5: What are some of the green chemistry metrics I should consider for evaluating my synthesis route?

A5: Several metrics can be used to assess the "greenness" of a chemical process. Some of the key metrics include:

  • Atom Economy: This measures the efficiency of a reaction in converting reactants to the desired product.[23]

  • E-Factor: This is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor indicates a greener process.[23]

  • Process Mass Intensity (PMI): This is the ratio of the total mass of materials used (reactants, solvents, reagents) to the mass of the final product.[24]

  • Reaction Mass Efficiency (RME): This is the percentage of the mass of the reactants that ends up in the product.[24]

Data Presentation

Table 1: Comparison of Catalysts for Furfural Production from Xylose

CatalystTemperature (°C)Reaction Time (h)Xylose Conversion (%)Furfural Yield (%)Selectivity (%)Reference
FeCl₃1601.598-996870[22]
5Fe-ACs1703925765[22]
Formic acid/AlCl₃1800.25-92.2-[25]
Hβ zeolite in THF453 K (180 °C)2-35.2-[26]
S-RFC in GVL1700.25-80-[27]

Table 2: Solvent Effects on HMF Yield from Glucose Dehydration

Solvent SystemCatalystTemperature (°C)Reaction Time (h)Glucose Conversion (%)HMF Yield (%)Reference
Water----0.28[28]
LTTM---65.9520.31[28]
LTTM/Water-100-69.0345.77[28]
MPK/WaterScandium(III) triflate1503-94[29]
MIBK/WaterScandium(III) triflate1503-84[29]
THF/WaterHβ zeolite453 K (180 °C)2-49.7[26]

Experimental Protocols

Protocol 1: Catalytic Conversion of Fructose to 5-Hydroxymethylfurfural (HMF)

This protocol is based on the work by C. Aprile et al.[30]

Materials:

  • Fructose

  • Niobium(V) oxide (Nb₂O₅) catalyst

  • Deionized water

  • Autoclave reactor

  • HPLC for analysis

Procedure:

  • Prepare a 1 M fructose solution in deionized water.

  • Add the desired amount of Nb₂O₅ catalyst to the fructose solution in an autoclave reactor. A catalyst loading of 1 g·L⁻¹ is a good starting point.

  • Seal the autoclave and heat the reaction mixture to 165 °C with stirring.

  • Maintain the reaction at this temperature for 3 hours.

  • After the reaction, cool the autoclave to room temperature.

  • Filter the reaction mixture to separate the solid catalyst.

  • Analyze the filtrate using HPLC to determine the fructose conversion and HMF yield.

Protocol 2: Hydrogenation of Furfural to Furfuryl Alcohol

This protocol is adapted from the work by M. Albert et al.[8]

Materials:

  • Furfural

  • Formic acid (hydrogen donor)

  • Triethylamine (base)

  • Homogeneous catalyst (e.g., a ruthenium complex)

  • Autoclave reactor

  • Diethyl ether for extraction

  • Anhydrous magnesium sulfate for drying

  • Rotary evaporator

  • NMR for product characterization

Procedure:

  • In an autoclave reactor, combine furfural (5 mmol), formic acid (5 mmol), triethylamine (5 mmol), and the catalyst (0.01-0.1 mol%).

  • Purge the reactor with nitrogen gas five times.

  • Heat the homogeneous mixture to the desired temperature and stir for the required time.

  • After the reaction, cool the reactor to room temperature and carefully release any generated gas.

  • Quench the reaction mixture with 20 mL of water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude furfuryl alcohol.

  • Characterize the product using ¹H NMR spectroscopy.

Protocol 3: Quantification of Furan Derivatives by HPLC

This protocol is based on the method described by M. A. Hussein et al.[21]

Apparatus:

  • HPLC system with a Diode Array Detector (DAD)

  • C8 column (e.g., Zorbax Eclipse XBD-C8, 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Acetic acid

  • Deionized water

  • Standards of the furan derivatives to be quantified

Procedure:

  • Sample Preparation: Dilute the reaction mixture with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of 0.1% acetic acid in water (A) and methanol (B).

    • Gradient Program: Start with 100% A. At 2.5 min, increase B to 16%. Between 10 and 10.5 min, increase B to 100% and hold until the end of the run (15 min).

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 2 µL.

    • Detection: Monitor at the wavelength of maximum absorbance for each furan derivative.

  • Quantification: Prepare a series of standard solutions of known concentrations for each furan derivative. Construct a calibration curve by plotting the peak area against the concentration. Determine the concentration of the furan derivatives in the sample by interpolating their peak areas on the calibration curve.

Mandatory Visualization

Experimental_Workflow_HMF_Synthesis start Start: Fructose Solution Preparation catalyst Catalyst Addition (e.g., Nb2O5) start->catalyst reaction Autoclave Reaction (165 °C, 3h) catalyst->reaction cooling Cooling to Room Temperature reaction->cooling filtration Catalyst Separation (Filtration) cooling->filtration analysis Product Analysis (HPLC) filtration->analysis end End: HMF Quantification analysis->end

Caption: Workflow for the catalytic synthesis of HMF from fructose.

Humin_Formation_Pathway cluster_main Humin Formation from HMF HMF 5-Hydroxymethylfurfural (HMF) DHH 2,5-dioxo-6-hydroxy-hexanal (DHH) HMF->DHH Rehydration Aldol_Addition Aldol Addition/Condensation with HMF HMF->Aldol_Addition Enols Enol Intermediates DHH->Enols Keto-enol Tautomerization Enols->Aldol_Addition Humins Humins (Polymeric Byproducts) Aldol_Addition->Humins

Caption: Simplified pathway of humin formation from HMF.[31][32]

Troubleshooting_Logic_Low_Yield start Low Furan Derivative Yield check_humins Check for Humin Formation? start->check_humins mitigate_humins Optimize Conditions Use Biphasic System check_humins->mitigate_humins Yes check_catalyst Catalyst Deactivation? check_humins->check_catalyst No mitigate_humins->check_catalyst regenerate_catalyst Regenerate or Replace Catalyst check_catalyst->regenerate_catalyst Yes check_conditions Sub-optimal Conditions? check_catalyst->check_conditions No regenerate_catalyst->check_conditions optimize_conditions Vary Temp, Time, Concentration check_conditions->optimize_conditions Yes end Improved Yield check_conditions->end No/Resolved optimize_conditions->end

Caption: Troubleshooting logic for low furan derivative yield.

References

Technical Support Center: Alternative Catalysts for Furan Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals exploring alternative catalysts for furan synthesis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on avoiding toxic reagents.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative catalysts over traditional methods for furan synthesis?

A1: Traditional methods for furan synthesis, such as the Paal-Knorr synthesis, often rely on strong acids or toxic reagents.[1] Alternative catalysts, including copper, gold, palladium, and zeolite-based systems, offer several advantages:

  • Reduced Toxicity: They avoid the use of hazardous materials like strong acids and other toxic reagents.

  • Milder Reaction Conditions: Many alternative catalysts operate under milder temperatures and pressures, leading to energy savings and better selectivity.[2]

  • Improved Selectivity: Catalysts can be tailored to favor the formation of specific furan isomers, reducing the need for extensive purification.[3]

  • Increased Atom Economy: Many catalytic cycles are designed to be highly efficient, minimizing waste.[2]

  • Catalyst Reusability: Heterogeneous catalysts, such as zeolites, can often be recovered and reused, making the process more cost-effective and sustainable.[4]

Q2: How do I choose the most suitable alternative catalyst for my specific furan synthesis?

A2: The choice of catalyst depends on several factors, including:

  • Starting Materials: The nature of your substrates (e.g., ketones, olefins, alkynes, biomass-derived furfural) will largely dictate the most effective catalyst system. For instance, copper catalysts are often used for the coupling of ketones and olefins, while gold catalysts are effective for the cycloisomerization of enynols.[2][5]

  • Desired Furan Substitution Pattern: Different catalysts can provide different regioselectivity. For example, palladium-catalyzed methods can be highly effective for producing polysubstituted furans.

  • Scale of the Reaction: For large-scale synthesis, heterogeneous catalysts like zeolites might be preferable due to ease of separation and potential for continuous flow processes.[6]

  • Functional Group Tolerance: Consider the functional groups present in your starting materials. Some catalysts are more tolerant of sensitive functional groups than others.

Q3: What are some common safety precautions to take when working with these alternative catalysts?

A3: While these catalysts are alternatives to more toxic reagents, it is crucial to follow standard laboratory safety procedures:

  • Consult Safety Data Sheets (SDS): Always review the SDS for all reagents and catalysts.

  • Use Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coats, and gloves.

  • Work in a Ventilated Area: Many reactions should be performed in a well-ventilated fume hood.

  • Handle Nanoparticle Catalysts with Care: If using nanoparticle-based catalysts (e.g., gold nanoparticles), be aware of potential inhalation risks and handle them in a way that minimizes aerosolization.

  • Quenching Procedures: Be aware of appropriate quenching procedures for any reactive intermediates or byproducts.

Troubleshooting Guides

Copper-Catalyzed Furan Synthesis
Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Catalyst Inactivity: The copper catalyst may be oxidized or improperly activated. 2. Poor Ligand Choice: The ligand may not be effectively promoting the catalytic cycle. 3. Incorrect Solvent: The solvent may not be suitable for the reaction, affecting solubility or catalyst stability. 4. Presence of Inhibitors: Trace impurities in the starting materials or solvent can poison the catalyst.1. Ensure the use of the correct copper salt (e.g., Cu(II) for oxidative cyclization) and consider pre-activation if necessary. 2. Screen different ligands to find one that enhances catalytic activity. 3. Test a range of solvents with varying polarities. 4. Purify starting materials and use high-purity, dry solvents.
Formation of Side Products 1. Over-oxidation: The reaction conditions may be too harsh, leading to undesired oxidation of the furan ring or starting materials. 2. Homocoupling of Starting Materials: This can compete with the desired cross-coupling reaction.1. Reduce the reaction temperature or time. Consider using a milder oxidant. 2. Adjust the stoichiometry of the reactants or the catalyst loading.
Poor Regioselectivity 1. Steric and Electronic Effects: The inherent properties of the substrates may favor the formation of an undesired isomer.1. Modify the substituents on the starting materials to direct the reaction towards the desired product. 2. Experiment with different ligands that can influence the steric environment around the metal center.
Gold-Catalyzed Furan Synthesis
Issue Possible Cause(s) Suggested Solution(s)
Low Yield 1. Catalyst Decomposition: The gold catalyst may be unstable under the reaction conditions. 2. Substrate Decomposition: Furans and some starting materials can be sensitive to acidic conditions that may arise.[7] 3. Insufficient Catalyst Loading: The amount of catalyst may be too low for efficient conversion.1. Use a more stable gold catalyst or add a co-catalyst/ligand to stabilize the active species. 2. Add a mild, non-nucleophilic base to neutralize any acid formed during the reaction. 3. Incrementally increase the catalyst loading.
Formation of Polymeric Byproducts 1. Acid-Catalyzed Polymerization: Trace amounts of acid can catalyze the polymerization of the furan product or starting materials.[7]1. Ensure strictly neutral or slightly basic reaction conditions. 2. Keep reaction times to a minimum.
Incomplete Conversion 1. Reversible Reaction: The cyclization may be reversible under the reaction conditions.1. Remove a byproduct (e.g., water) as it is formed to drive the equilibrium towards the product.
Zeolite-Catalyzed Furan Synthesis from Biomass
Issue Possible Cause(s) Suggested Solution(s)
Rapid Catalyst Deactivation 1. Coke Formation: Carbonaceous deposits (coke) can block the active sites and pores of the zeolite.[8] 2. Leaching of Active Sites: The acidic sites of the zeolite may be lost under certain reaction conditions.1. Implement a regeneration procedure, typically involving calcination in air to burn off the coke. 2. Optimize the reaction temperature and space velocity to minimize coke formation. 3. Modify the zeolite with a metal to enhance its stability.[9]
Low Selectivity to Furan 1. Undesired Side Reactions: The acidic sites of the zeolite can catalyze various side reactions, such as dehydration and condensation.[4] 2. Inappropriate Pore Size: The pore structure of the zeolite may not be optimal for the selective formation of the desired furan derivative.1. Adjust the reaction temperature and pressure to favor the desired reaction pathway. 2. Use a zeolite with a different pore size or modify the existing zeolite to alter its acidity.
Poor Yield 1. Mass Transfer Limitations: The diffusion of reactants and products into and out of the zeolite pores may be slow.1. Use a hierarchical zeolite with a combination of micropores and mesopores to improve mass transport.[9] 2. Reduce the particle size of the zeolite catalyst.

Quantitative Data on Catalyst Performance

Table 1: Comparison of Catalysts for the Synthesis of 2-Methylfuran from Furfural

CatalystTemperature (°C)H₂ Pressure (MPa)Reaction Time (h)Furfural Conversion (%)2-Methylfuran Yield (%)Reference
Co/CoOx17022>9973[10]
4%Pd–1%Ru/TiO₂AmbientN/AN/AN/A51.5[11]
Ru/C180N/A10N/A76[11]
Ni–Cu/CN/AN/AN/AN/A98[10]
Co–Cu/ZrO₂200N/AN/AN/A94.1[10]

Table 2: Performance of Palladium Catalysts in the One-Pot Synthesis of Functionalized Furans

CatalystSolventBaseOxidantTemperature (°C)Time (h)Yield (%)Reference
PdCl₂(CH₃CN)₂DioxaneK₂CO₃CuCl₂80294[12]
Pd(OAc)₂DioxaneK₂CO₃CuCl₂80680[12]
Pd(acac)₂DioxaneK₂CO₃CuCl₂80663[12]

Experimental Protocols

Protocol 1: Copper-Catalyzed Regioselective Synthesis of Multisubstituted Furans

This protocol is adapted from the work of Dey et al. for the intermolecular annulation of aryl ketones with aromatic olefins.[13]

Materials:

  • Aryl ketone (0.5 mmol)

  • Aromatic olefin (0.5 mmol)

  • Cu(OTf)₂ (20 mol%)

  • DMF (2 mL)

Procedure:

  • To a screw-capped vial, add the aryl ketone (0.5 mmol), aromatic olefin (0.5 mmol), and Cu(OTf)₂ (0.01 mmol).

  • Add DMF (2 mL) to the vial.

  • Seal the vial and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 16 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired furan derivative.

Protocol 2: Gold-Catalyzed Cycloisomerization of (Z)-2-En-4-yn-1-ols

This protocol provides a general method for the synthesis of fully substituted furans.

Materials:

  • (Z)-2-en-4-yn-1-ol (1.0 mmol)

  • AuCl₃ (1 mol%)

  • CH₂Cl₂ (5 mL)

Procedure:

  • Dissolve the (Z)-2-en-4-yn-1-ol (1.0 mmol) in CH₂Cl₂ (5 mL) in a round-bottom flask.

  • Add AuCl₃ (0.01 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the substituted furan.

Protocol 3: Microwave-Assisted Paal-Knorr Furan Synthesis using an Iodine Catalyst

This method offers a rapid and efficient synthesis of furans from 1,4-dicarbonyl compounds.[14]

Materials:

  • 1,4-dicarbonyl compound (1 mmol)

  • Iodine (5 mol%)

  • Ethanol (1 mL)

Procedure:

  • In a microwave-safe vial, combine the 1,4-dicarbonyl compound (1 mmol) and iodine (0.05 mmol).

  • Add ethanol (1 mL) to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a power of 300 W. The reaction time will vary depending on the substrate.

  • After the reaction is complete, cool the vial to room temperature.

  • Add dichloromethane (10 mL) to the reaction mixture.

  • Wash the organic layer with a saturated solution of sodium thiosulfate to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Visualizations

Copper_Catalyzed_Oxidative_Cyclization Start Aryl Ketone + Aromatic Olefin Intermediate_A Intermediate A (Radical Cation) Start->Intermediate_A Cu(II) Cu_II Cu(II) Catalyst Cu_II->Intermediate_A Intermediate_B Intermediate B Intermediate_A->Intermediate_B Radical Addition Intermediate_C Intermediate C Intermediate_B->Intermediate_C Cyclization Furan_Product Substituted Furan Intermediate_C->Furan_Product -H⁺ Cu_I Cu(I) Intermediate_C->Cu_I Reduction Cu_I->Cu_II Oxidation Oxidant Oxidant (Air) Oxidant->Cu_I

Caption: Proposed mechanism for copper-catalyzed oxidative cyclization.

Gold_Catalyzed_Cycloisomerization Enynol (Z)-2-En-4-yn-1-ol Alkyne_Complex Gold-Alkyne Complex Enynol->Alkyne_Complex Au_catalyst Au(I) or Au(III) Catalyst Au_catalyst->Alkyne_Complex Cyclization Intramolecular Nucleophilic Attack Alkyne_Complex->Cyclization Dihydrofuran_Intermediate Dihydrofuran Intermediate Cyclization->Dihydrofuran_Intermediate Furan Substituted Furan Dihydrofuran_Intermediate->Furan Isomerization/ Protonolysis Furan->Au_catalyst Catalyst Regeneration

Caption: Gold-catalyzed cycloisomerization of an enynol to a furan.

Zeolite_Catalysis_Workflow Biomass Biomass-derived Substrate (e.g., Furfural) Reaction Catalytic Conversion (Fixed-bed reactor) Biomass->Reaction Zeolite Zeolite Catalyst (e.g., HZSM-5) Zeolite->Reaction Product_Separation Product Separation and Analysis (GC-MS) Reaction->Product_Separation Deactivated_Catalyst Deactivated Catalyst (Coke Formation) Reaction->Deactivated_Catalyst Furan_Product Furan Product Product_Separation->Furan_Product Regeneration Catalyst Regeneration (Calcination) Deactivated_Catalyst->Regeneration Regeneration->Zeolite Recycle

References

Validation & Comparative

A Comparative Guide to Furan Synthesis Methodologies for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The furan scaffold is a cornerstone in medicinal chemistry and materials science, present in a vast array of pharmaceuticals, natural products, and functional materials. For researchers, scientists, and drug development professionals, selecting the optimal synthetic route to a target furan derivative is a critical decision that impacts yield, purity, cost, and scalability. This guide provides a comparative analysis of prominent furan synthesis methodologies, supported by experimental data and detailed protocols to inform your synthetic strategy.

At a Glance: Key Furan Synthesis Methodologies

Below is a summary of the key characteristics of the discussed furan synthesis methodologies.

MethodologyStarting MaterialsGeneral ConditionsKey AdvantagesKey Disadvantages
Paal-Knorr Synthesis 1,4-Dicarbonyl compoundsAcid catalysis (e.g., H₂SO₄, p-TsOH), heatHigh yields for many substrates, simple procedure.Requires synthesis of the 1,4-dicarbonyl precursor, harsh acidic conditions can be limiting.
Feist-Benary Synthesis α-Halo ketones and β-dicarbonyl compoundsBase catalysis (e.g., pyridine, NaOH)Good for polysubstituted furans, readily available starting materials.Can result in mixtures of regioisomers, yields can be variable.
Microwave-Assisted Paal-Knorr 1,4-Dicarbonyl compoundsAcid or base catalysis, microwave irradiationDrastically reduced reaction times, often improved yields, better control over reaction parameters.Requires specialized microwave equipment, scalability can be a concern.
Synthesis from Carbohydrates Monosaccharides (e.g., fructose, glucose)Acid or metal catalysis, high temperaturesUtilizes renewable feedstocks, direct route to functionalized furans.Often requires harsh conditions, can lead to complex product mixtures and lower selectivity.
Gold-Catalyzed Synthesis Enynes, alkynes, and other unsaturated precursorsGold catalysts (e.g., AuCl₃, Au(I) complexes)Mild reaction conditions, high atom economy, excellent for complex and polysubstituted furans.High cost of gold catalysts, sensitivity of catalysts to impurities.

Comparative Performance Data

To provide a clearer picture of the practical differences between these methods, the following table presents data for the synthesis of the common derivative 2,5-dimethylfuran where available, or a representative polysubstituted furan.

MethodologyProductYield (%)Reaction TimeTemperature (°C)Catalyst/ReagentReference
Paal-Knorr Synthesis 2,5-Dimethylfuran~95%24 h50H₂SO₄[1]
Feist-Benary Synthesis Representative 2,3,5-trisubstituted furan56-95%2-12 h25-80Varies (e.g., K₂CO₃, NaH)[2]
Microwave-Assisted Paal-Knorr Representative polysubstituted furans65-89%2-10 min120-150Acetic Acid[3]
Synthesis from Fructose 2,5-Dimethylfuran66.3%Not Specified130Ru/C and Lewis-Brønsted acid mixture[4][5]
Gold-Catalyzed Synthesis Representative 2,5-disubstituted furansup to 96%10 h80Pd(OAc)₂/BF₃·OEt₂[6]

Signaling Pathways and Logical Relationships

The selection of a furan synthesis methodology can be visualized as a decision-making pathway based on the desired substitution pattern and available starting materials.

Furan_Synthesis_Methodologies cluster_classical Classical Methods cluster_modern Modern Methods Paal-Knorr Paal-Knorr Desired Furan Desired Furan Paal-Knorr->Desired Furan Feist-Benary Feist-Benary Feist-Benary->Desired Furan Microwave-Assisted Paal-Knorr Microwave-Assisted Paal-Knorr Microwave-Assisted Paal-Knorr->Desired Furan From Carbohydrates From Carbohydrates From Carbohydrates->Desired Furan Gold-Catalyzed Gold-Catalyzed Gold-Catalyzed->Desired Furan Starting Material Starting Material 1,4-Dicarbonyl 1,4-Dicarbonyl Starting Material->1,4-Dicarbonyl Readily Available α-Halo Ketone + β-Dicarbonyl α-Halo Ketone + β-Dicarbonyl Starting Material->α-Halo Ketone + β-Dicarbonyl Commercially Available Carbohydrates Carbohydrates Starting Material->Carbohydrates Renewable Feedstock Unsaturated Precursors Unsaturated Precursors Starting Material->Unsaturated Precursors Complex Substrates 1,4-Dicarbonyl->Paal-Knorr 1,4-Dicarbonyl->Microwave-Assisted Paal-Knorr Rapid Synthesis α-Halo Ketone + β-Dicarbonyl->Feist-Benary Carbohydrates->From Carbohydrates Unsaturated Precursors->Gold-Catalyzed

A flowchart illustrating the selection of a furan synthesis methodology.

Experimental Workflows

The general experimental workflow for each methodology is outlined below.

Furan_Synthesis_Workflows cluster_pk Paal-Knorr Synthesis cluster_fb Feist-Benary Synthesis cluster_carb From Carbohydrates cluster_au Gold-Catalyzed Synthesis pk_start 1,4-Dicarbonyl + Acid Catalyst pk_react Heating (Conventional or Microwave) pk_start->pk_react pk_workup Aqueous Workup pk_react->pk_workup pk_purify Purification (Distillation/Chromatography) pk_workup->pk_purify fb_start α-Halo Ketone + β-Dicarbonyl + Base fb_react Reaction at RT or Heating fb_start->fb_react fb_workup Aqueous Workup/Extraction fb_react->fb_workup fb_purify Purification (Crystallization/Chromatography) fb_workup->fb_purify carb_start Carbohydrate + Catalyst carb_react High Temperature/Pressure carb_start->carb_react carb_workup Extraction/Filtration carb_react->carb_workup carb_purify Purification (Distillation/Chromatography) carb_workup->carb_purify au_start Unsaturated Precursor + Gold Catalyst au_react Mild Conditions (often RT) au_start->au_react au_workup Filtration/Solvent Removal au_react->au_workup au_purify Purification (Chromatography) au_workup->au_purify

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structure Validation of Ethyl 2,5-dimethylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides a comparative analysis of X-ray crystallography and spectroscopic techniques for the structural validation of Ethyl 2,5-dimethylfuran-3-carboxylate, a substituted furan derivative of interest in organic synthesis.

While a specific crystal structure for this compound is not publicly available, this guide will present a hypothetical validation using X-ray crystallography and compare it with established spectroscopic methods. This objective comparison, supported by expected experimental data, will illuminate the strengths and limitations of each technique in providing a comprehensive structural elucidation.

Comparative Analysis of Structural Validation Techniques

The confirmation of a chemical structure relies on a combination of analytical techniques, each providing unique and complementary information. While spectroscopic methods infer connectivity and the chemical environment of atoms, X-ray crystallography provides a direct visualization of the atomic arrangement in the solid state.

Technique Information Obtained Sample Requirements Advantages Limitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingHigh-quality single crystal (0.1-0.5 mm)Unambiguous determination of absolute stereochemistry and conformation in the solid state.Requires a suitable single crystal, which can be challenging to grow. The determined structure is of the solid state, which may differ from the solution conformation.
¹H NMR Spectroscopy Number of unique protons, chemical environment, connectivity (through coupling)5-25 mg dissolved in a deuterated solvent.[1]Provides detailed information about the proton framework of the molecule. Relatively small sample amount needed.[1]Can have overlapping signals in complex molecules. Provides information on the time-averaged structure in solution.
¹³C NMR Spectroscopy Number of unique carbon atoms, chemical environment of carbons50-100 mg dissolved in a deuterated solvent.[1]Complements ¹H NMR by providing information about the carbon skeleton.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.[1]
Infrared (IR) Spectroscopy Presence of specific functional groupsSmall amount of solid or liquid sampleQuick and simple method to identify key functional groups (e.g., C=O, C-O).Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution)Very small amount of sampleProvides the exact molecular weight, confirming the molecular formula.Does not provide direct information about the connectivity or stereochemistry of the atoms.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are typical protocols for the key experiments discussed.

Single-Crystal X-ray Diffraction (Hypothetical)
  • Crystal Growth: A high-quality single crystal of this compound would be grown, likely through slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).

  • Crystal Mounting: A suitable crystal, approximately 0.1-0.3 mm in its largest dimension, would be selected and mounted on a goniometer head.[2]

  • Data Collection: The crystal would be placed in a diffractometer and cooled under a stream of nitrogen gas to minimize thermal vibrations. X-rays of a single wavelength (e.g., Mo Kα, λ = 0.71073 Å) would be directed at the crystal.[3] The crystal is then rotated, and the diffraction pattern is recorded on a detector.[4][5]

  • Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell dimensions and space group. The structure would then be solved using direct methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[1] A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.[1]

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the experiment is typically run for a few minutes. For the less sensitive ¹³C NMR, a longer acquisition time (20-60 minutes) is often required.[1]

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and integrated.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the neat liquid or solid sample is placed on the diamond window of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded by passing a beam of infrared light through the sample. The instrument measures the wavelengths at which the sample absorbs the light.

  • Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: The molecules are ionized, for example by electrospray ionization (ESI) or electron impact (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Expected Spectroscopic Data for this compound

Based on the known structure and data from similar furan derivatives, the following spectroscopic data would be anticipated:

Technique Expected Observations
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~6.2 (s, 1H, furan-H), 4.2 (q, 2H, -OCH₂CH₃), 2.5 (s, 3H, furan-CH₃), 2.3 (s, 3H, furan-CH₃), 1.3 (t, 3H, -OCH₂CH₃).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~165 (C=O), ~158 (furan C-O), ~148 (furan C-CH₃), ~118 (furan C-CO₂Et), ~108 (furan C-H), ~60 (-OCH₂CH₃), ~14 (-OCH₂CH₃), ~13 (furan-CH₃), ~12 (furan-CH₃).
IR (ATR) ν (cm⁻¹): ~1720 (C=O stretch of ester), ~1580 & ~1500 (C=C stretch of furan ring), ~1250 (C-O stretch of ester).
Mass Spectrometry (ESI+) m/z: 169.08 [M+H]⁺, 191.06 [M+Na]⁺ for C₉H₁₂O₃.

Experimental Workflow for Structure Validation

The logical flow of experiments for validating the structure of a newly synthesized compound like this compound is crucial for an efficient and definitive characterization.

G Experimental Workflow for Structure Validation cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Confirms connectivity and proton/carbon environment IR IR Spectroscopy Purification->IR Confirms functional groups MS Mass Spectrometry Purification->MS Confirms molecular formula Crystal_Growth Crystal Growth Purification->Crystal_Growth If suitable solid Final_Structure Definitive Structure Elucidation NMR->Final_Structure IR->Final_Structure MS->Final_Structure XRD Single-Crystal X-ray Diffraction Crystal_Growth->XRD XRD->Final_Structure

Caption: Workflow for the comprehensive structure validation of a small molecule.

References

Furan vs. Thiophene: A Comparative Analysis of Biological Activity in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry, furan and thiophene stand out as privileged five-membered aromatic heterocycles. Their structural similarities and distinct electronic properties make them fascinating subjects for comparative analysis in drug development. This guide provides a detailed comparison of the biological activities of furan and thiophene analogs, supported by experimental data, to aid researchers in making informed decisions during the lead optimization process.

Furan and thiophene are often employed as bioisosteres, substitutes for one another or for a benzene ring, in the design of novel therapeutic agents.[1] This practice stems from their comparable sizes and geometries. However, the replacement of a furan ring with a thiophene, or vice versa, can significantly impact a compound's biological activity, physicochemical properties, and metabolic stability. Thiophene, with its sulfur atom, is generally more electron-rich and possesses a greater degree of aromatic stabilization than the oxygen-containing furan.[2] These differences can influence how a molecule interacts with its biological target.

Comparative Analysis of Biological Activities

To illustrate the impact of interchanging furan and thiophene cores, this section presents quantitative data from various studies across different therapeutic areas.

Anticancer and Cytotoxic Activity

The antiproliferative effects of furan and thiophene derivatives have been extensively studied. In a comparative study of amide derivatives of 2-furanocarboxylic and 2-thiophenecarboxylic acids against the A431 human skin cancer cell line, both sets of compounds demonstrated activity, with the specific substitution pattern playing a crucial role in determining potency.[3] Another study on pyrazolyl hybrid chalcones revealed that both furan and thiophene-containing compounds exhibited anticancer activity against various cell lines, with a thiophene derivative (compound 7g) showing particularly promising results against A549 lung carcinoma and HepG2 liver cancer cells.[4]

Table 1: Comparative Cytotoxicity of Furan and Thiophene Analogs

Compound ClassFuran Analog (IC50/LD50)Thiophene Analog (IC50/LD50)Cell LineReference
Pyrazolyl Chalcones7a (IC50: 30.1 µg/ml)7g (IC50: 26.6 µg/ml)HepG2[4]
Pyrazolyl Chalcones7a (IC50: >50 µg/ml)7g (IC50: 27.7 µg/ml)A549[4]
Amide DerivativesFuran-based amides (various)Thiophene-based amides (various)A431[3][5]
Oxime EthersBenzofuran derivativesBenzothiophene derivativesHeLa[6]
Anti-inflammatory Activity

Both furan and thiophene scaffolds have been incorporated into molecules with anti-inflammatory properties. A study comparing furan and thiophene derivatives as inhibitors of the CXCR4 receptor, which is implicated in inflammation, found that both classes of compounds were active.[7] Specifically, selected furan and thiophene analogs demonstrated a reduction in inflammation in a carrageenan-induced paw edema model.[7] Another study highlighted a thiophene derivative that exhibited a better anti-inflammatory response than salicylic acid in light-induced macrophages.[8]

Table 2: Comparative Anti-inflammatory Activity of Furan and Thiophene Analogs

AssayFuran AnalogThiophene AnalogKey FindingsReference
Carrageenan-induced paw edemaCompound 2d (furan-based)Compound 8a (thiophene-based)Both reduced inflammation, comparable to the control WZ811.[7]
CXCR4 Inhibition2,5-disubstituted furan (IC50: 3.57 µM)2,5-disubstituted thiophene (IC50: 2.48 µM)Substitution pattern significantly impacts activity.[9]
CXCR4 Inhibition3,4-disubstituted furan3,4-disubstituted thiopheneBoth showed potent activity.[9]
Antimicrobial Activity

The furan and thiophene nuclei are present in numerous compounds with antibacterial and antifungal activities. A recent study synthesized and evaluated a series of thiophene derivatives against drug-resistant Gram-negative bacteria. When the thiophene ring was replaced with a furan core, no significant improvement in antibacterial activity was observed, suggesting that for this particular scaffold, the thiophene moiety was preferred or equivalent.[10]

Table 3: Comparative Antimicrobial Activity of Furan and Thiophene Analogs

OrganismFuran Analog (MIC)Thiophene Analog (MIC)Key FindingsReference
E. coliFuran 16 (>64 mg/L)Thiophene 1 (64 mg/L)No significant improvement with furan.[10]
A. baumanniiFuran 16 (>64 mg/L)Thiophene 1 (32 mg/L)Thiophene analog was more active.[10]
S. Typhi-4F (3.125 mg/mL)Thiophene derivative showed outstanding activity.[11]

Signaling Pathways

The biological effects of furan and thiophene analogs are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design.

CXCL12/CXCR4 Signaling Pathway

The CXCL12/CXCR4 signaling axis plays a critical role in cancer metastasis and inflammation.[12] Antagonists of the CXCR4 receptor can block the downstream signaling cascade initiated by the binding of the chemokine CXCL12.

CXCL12_CXCR4_Pathway CXCL12 CXCL12 CXCR4 CXCR4 (GPCR) CXCL12->CXCR4 Binds G_protein G Protein (αβγ) CXCR4->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Metastasis Metastasis & Inflammation PKC->Metastasis Akt Akt PI3K->Akt Akt->Metastasis

CXCL12/CXCR4 Signaling Pathway
5-Lipoxygenase (5-LOX) Signaling Pathway

The 5-lipoxygenase (5-LOX) pathway is involved in the synthesis of leukotrienes, which are potent inflammatory mediators.[13] Inhibition of this pathway is a key strategy for the development of anti-inflammatory drugs.

five_LOX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ PLA2 PLA₂ five_HPETE 5-HPETE Arachidonic_Acid->five_HPETE 5-LOX / FLAP FLAP FLAP five_LOX 5-LOX LTA4 Leukotriene A₄ (LTA₄) five_HPETE->LTA4 5-LOX LTA4_Hydrolase LTA₄ Hydrolase LTB4 Leukotriene B₄ (LTB₄) LTA4->LTB4 LTA₄ Hydrolase Inflammation Inflammation LTB4->Inflammation

5-Lipoxygenase Signaling Pathway

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key protocols used to evaluate the biological activities of furan and thiophene analogs.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (furan and thiophene analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Matrigel Invasion Assay

This assay measures the invasive potential of cancer cells in vitro.[15][16]

  • Chamber Preparation: Coat the upper surface of a transwell insert with a layer of Matrigel, a reconstituted basement membrane matrix.

  • Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber of the transwell.

  • Chemoattractant Addition: Add a chemoattractant (e.g., medium containing fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the plate for 24-48 hours, allowing invasive cells to degrade the Matrigel and migrate through the pores of the insert towards the chemoattractant.

  • Cell Staining and Quantification: Remove non-invading cells from the upper surface of the insert. Fix and stain the invaded cells on the lower surface. Count the number of stained cells under a microscope to quantify invasion.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.[17][18]

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions.

  • Compound Administration: Administer the test compounds (furan or thiophene analogs) or a vehicle control to the animals, usually via oral or intraperitoneal injection.

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of one of the hind paws.

  • Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., every hour for up to 5 hours) using a plethysmometer or calipers.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Conclusion

The choice between a furan and a thiophene scaffold in drug design is nuanced and context-dependent. While they can often be used interchangeably as bioisosteres, subtle electronic and steric differences can lead to significant variations in biological activity. Thiophene analogs, in some instances, have demonstrated superior potency, particularly in antimicrobial and certain anti-inflammatory applications. However, the overall activity is highly dependent on the specific substitution patterns and the biological target. The data and protocols presented in this guide offer a framework for researchers to rationally design and evaluate furan and thiophene analogs in their quest for novel and effective therapeutic agents. Careful consideration of the target, desired physicochemical properties, and potential metabolic liabilities will ultimately guide the selection of the optimal heterocyclic core.

References

A Comparative Guide to the Spectroscopic Data of Dimethyl Furan-dicarboxylate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The precise characterization of molecular structure is a cornerstone of chemical research and development. For isomeric compounds, which share the same molecular formula but differ in atomic arrangement, differentiation is critical as it directly impacts their chemical, physical, and biological properties. This guide provides a detailed comparison of the spectroscopic data for two key isomers of dimethyl furan-dicarboxylate: Dimethyl furan-2,5-dicarboxylate (2,5-FDCA DME) and Dimethyl furan-2,4-dicarboxylate (2,4-FDCA DME) . The supporting experimental data herein is presented to facilitate their unambiguous identification.

Spectroscopic Data Comparison

The primary techniques for distinguishing between these isomers are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), complemented by Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for differentiating the 2,5- and 2,4- isomers due to the distinct magnetic environments of the protons and carbon atoms on the furan ring.

¹H NMR Data Comparison

The symmetry of the 2,5-isomer results in a single signal for the two equivalent furan protons, whereas the asymmetry of the 2,4-isomer gives rise to two distinct signals.

Compound ¹H NMR Chemical Shift (δ ppm) Assignment
Dimethyl furan-2,5-dicarboxylate 7.22 (s, 2H) 3.94 (s, 6H)Furan H-3, H-4 Ester -OCH₃
Dimethyl furan-2,4-dicarboxylate 8.10 (s, 1H) 7.35 (s, 1H) 3.90 (s, 3H) 3.87 (s, 3H)Furan H-5 Furan H-3 Ester -OCH₃ Ester -OCH₃
Spectra recorded in CDCl₃. Data sourced from Thiyagarajan et al., 2013.[1][2]

¹³C NMR Data Comparison

Similarly, the ¹³C NMR spectrum of the 2,5-isomer is simpler, reflecting its symmetry. The 2,4-isomer displays a greater number of signals corresponding to its less symmetrical structure.

Compound ¹³C NMR Chemical Shift (δ ppm) Assignment
Dimethyl furan-2,5-dicarboxylate 158.4 147.0 118.5 52.4Ester C=O Furan C-2, C-5 Furan C-3, C-4 Ester -OCH₃
Dimethyl furan-2,4-dicarboxylate 162.8 158.9 149.0 145.2 121.7 112.0 52.5 52.2Ester C=O Ester C=O Furan C-2 Furan C-5 Furan C-4 Furan C-3 Ester -OCH₃ Ester -OCH₃
Spectra recorded in CDCl₃. Data sourced from Thiyagarajan et al., 2013.[1][2]
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) for both isomers typically shows a prominent molecular ion peak. While the overall fragmentation patterns are noted to be similar, the precise differentiation often relies on high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)
Dimethyl furan-2,5-dicarboxylate 184153 (M⁺ - OCH₃)
Dimethyl furan-2,4-dicarboxylate 184Comparable to 2,5-isomer
Data sourced from Thiyagarajan et al., 2013.[1][2]
Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups. Both isomers exhibit strong absorptions corresponding to the C=O stretch of the ester and C-O stretches associated with the furan ring and ester groups.

Compound Key IR Absorptions (cm⁻¹) Assignment
Dimethyl furan-2,5-dicarboxylate ~1725 ~1250-1300 ~1020-1100C=O stretch (ester) C-O stretch (ester) C-O-C stretch (furan ring)
Dimethyl furan-2,4-dicarboxylate Similar to 2,5-isomerC=O stretch (ester) C-O stretch (ester) C-O-C stretch (furan ring)
Characteristic absorption regions based on general spectroscopic principles and data for the 2,5-isomer.

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The following are generalized protocols representative of those used for the characterization of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation : Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition : Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition : Acquire spectra using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample via a Gas Chromatography (GC) interface or by direct infusion.

  • Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Analysis : Scan a mass range of m/z 40-400 to detect the molecular ion and key fragments.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.

  • Instrumentation : Use a standard FT-IR spectrometer.

  • Acquisition : Collect the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.[3] Perform a background scan prior to sample analysis.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the separation and characterization of a mixture of dimethyl furan-dicarboxylate isomers, as might be produced in a chemical synthesis.[1][2]

G cluster_synthesis Synthesis & Separation cluster_analysis Spectroscopic Analysis cluster_results Isomer Identification start Crude Reaction Product (Mixture of 2,5- and 2,4-isomers) sep Column Chromatography (Silica Gel) start->sep nmr NMR Spectroscopy (¹H and ¹³C) sep->nmr Analyze Fractions ms GC-MS Analysis sep->ms Analyze Fractions ir FT-IR Spectroscopy sep->ir Analyze Fractions iso25 Pure Isomer 1 (Dimethyl furan-2,5-dicarboxylate) nmr->iso25 Definitive Structure ID iso24 Pure Isomer 2 (Dimethyl furan-2,4-dicarboxylate) nmr->iso24 Definitive Structure ID ms->iso25 Confirm MW ms->iso24 Confirm MW ir->iso25 Confirm Functional Groups ir->iso24 Confirm Functional Groups

Caption: Workflow for Isomer Separation and Characterization.

References

A Comparative Guide to Furan Synthesis: Benchmarking Novel Routes Against the Classical Paal-Knorr Method

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the furan scaffold remains a cornerstone of medicinal chemistry and materials science. The choice of synthetic route to this valuable heterocycle can significantly impact yield, purity, and substrate scope. This guide provides an objective comparison of the classical Paal-Knorr synthesis with several novel, state-of-the-art methods, supported by experimental data to inform your synthetic strategy.

The traditional Paal-Knorr synthesis, first reported in 1884, has long been a reliable method for synthesizing furans from 1,4-dicarbonyl compounds.[1][2] However, its reliance on harsh acidic conditions and high temperatures can limit its applicability, especially for sensitive substrates.[2] In recent years, a multitude of novel synthetic routes have emerged, offering milder reaction conditions, broader substrate compatibility, and improved efficiency. This guide will delve into a comparative analysis of these methods, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways and workflows.

Quantitative Comparison of Furan Synthesis Routes

The following tables summarize key performance indicators for the Paal-Knorr synthesis (both conventional and microwave-assisted) and several prominent novel methods. This data has been compiled from various literature sources to provide a clear, comparative overview.

Table 1: Paal-Knorr Furan Synthesis

MethodCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
Conventionalp-Toluenesulfonic acid (p-TsOH)TolueneReflux2-10 h65-89[3]
ConventionalTrifluoroacetic AcidDichloromethane251-2 hHigh[4]
Microwave-assistedAcetic AcidNone120-1502-10 min75-95[3][5][6]

Table 2: Novel Furan Synthesis Routes

MethodCatalyst SystemSubstratesSolventTemperature (°C)TimeYield (%)Reference
Gold-Catalyzed[IPrAu(NCMe)]SbF₆Propargyl alcohols and 1,3-dicarbonyl compoundsIonic Liquid801-2 hGood to High[7]
Palladium-CatalyzedPdCl₂(CH₃CN)₂ / CuCl₂1,3-Dicarbonyl compounds and alkenyl bromidesDioxane802 hup to 94[8]
Copper-CatalyzedCu(OTf)₂Aryl ketones and aromatic olefinsDMF12016 hGood[9]
Rhodium-Catalyzed[Cp*RhCl₂]₂ / AgSbF₆α,β-Unsaturated oximes and ethyl glyoxylateDCE605 hup to 99[10]
Metal-FreeBF₃·Et₂O3-Chloro-3-phenyldiazirines and α,β-alkenyl ketonesDichloromethaneRoom Temp12 hModerate to Good[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.

Classical Method: Microwave-Assisted Paal-Knorr Furan Synthesis

This protocol is adapted from the work of Minetto et al.[5][6]

Procedure:

  • To a 10 mL microwave process vial, add the 1,4-dicarbonyl compound (1.0 mmol) and acetic acid (2 mL).

  • The vial is sealed with a septum and placed in the cavity of a microwave reactor.

  • The reaction mixture is irradiated at a constant temperature of 150°C for 5 minutes.

  • After cooling to room temperature, the reaction mixture is diluted with diethyl ether (20 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired furan.

Novel Method 1: Gold-Catalyzed Furan Synthesis

This protocol is based on the research of Hosseyni et al.[12][13]

Procedure:

  • A mixture of the triazole-gold (TA-Au) catalyst (1 mol%) and copper catalyst (5 mol%) is added to a reaction vessel.

  • The propargyl alcohol (1.2 mmol) and the alkyne (1.0 mmol) are dissolved in the solvent and added to the vessel.

  • The reaction is stirred at the specified temperature for the required time, monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed in vacuo.

  • The residue is then purified by column chromatography on silica gel to yield the substituted furan.

Novel Method 2: Palladium-Catalyzed Furan Synthesis

This procedure is adapted from the work of Zhang et al.[8]

Procedure:

  • In a dried Schlenk tube, PdCl₂(CH₃CN)₂ (0.01 mmol, 2 mol%), K₂CO₃ (1.5 mmol), and CuCl₂ (1.2 mmol) are added.

  • The tube is evacuated and backfilled with nitrogen three times.

  • Dioxane (2 mL), the 1,3-dicarbonyl compound (0.5 mmol), and the alkenyl bromide (0.6 mmol) are added sequentially via syringe.

  • The reaction mixture is stirred at 80°C for 2 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The resulting residue is purified by flash chromatography on silica gel to give the desired furan derivative.

Visualizing the Pathways: Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways and experimental workflows for the described furan synthesis methods.

Paal_Knorr_Mechanism cluster_0 Paal-Knorr Furan Synthesis 1,4-Dicarbonyl 1,4-Dicarbonyl Protonation Protonation 1,4-Dicarbonyl->Protonation H+ Enolization Enolization Protonation->Enolization Cyclization Cyclization Enolization->Cyclization Dehydration Dehydration Cyclization->Dehydration -H2O Furan Furan Dehydration->Furan

Caption: Mechanism of the Paal-Knorr furan synthesis.

Gold_Catalyzed_Mechanism cluster_1 Gold-Catalyzed Furan Synthesis Propargyl Alcohol Propargyl Alcohol Coordination Coordination Propargyl Alcohol->Coordination Alkyne Alkyne Nucleophilic Attack Nucleophilic Attack Alkyne->Nucleophilic Attack Gold Catalyst Gold Catalyst Gold Catalyst->Coordination Coordination->Nucleophilic Attack Cyclization Cyclization Nucleophilic Attack->Cyclization Furan Furan Cyclization->Furan

Caption: Gold-catalyzed synthesis of furans.

Experimental_Workflow cluster_2 General Experimental Workflow Start Start Reagent Addition Reagent Addition Start->Reagent Addition Reaction Reaction Reagent Addition->Reaction Heating/Stirring Workup Workup Reaction->Workup Quenching/Extraction Purification Purification Workup->Purification Chromatography Characterization Characterization Purification->Characterization NMR, MS, etc. End End Characterization->End

Caption: A generalized experimental workflow for furan synthesis.

Conclusion

The classical Paal-Knorr synthesis remains a valuable tool for furan synthesis, particularly in its microwave-assisted iteration which significantly reduces reaction times. However, the emergence of novel, metal-catalyzed and metal-free methods has greatly expanded the synthetic chemist's toolbox. Gold, palladium, copper, and rhodium-catalyzed reactions offer milder conditions and access to a wider range of substituted furans, often with excellent yields. Metal-free alternatives provide an attractive option for avoiding residual metal contamination in the final products. The choice of the optimal synthetic route will ultimately depend on the specific substrate, desired substitution pattern, and the available laboratory resources. This guide provides a starting point for navigating these choices, empowering researchers to select the most efficient and effective method for their furan synthesis needs.

References

A Comparative Guide to Assessing the Antifungal Efficacy of Ethyl 2,5-dimethylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and antifungal properties.[1][2][3] This guide focuses on the objective assessment of a specific furan derivative, Ethyl 2,5-dimethylfuran-3-carboxylate, against established antifungal standards. While direct comparative studies on the antifungal efficacy of this compound are not extensively available in the current literature, this document provides a framework for its evaluation. By outlining standardized experimental protocols and comparing them against the known mechanisms and efficacy of standard antifungal agents, researchers can effectively position this novel compound in the landscape of antifungal drug discovery.

The primary classes of antifungal drugs used as standards for comparison include azoles (e.g., Fluconazole), polyenes (e.g., Amphotericin B), and echinocandins (e.g., Caspofungin).[4][5][6] These drugs target essential components of fungal cells, such as the cell membrane and cell wall.[7][8] Understanding their mechanisms of action is crucial for interpreting the potential antifungal activity of novel compounds like this compound.

Data Presentation: A Framework for Comparative Analysis

To facilitate a direct and clear comparison of the antifungal efficacy of this compound with standard antifungal agents, all quantitative data should be summarized in a structured format. The following table presents a template for recording Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 1: Comparative Antifungal Activity (MIC in µg/mL)

CompoundCandida albicansCandida glabrataAspergillus fumigatusCryptococcus neoformans
This compound[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Fluconazole (Azole)0.25 - 2.08.0 - 64.0>64.02.0 - 16.0
Amphotericin B (Polyene)0.125 - 1.00.125 - 1.00.25 - 2.00.125 - 1.0
Caspofungin (Echinocandin)0.03 - 0.250.06 - 0.50.125 - 1.016.0 - >64.0

Note: The MIC values for the standard agents are representative ranges and can vary depending on the specific strain and testing conditions.

Experimental Protocols: Determining Antifungal Efficacy

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of an investigational compound, such as this compound, based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[9][10][11] This standardized procedure ensures reproducibility and allows for accurate comparison with established antifungal drugs.[12]

Broth Microdilution Method for Antifungal Susceptibility Testing

1. Preparation of Antifungal Agents:

  • Stock solutions of this compound and standard antifungal drugs (Fluconazole, Amphotericin B, Caspofungin) are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of each antifungal agent are prepared in RPMI 1640 medium buffered with MOPS buffer to achieve the desired final concentration range in 96-well microtiter plates.

2. Inoculum Preparation:

  • Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

  • A standardized suspension of fungal cells is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[12]

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antifungal agents is inoculated with the standardized fungal suspension.

  • A growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only) are included on each plate.

  • The plates are incubated at 35°C for 24-48 hours, depending on the fungal species being tested.[10]

4. MIC Determination:

  • Following incubation, the microtiter plates are examined visually or using a spectrophotometric reader to assess fungal growth.

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and complete inhibition for polyenes and echinocandins) compared to the growth control.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps involved in the broth microdilution method for antifungal susceptibility testing.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solutions of Antifungal Agents B Perform Serial Dilutions in Microtiter Plate A->B D Inoculate Microtiter Plate with Fungal Suspension B->D C Prepare Standardized Fungal Inoculum C->D E Incubate at 35°C for 24-48 hours D->E F Visually or Spectrophotometrically Read Growth Inhibition E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Experimental workflow for broth microdilution.

Signaling Pathways of Standard Antifungal Drugs

The diagrams below depict the mechanisms of action for the three major classes of antifungal drugs. Understanding these pathways provides a basis for comparing the potential mechanism of this compound.

Azole Antifungals (e.g., Fluconazole)

Azoles inhibit the enzyme lanosterol 14-alpha-demethylase, which is crucial for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[5][7] This disruption leads to increased membrane permeability and inhibits fungal growth.[7]

G Fluconazole Fluconazole Fluconazole->Inhibition Lanosterol_Demethylase Lanosterol 14α-Demethylase Ergosterol_Synthesis Ergosterol Synthesis Lanosterol_Demethylase->Ergosterol_Synthesis Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Synthesis->Fungal_Cell_Membrane Inhibition->Lanosterol_Demethylase

Mechanism of action for Azole antifungals.

Polyene Antifungals (e.g., Amphotericin B)

Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores or channels.[4][7] This leads to leakage of intracellular components and ultimately results in fungal cell death.[4]

G Amphotericin_B Amphotericin B Ergosterol Ergosterol Amphotericin_B->Ergosterol Binds to Pore_Formation Pore Formation in Cell Membrane Ergosterol->Pore_Formation Cell_Death Fungal Cell Death Pore_Formation->Cell_Death Causes Ion Leakage

Mechanism of action for Polyene antifungals.

Echinocandin Antifungals (e.g., Caspofungin)

Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[4] This weakens the cell wall, leading to osmotic instability and cell lysis.

G Caspofungin Caspofungin Caspofungin->Inhibition Glucan_Synthase β-(1,3)-D-glucan Synthase Glucan_Synthesis β-(1,3)-D-glucan Synthesis Glucan_Synthase->Glucan_Synthesis Fungal_Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Fungal_Cell_Wall Inhibition->Glucan_Synthase

Mechanism of action for Echinocandin antifungals.

References

A Comparative Guide to Furan-Based Enzyme Inhibitors: Cross-Reactivity and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of bioactive compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a valuable component in the design of potent and selective enzyme inhibitors. This guide provides a comparative analysis of recently developed furan-based inhibitors targeting three distinct enzymes crucial in various disease pathologies: Pyruvate Dehydrogenase (PDH) E1 subunit, Monoamine Oxidase B (MAO-B), and the SARS-CoV-2 Main Protease (Mpro). We present a comprehensive overview of their inhibitory activities, cross-reactivity profiles, and the experimental methodologies employed in their evaluation.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of various furan-based compounds against their respective target enzymes are summarized below. This data, presented in terms of IC50 and Ki values, allows for a direct comparison of inhibitor potency.

Target EnzymeInhibitor ClassCompoundIC50 (µM)Ki (nM)SelectivityReference
Pyruvate Dehydrogenase (PDH) E1 Furan-based thiamine analogues25 0.13pM range (calculated)Selective for mammalian PDH E1[1]
16a 22--[1]
22 --Furan scaffold shows better binding than triazole[1]
Monoamine Oxidase B (MAO-B) Furan-based chalconesKD1 0.023 ± 0.00413.5 ± 4.95SI > 723.04 (over MAO-A)[2][3][4]
KD9 0.015 ± 0.0016.15 ± 0.92SI > 2666.66 (over MAO-A)[2][3][4]
Furanochalcones2E-3-(5-chlorofuran-2-yl)-1-(3-chlorophenyl)prop-2-en-1-one 0.174 (MAO-B) 28.6 (MAO-A)-Selective for MAO-B[5]
SARS-CoV-2 Main Protease (Mpro) 2-(furan-2-ylmethylene) hydrazine-1-carbothioamide derivativesF8 21.28--[6]
F8-S43 10.76--[6][7][8]
F8-B6 1.57-Reversible covalent inhibitor[6][7][8]
F8-B22 1.55--[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key enzyme inhibition assays cited in this guide.

Pyruvate Dehydrogenase (PDH) E1 Inhibition Assay

This assay measures the activity of the PDH E1 subunit by monitoring the reduction of a specific substrate.

  • Enzyme: Mammalian Pyruvate Dehydrogenase E1 subunit.

  • Substrate: Thiamine pyrophosphate (TPP).[1]

  • Inhibitors: Furan-based thiamine analogues.[1]

  • Assay Principle: The assay is based on the TPP-dependent activity of PDH E1. The inhibitory effect is determined by measuring the enzyme's activity at a fixed concentration of TPP in the presence of varying concentrations of the furan-based inhibitors.[1]

  • Procedure:

    • Prepare a reaction mixture containing the PDH E1 enzyme in a suitable buffer.

    • Add the furan-based inhibitor at various concentrations.

    • Initiate the reaction by adding a fixed concentration of TPP (e.g., 10 µM).[1]

    • Monitor the reaction progress using a suitable detection method, such as spectrophotometry, to measure the rate of product formation.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the Km of the substrate (TPP).[1]

G Experimental Workflow for PDH E1 Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme PDH E1 Enzyme Reaction_Mix Prepare Reaction Mixture (Enzyme + Buffer) Enzyme->Reaction_Mix Inhibitor Furan-based Inhibitor Add_Inhibitor Add Inhibitor (Varying Concentrations) Inhibitor->Add_Inhibitor Substrate TPP Substrate Add_Substrate Initiate Reaction (Add TPP) Substrate->Add_Substrate Reaction_Mix->Add_Inhibitor Add_Inhibitor->Add_Substrate Incubation Incubate Add_Substrate->Incubation Measurement Measure Activity (Spectrophotometry) Incubation->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for determining the inhibitory activity of furan-based compounds against PDH E1.

Monoamine Oxidase B (MAO-B) Inhibition Assay

This fluorometric assay is used to screen for inhibitors of MAO-A and MAO-B.[9]

  • Enzyme: Recombinant human MAO-A or MAO-B.[9]

  • Substrate: Specific substrates for MAO-A (e.g., kynuramine) and MAO-B (e.g., benzylamine).[10]

  • Inhibitors: Furan-based chalcones.[2][3][4]

  • Assay Principle: The assay measures the fluorescence generated from the enzymatic reaction. The inhibition of MAO activity is quantified by the reduction in fluorescence in the presence of the inhibitor.[9]

  • Procedure:

    • Prepare solutions of the reference drugs and synthesized compounds in 2% DMSO.[9]

    • In a 96-well microplate, add the inhibitor solutions and the recombinant enzyme solution.[9]

    • Incubate for 10 minutes at 25°C for MAO-A and 37°C for MAO-B.[9]

    • Add a working solution containing the appropriate substrate and a developer solution.[9]

    • Measure the fluorescence generated over a 20-minute period using a microplate reader (excitation at 535 nm, emission at 587 nm).[9]

  • Data Analysis: The IC50 values are calculated from the dose-response curves. Kinetic studies are performed by measuring substrate-velocity curves in the absence and presence of the inhibitor to determine the mode of inhibition and the Ki value.[2][3][4]

G Experimental Workflow for MAO-B Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme MAO-B Enzyme Plate_Setup Add Inhibitor and Enzyme to 96-well plate Enzyme->Plate_Setup Inhibitor Furan-based Chalcone Inhibitor->Plate_Setup Substrate Benzylamine Add_Substrate Add Substrate and Developer Solution Substrate->Add_Substrate Pre_incubation Pre-incubate (37°C, 10 min) Plate_Setup->Pre_incubation Pre_incubation->Add_Substrate Measurement Measure Fluorescence (Ex: 535nm, Em: 587nm) Add_Substrate->Measurement Calc_IC50 Calculate IC50 Measurement->Calc_IC50 Kinetic_Study Perform Kinetic Studies Calc_IC50->Kinetic_Study Determine_Ki Determine Ki and Mode of Inhibition Kinetic_Study->Determine_Ki

Caption: Workflow for assessing the inhibitory potential of furan-based chalcones against MAO-B.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay

This assay utilizes Fluorescence Resonance Energy Transfer (FRET) to measure the activity of the SARS-CoV-2 main protease.[11]

  • Enzyme: Recombinant SARS-CoV-2 Mpro.[11]

  • Substrate: A fluorogenic peptide substrate.[12]

  • Inhibitors: 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives.[6]

  • Assay Principle: The FRET-based assay relies on the cleavage of a specific peptide substrate by Mpro, which separates a fluorophore and a quencher, resulting in an increase in fluorescence. Inhibitors prevent this cleavage, leading to a lower fluorescence signal.[11]

  • Procedure:

    • Pre-incubate the Mpro enzyme with the inhibitor compounds for 30 minutes.[11]

    • Initiate the reaction by adding the fluorogenic substrate solution.[11][12]

    • Measure the fluorescent intensity using a fluorescent plate reader at excitation wavelengths of 340-360 nm and emission wavelengths of 460-480 nm.[11]

  • Data Analysis: The IC50 values are determined from the dose-response curves of the inhibitors.[6]

G Experimental Workflow for SARS-CoV-2 Mpro Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme SARS-CoV-2 Mpro Pre_incubation Pre-incubate Enzyme and Inhibitor (30 min) Enzyme->Pre_incubation Inhibitor Furan-based Inhibitor Inhibitor->Pre_incubation Substrate FRET Substrate Add_Substrate Initiate Reaction (Add FRET Substrate) Substrate->Add_Substrate Pre_incubation->Add_Substrate Measurement Measure Fluorescence (Ex: 340-360nm, Em: 460-480nm) Add_Substrate->Measurement Calc_IC50 Calculate IC50 Measurement->Calc_IC50

Caption: Workflow for the FRET-based assay to identify inhibitors of SARS-CoV-2 Mpro.

Signaling Pathways and Logical Relationships

Understanding the biological context of the target enzymes is critical for appreciating the therapeutic potential of their inhibitors.

Pyruvate Dehydrogenase (PDH) and Cancer Metabolism

The Pyruvate Dehydrogenase Complex (PDC) is a key mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA.[13] In many cancer cells, the activity of PDC is suppressed by Pyruvate Dehydrogenase Kinases (PDKs), leading to the "Warburg effect," where cells favor glycolysis even in the presence of oxygen.[14][15] This metabolic shift supports anabolic processes required for rapid cell proliferation.[16] Furan-based inhibitors that activate PDH by inhibiting PDKs can reverse this effect, promoting oxidative phosphorylation and potentially inducing cancer cell death.[15][16]

G Role of PDH in Cancer Metabolism cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDH Pyruvate->Lactate PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH Warburg Warburg Effect (Anabolic Growth) Lactate->Warburg AcetylCoA Acetyl-CoA PDH->AcetylCoA OxPhos Oxidative Phosphorylation PDH->OxPhos TCA TCA Cycle AcetylCoA->TCA PDK PDK PDK->PDH Inhibits Furan_Inhibitor Furan-based Inhibitor Furan_Inhibitor->PDK Inhibits

Caption: Inhibition of PDK by furan-based compounds can activate PDH, reversing the Warburg effect.

Monoamine Oxidase B (MAO-B) in Neurological Disorders

Monoamine Oxidase B (MAO-B) is an enzyme primarily located in the outer mitochondrial membrane of astrocytes in the brain.[17] It is responsible for the degradation of several neurotransmitters, including dopamine.[18][19] The enzymatic activity of MAO-B increases with age and is implicated in the pathology of neurodegenerative diseases like Parkinson's disease.[17] The breakdown of dopamine by MAO-B produces hydrogen peroxide, a reactive oxygen species that contributes to oxidative stress and neuronal damage.[17][18] Selective inhibition of MAO-B by furan-based chalcones can increase dopamine levels in the brain and reduce oxidative stress, offering a therapeutic strategy for these disorders.[20][21]

G Role of MAO-B in Neurodegeneration Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolites Metabolites MAOB->Metabolites H2O2 Hydrogen Peroxide (ROS) MAOB->H2O2 Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Furan_Chalcone Furan-based Chalcone Furan_Chalcone->MAOB Inhibits

Caption: Furan-based chalcones inhibit MAO-B, reducing dopamine breakdown and oxidative stress.

SARS-CoV-2 Main Protease (Mpro) in Viral Replication

The SARS-CoV-2 Main Protease (Mpro), also known as 3CLpro, is a cysteine protease essential for the life cycle of the virus.[22][23] It is responsible for cleaving the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps) that are necessary for viral replication and transcription.[24][25] Inhibition of Mpro activity blocks the processing of these polyproteins, thereby halting viral replication.[25] Furan-based compounds have been identified as potent inhibitors of Mpro, representing a promising avenue for the development of antiviral therapeutics against COVID-19.[6]

G Role of Mpro in SARS-CoV-2 Replication Viral_RNA Viral RNA Polyproteins Polyproteins (pp1a, pp1ab) Viral_RNA->Polyproteins Mpro SARS-CoV-2 Mpro Polyproteins->Mpro Cleavage by NSPs Functional Non-structural Proteins (nsps) Mpro->NSPs Replication Viral Replication NSPs->Replication Furan_Inhibitor Furan-based Inhibitor Furan_Inhibitor->Mpro Inhibits

Caption: Furan-based inhibitors block Mpro, preventing the processing of viral polyproteins and halting replication.

References

evaluating the stability of Ethyl 2,5-dimethylfuran-3-carboxylate under various conditions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is a cornerstone of successful pharmaceutical development. This guide provides a comparative evaluation of the stability of Ethyl 2,5-dimethylfuran-3-carboxylate against a viable alternative, Methyl 2-furoate, under various stress conditions. The insights are supported by established experimental protocols to ensure methodological rigor in your own stability-indicating studies.

The stability of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical quality attribute that can influence its efficacy, safety, and shelf-life. Forced degradation studies are essential to identify potential degradation products and establish the molecule's intrinsic stability.[1][2] This guide outlines the expected stability profile of this compound and compares it with the known stability of Methyl 2-furoate, a structurally similar furan-based ester.

Comparative Stability Profile

The following table summarizes the anticipated stability of this compound under various stress conditions, benchmarked against the known stability of Methyl 2-furoate. This comparison is based on general principles of organic chemistry and available data on related furan derivatives.

Stress ConditionThis compound (Predicted)Methyl 2-furoate (Known)Potential Degradation Products
Acidic Hydrolysis Susceptible to hydrolysis.Susceptible to hydrolysis.[3]2,5-dimethylfuran-3-carboxylic acid and ethanol.
Basic Hydrolysis Susceptible to hydrolysis.Susceptible to hydrolysis.[3]2,5-dimethylfuran-3-carboxylate salt and ethanol.
Oxidation The furan ring is susceptible to oxidative cleavage.[4][5]The furan ring is susceptible to oxidative cleavage.[4][5]Ring-opened dicarbonyl or carboxylic acid derivatives.
Thermal Stress Expected to be relatively stable at moderate temperatures.Relatively stable, with decomposition at elevated temperatures.[6]Decomposition products may include furanic and smaller volatile compounds.
Photostability Potential for degradation upon exposure to UV light.Furan derivatives can be susceptible to photodegradation.Isomers or photo-oxidation products.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a series of forced degradation studies should be conducted. These studies intentionally expose the compound to harsh conditions to accelerate degradation and identify potential degradants.[7][8]

Hydrolytic Stability
  • Objective: To assess the stability of the compound in the presence of water across a range of pH values.

  • Protocol:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (purified water) media.[8][9]

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.[10]

Oxidative Stability
  • Objective: To evaluate the compound's susceptibility to oxidation.

  • Protocol:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of a common oxidizing agent, such as 3% hydrogen peroxide.[9]

    • Store the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified duration, protected from light.

    • At predetermined intervals, take samples for analysis.

    • Analyze the samples by HPLC to determine the extent of degradation.

Thermal Stability
  • Objective: To determine the effect of high temperature on the solid-state stability of the compound.

  • Protocol:

    • Place a known quantity of the solid compound in a controlled temperature oven (e.g., 70°C).[9]

    • Expose the sample for a defined period (e.g., 1, 2, 4 weeks).

    • At each time point, remove a sample, allow it to cool to room temperature, and prepare a solution for analysis.

    • Analyze the sample by HPLC to assess for any degradation.

Photostability
  • Objective: To assess the compound's stability when exposed to light.

  • Protocol:

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[8]

    • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

    • After a defined exposure period (e.g., 1.2 million lux hours and 200 watt hours/square meter), prepare solutions of both the exposed and control samples.

    • Analyze the samples by HPLC to compare the degradation between the exposed and control samples.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a comprehensive stability assessment of a chemical compound.

Stability_Testing_Workflow cluster_0 Preparation cluster_1 Forced Degradation Studies cluster_2 Analysis cluster_3 Evaluation Start Start: Define Compound and Objectives Prep Prepare Compound Solutions and Solid Samples Start->Prep Hydrolysis Hydrolytic Stress (Acid, Base, Neutral) Prep->Hydrolysis Oxidation Oxidative Stress (e.g., H2O2) Prep->Oxidation Thermal Thermal Stress (Solid State) Prep->Thermal Photo Photolytic Stress (UV/Vis Light) Prep->Photo Sampling Sample at Time Points Hydrolysis->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC Stability-Indicating HPLC Analysis Sampling->HPLC Data Quantify Degradation and Identify Degradants HPLC->Data Report Generate Stability Report Data->Report End End: Stability Profile Established Report->End

Caption: A generalized workflow for the forced degradation and stability analysis of a chemical compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 2,5-dimethylfuran-3-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety & Disposal Information

The following table summarizes key hazard classifications and disposal recommendations for furan derivatives, which should be considered applicable to Ethyl 2,5-dimethylfuran-3-carboxylate as a precautionary measure.

ParameterInformationSource Analogy
Primary Hazard Highly flammable liquid and vapor.[1]Based on SDS for 2-Ethylfuran and 2,5-Dimethylfuran.
Environmental Hazard Harmful to aquatic life.[1] Discharge into the environment must be avoided.[1]Based on SDS for 2,5-Dimethylfuran.
Personal Protective Equipment (PPE) Protective gloves, eye protection, face protection, and flame-retardant clothing.[1]Based on SDS for 2,5-Dimethylfuran.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[2]Based on SDS for 2,5-Dimethylfuran.
Recommended Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][2]Consistent recommendation across multiple SDS for furan derivatives.
Prohibited Disposal Methods Do not flush into surface water or sanitary sewer system.[2]Based on SDS for 2,5-Dimethylfuran.

Procedural Protocol for Disposal

The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Treat all unused or waste this compound as hazardous waste.
  • Segregate waste containing this compound from other waste streams, particularly from strong oxidizing agents, acids, and bases to prevent dangerous reactions.[2]

2. Containerization:

  • Use a designated, properly labeled, and chemically compatible waste container. The container must be in good condition and have a secure, tight-fitting lid.
  • The label should clearly state "Hazardous Waste" and identify the contents as "this compound" and any other components in the waste mixture.

3. Storage:

  • Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area.
  • Keep the storage area cool and away from sources of ignition such as heat, sparks, and open flames, as the compound is expected to be flammable.[1][2]

4. Waste Pickup and Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.
  • Provide the waste disposal company with a complete and accurate description of the waste, including its composition and known hazards.
  • Never attempt to dispose of this chemical in the regular trash or down the drain.[2]

Disposal Workflow

The following diagram illustrates the logical flow of the disposal procedure for this compound.

start Waste Generation identify Identify as Hazardous Waste start->identify segregate Segregate from Incompatibles identify->segregate containerize Properly Label and Containerize segregate->containerize store Store in Designated Hazardous Waste Area containerize->store arrange_pickup Arrange for Licensed Waste Disposal store->arrange_pickup dispose Professional Disposal arrange_pickup->dispose

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 2,5-dimethylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE) and Engineering Controls

When handling Ethyl 2,5-dimethylfuran-3-carboxylate, a multi-layered approach to personal protection and engineering controls is crucial to minimize exposure risk. The following table summarizes the recommended PPE and engineering controls.

Category Requirement Specification
Engineering Controls Local Exhaust VentilationWork should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[1]
Eyewash Stations & Safety ShowersMust be readily accessible in the immediate work area.[1]
Explosion-Proof EquipmentUse of explosion-proof electrical, ventilating, and lighting equipment is recommended due to the potential flammability of similar furan compounds.[1]
Personal Protective Equipment Eye and Face ProtectionChemical safety goggles or a face shield are required to protect against splashes.
Hand ProtectionWear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling.
Skin and Body ProtectionA lab coat or other protective clothing should be worn to prevent skin contact. In case of potential for significant splashing, chemical-resistant aprons and boots may be necessary.
Respiratory ProtectionIf working outside of a fume hood or if vapor concentrations are expected to be high, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the stability of this compound and preventing hazardous situations.

Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe vapors or mists.

  • Wash hands thoroughly after handling.

  • Keep away from open flames, hot surfaces, and sources of ignition.[1]

  • Use only non-sparking tools.[1]

  • Take precautionary measures against static discharge. All metal parts of the equipment must be grounded.[1][2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]

  • Keep away from heat, sparks, and flame.[1]

  • Recommended storage temperature is between 2-8°C.[3]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is essential.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Seek medical attention.[1]

Spill Response: In case of a spill, evacuate the area and remove all sources of ignition. Use absorbent material to contain the spill and dispose of it in a sealed container. Ensure adequate ventilation.

Disposal Plan

All waste materials should be handled as hazardous waste.

  • Chemical Waste: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1] Do not allow the chemical to enter drains or surface water.[1]

  • Contaminated PPE: Contaminated clothing and gloves should be disposed of as hazardous waste.

Logical Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal a Review Safety Data (Analog Compounds) b Don Appropriate PPE a->b c Prepare Engineering Controls (Fume Hood) b->c d Chemical Handling in Fume Hood c->d e Ground Equipment d->e f Store in Tightly Sealed Container e->f i Collect Waste in Labeled Container e->i g Store at 2-8°C f->g h Store Away from Incompatibles g->h j Dispose as Hazardous Waste i->j

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.